Angiogenin (108-122)
Description
Structure
2D Structure
Properties
Molecular Formula |
C78H125N25O23 |
|---|---|
Molecular Weight |
1781.0 g/mol |
IUPAC Name |
4-amino-5-[[4-amino-1-[[2-[[1-[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88) |
InChI Key |
OQNNLMANCATHNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and History of Angiogenin (108-122): A C-Terminal Peptide with Inhibitory Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG), a 14.1 kDa protein first isolated in 1985 by Vallee and colleagues from the conditioned medium of human adenocarcinoma cells, is a potent stimulator of new blood vessel growth, a process known as angiogenesis.[1][2] A member of the ribonuclease (RNase) A superfamily, ANG's biological activity is intrinsically linked to its ribonucleolytic function.[1] While the full-length protein is a key player in both physiological and pathological angiogenesis, subsequent research has unveiled that specific fragments of ANG can act as inhibitors of its function. This technical guide focuses on the discovery, history, and functional characterization of a C-terminal fragment of human angiogenin, specifically the peptide sequence corresponding to amino acid residues 108-122. This peptide has been identified as a key inhibitor of ANG's enzymatic and angiogenic activities, making it a subject of interest for therapeutic development.
Discovery and Initial Characterization
The first indication that the C-terminal region of angiogenin could modulate its activity came from a seminal 1989 study by Rybak et al.[1] This research group synthesized a series of peptides corresponding to different regions of the ANG sequence and tested their ability to interfere with ANG's known functions. Their findings revealed that synthetic peptides from the C-terminal region, including a peptide encompassing residues 108-121, were capable of inhibiting both the enzymatic and biological activities of the full-length ANG protein.[1] In contrast, peptides derived from the N-terminal region showed no such inhibitory effects. This pivotal study established the C-terminus of angiogenin as a potential regulatory domain and introduced the concept of using ANG-derived peptides as inhibitors.
The peptide Angiogenin (108-122), with the sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH, was subsequently identified as a significant inhibitor of ANG's ribonucleolytic activity. Further studies by the same research group provided more quantitative data on the inhibitory potential of C-terminal peptides.
Quantitative Data on Inhibitory Activity
The inhibitory effects of Angiogenin (108-122) and related C-terminal peptides have been quantified in various assays. The key findings are summarized in the table below.
| Peptide | Assay | Substrate | Reported Inhibition | Ki Value | Reference |
| Angiogenin (108-122) | Ribonucleolytic Activity Assay | tRNA | 39% inhibition | Not explicitly reported for this fragment | |
| C-terminal peptide | Ribonucleolytic Activity Assay | Not specified | Not applicable | 278 µM | |
| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | In vivo neovascularization | Significant decrease | Not applicable |
Mechanism of Action
The inhibitory mechanism of Angiogenin (108-122) is believed to be through direct interaction with the full-length angiogenin protein, thereby preventing it from effectively binding to its substrate or cellular receptors. While the precise conformational changes induced by this interaction are not fully elucidated, the C-terminal region of angiogenin is known to play a crucial role in both its enzymatic activity and its interaction with cellular components. It is hypothesized that the (108-122) peptide competes with or disrupts the native conformation of the C-terminus, which is necessary for ANG's biological functions.
Full-length angiogenin exerts its pro-angiogenic effects through a multi-step process that includes binding to endothelial cell surface receptors, internalization, and translocation to the nucleus. Once in the nucleus, it stimulates ribosomal RNA (rRNA) transcription, a critical step for cell proliferation and angiogenesis. Furthermore, angiogenin activates intracellular signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and the protein kinase B (Akt) pathways, which are crucial for cell survival, migration, and proliferation. By inhibiting the primary actions of angiogenin, the (108-122) peptide effectively blocks these downstream signaling events.
Below is a diagram illustrating the proposed inhibitory mechanism of Angiogenin (108-122).
Caption: Proposed inhibitory mechanism of Angiogenin (108-122).
Experimental Protocols
The characterization of Angiogenin (108-122) and its inhibitory effects have relied on several key experimental methodologies.
Peptide Synthesis
Synthetic peptides corresponding to the C-terminal region of angiogenin, including the 108-122 fragment, were first produced using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
General Solid-Phase Peptide Synthesis (Fmoc/tBu strategy) Protocol:
-
Resin Swelling: The solid support resin is swollen in a suitable solvent (e.g., dimethylformamide - DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound amino acid is removed using a weak base, typically piperidine in DMF.
-
Washing: The resin is thoroughly washed to remove the deprotection reagents and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. Coupling reagents such as HBTU/HOBt are commonly used.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat: Steps 2-5 are repeated for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid - TFA with scavengers).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final peptide is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.
Ribonucleolytic Activity Assay
The enzymatic activity of angiogenin and the inhibitory effect of the 108-122 peptide were assessed by measuring the cleavage of a ribonucleic acid substrate.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the RNA substrate (e.g., tRNA), and angiogenin at a specific concentration.
-
Inhibitor Addition: For inhibition assays, the Angiogenin (108-122) peptide is pre-incubated with angiogenin before the addition of the substrate.
-
Incubation: The reaction is incubated at a controlled temperature for a defined period.
-
Reaction Termination: The reaction is stopped, for example, by adding a precipitating agent like perchloric acid to separate the undigested RNA from the acid-soluble cleavage products.
-
Quantification: The amount of RNA cleavage is quantified. This can be done by measuring the absorbance of the acid-soluble supernatant at 260 nm or by analyzing the RNA fragments using gel electrophoresis.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the activity of angiogenin in the presence and absence of the inhibitor.
Chick Chorioallantoic Membrane (CAM) Assay
The in vivo anti-angiogenic activity of Angiogenin (108-123) was demonstrated using the chick chorioallantoic membrane (CAM) assay. This assay is a widely used model to study angiogenesis.
General Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, a small window is made in the eggshell to expose the CAM.
-
Sample Application: On a later embryonic day (e.g., day 9 or 10), a carrier (e.g., a sterile filter disc or a gel-based pellet) containing the test substance (angiogenin alone or with the inhibitory peptide) is placed on the CAM.
-
Incubation: The eggs are resealed and returned to the incubator for a few days (typically 2-3 days).
-
Observation and Quantification: The CAM is observed under a stereomicroscope. The angiogenic response is quantified by counting the number of new blood vessels growing towards the implant or by measuring the area of neovascularization.
-
Comparison: The angiogenic response in the presence of the inhibitor is compared to the response with angiogenin alone and a negative control.
The following diagram illustrates a general workflow for the experimental characterization of Angiogenin (108-122).
Caption: Experimental workflow for the synthesis and functional characterization of Angiogenin (108-122).
Angiogenin Signaling Pathways and Inhibition
Full-length angiogenin is known to activate several key signaling pathways in endothelial cells that are critical for angiogenesis. The inhibitory peptide Angiogenin (108-122) is presumed to prevent the initiation of these cascades by blocking the initial interaction of angiogenin with the cell.
Caption: Overview of Angiogenin-activated signaling pathways.
Conclusion and Future Directions
The discovery of the inhibitory properties of the Angiogenin (108-122) peptide marked a significant step in understanding the structure-function relationship of angiogenin. This C-terminal fragment has served as a valuable tool for probing the mechanisms of ANG action and as a lead compound for the development of more potent and specific angiogenin inhibitors. Future research in this area may focus on several key aspects:
-
High-Resolution Structural Studies: Determining the crystal or NMR structure of the Angiogenin:Angiogenin (108-122) complex would provide detailed insights into the molecular basis of inhibition.
-
Development of More Potent Analogs: Rational design and chemical modification of the 108-122 peptide sequence could lead to the development of inhibitors with improved affinity and stability.
-
In Vivo Efficacy Studies: Further investigation of the therapeutic potential of Angiogenin (108-122) and its derivatives in preclinical models of cancer and other angiogenesis-dependent diseases is warranted.
-
Elucidation of Specific Signaling Interactions: While it is presumed that the peptide acts by inhibiting full-length ANG, direct interactions of the peptide with cellular components cannot be entirely ruled out and may warrant further investigation.
References
An In-depth Technical Guide to the Structure and Sequence of Angiogenin (108-122) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG), a 14.1 kDa protein, is a potent mediator of neovascularization, the formation of new blood vessels.[1] Its involvement in various physiological and pathological processes, including tumor growth and neurodegeneration, has made it a significant target for therapeutic development.[2][3] The C-terminal fragment of angiogenin, specifically the peptide spanning amino acid residues 108-122, has been identified as a key modulator of angiogenin's biological activity. This technical guide provides a comprehensive overview of the structure, sequence, and functional characteristics of the Angiogenin (108-122) peptide, with a focus on its synthesis, purification, and methods for assessing its biological activity.
Peptide Structure and Sequence
The Angiogenin (108-122) peptide is a 15-amino acid sequence derived from the C-terminus of the full-length human Angiogenin protein.
Table 1: Physicochemical Properties of Angiogenin (108-122)
| Property | Value | Reference |
| Amino Acid Sequence | Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg | [4] |
| One-Letter Code | ENGLPVHLDQSIFRR | [4] |
| Molecular Formula | C₇₈H₁₂₅N₂₅O₂₃ | |
| CAS Number | 112173-49-6 |
Biological Activity and Mechanism of Action
The Angiogenin (108-122) peptide functions as an inhibitor of the full-length Angiogenin protein. This inhibitory activity is crucial in the context of diseases where Angiogenin is upregulated, such as cancer. The peptide exerts its effects by competing with the full-length protein, thereby modulating its enzymatic and biological functions.
Inhibition of Ribonucleolytic Activity
Full-length Angiogenin possesses ribonucleolytic activity that is essential for its angiogenic properties. The (108-122) peptide has been shown to inhibit this enzymatic activity.
Table 2: Quantitative Data on the Inhibition of Angiogenin by C-terminal Peptides
| Peptide | Inhibition Constant (Ki) | Assay Conditions | Reference |
| Angiogenin (108-123) | 278 µM | tRNA as substrate |
Note: While the specific Ki for the 108-122 fragment was not explicitly found, the closely related 108-123 peptide's data provides a strong indication of its inhibitory potential.
Anti-Angiogenic Effects
By inhibiting the action of Angiogenin, the (108-122) peptide demonstrates anti-angiogenic properties. This has been observed in in-vivo models such as the chick chorioallantoic membrane (CAM) assay, where it significantly reduces neovascularization induced by Angiogenin.
Signaling Pathways
Full-length Angiogenin exerts its effects through various signaling pathways, primarily the Extracellular signal-regulated kinase (ERK) 1/2 and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell proliferation, migration, and survival. The Angiogenin (108-122) peptide, by inhibiting the parent protein, is predicted to downregulate these signaling cascades.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and functional analysis of the Angiogenin (108-122) peptide.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
References
Angiogenin (108-122) mechanism of action in angiogenesis inhibition
An In-depth Technical Guide to the Mechanism of Action of Angiogenin (108-122) in Angiogenesis Inhibition
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenin (ANG) is a potent, 14 kDa polypeptide that plays a critical role in the process of angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2] Upregulated in numerous cancers, ANG promotes tumor growth and metastasis by stimulating endothelial cell proliferation, migration, and invasion.[3][4] Consequently, inhibiting the function of ANG has emerged as a promising strategy for anti-cancer therapeutics.[1] This guide focuses on the mechanism of a specific inhibitory agent: a peptide fragment derived from the C-terminus of the parent protein, Angiogenin (108-122), and its closely related analogue, Angiogenin (108-123). These peptides effectively counteract the pro-angiogenic activities of full-length ANG, demonstrating significant potential as targeted anti-angiogenic agents. This document provides a detailed overview of the inhibitory mechanisms, quantitative data on their efficacy, key experimental protocols for their evaluation, and visual diagrams of the relevant biological pathways and workflows.
Core Mechanism of Angiogenesis Inhibition
The anti-angiogenic activity of Angiogenin (108-122) and related C-terminal peptides stems from their ability to directly interfere with the key functions of the full-length ANG protein. The mechanism is multifaceted, involving the suppression of enzymatic activity, disruption of essential cellular translocation, and the interruption of downstream signaling cascades that are crucial for neovascularization.
Suppression of Ribonucleolytic Activity
Full-length ANG possesses ribonucleolytic (RNase) activity, which is essential for its biological functions. The peptide Angiogenin (108-123) acts as a competitive inhibitor of this enzymatic function. It impedes the degradation of transfer RNA (tRNA), a critical step in ANG's mechanism, thereby neutralizing a core component of its pro-angiogenic signaling. This direct inhibition of enzymatic activity is a foundational aspect of the peptide's anti-angiogenic effect.
Interference with Nuclear Translocation
For ANG to induce angiogenesis, it must be internalized by endothelial cells and translocate to the nucleus. Within the nucleus, ANG stimulates ribosomal RNA (rRNA) transcription, which is necessary to increase the cell's protein synthesis capacity to support proliferation and growth. The Angiogenin (108-123) peptide disrupts this nuclear translocation process. By preventing ANG from reaching its nuclear target, the peptide effectively halts the downstream events required for cell proliferation and, consequently, angiogenesis. This mechanism is also exploited by other ANG inhibitors, such as the aminoglycoside antibiotic neomycin, which blocks nuclear translocation by inhibiting phospholipase C.
Disruption of Pro-Angiogenic Signaling Cascades
ANG activates several intracellular signaling pathways to exert its effects on endothelial cells. Notably, it stimulates the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), which in turn upregulates the expression of Matrix Metallopeptidase-2 (MMP2). MMPs are crucial for degrading the extracellular matrix, a necessary step for endothelial cell invasion and migration. The Angiogenin (108-123) peptide interferes with this novel mechanistic pathway, disrupting the ANG-induced phosphorylation of ERK1/2 and subsequent MMP2 expression. This action inhibits the invasive potential of endothelial cells, a critical phase of angiogenesis.
Quantitative Analysis of Inhibitory Activity
The efficacy of Angiogenin C-terminal peptides and related inhibitors has been quantified in various assays. The following tables summarize key data from published studies.
Table 1: In Vitro Inhibition of Angiogenin Activity
| Inhibitor | Target | Assay | Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| Angiogenin (108-123) | Angiogenin | tRNA Degradation | 278 µM (Ki) | Apparent inhibition constant | |
| Neomycin | Angiogenin-induced Proliferation | Endothelial Cell Proliferation | 50 µM | Abolishes ANG-induced proliferation |
| chANG / chGNA Peptides | Angiogenin | Protein Binding | ~44 nM (Kd) | High-affinity binding to ANG | |
Table 2: In Vivo Inhibition of Angiogenesis
| Inhibitor | Model | Dose | Observed Effect | Citation |
|---|---|---|---|---|
| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | Not specified | Significantly decreases ANG-induced neovascularization | |
| Neomycin | Chick Chorioallantoic Membrane (CAM) Assay | 20 ng per egg | Complete inhibition of ANG-induced angiogenesis |
| N65828 (small molecule inhibitor) | Mouse Xenograft (T24/HeLa cells) | 4 and 8 mg/kg | Reduction in tumor burden and inhibition of angiogenesis | |
Key Experimental Protocols for Assessing Inhibition
The evaluation of anti-angiogenic compounds like Angiogenin (108-122) relies on a set of standardized in vitro and in vivo assays.
Endothelial Cell Tube Formation Assay
This assay is a cornerstone for assessing in vitro angiogenesis. It measures the ability of endothelial cells to form three-dimensional, capillary-like structures.
-
Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel), will differentiate and arrange themselves to form a network of tubules, mimicking the final stage of angiogenesis.
-
Methodology:
-
A basement membrane extract is thawed and plated in a 96-well plate, then allowed to solidify at 37°C.
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are serum-starved prior to the assay.
-
The cells are harvested, counted, and resuspended in media containing the pro-angiogenic factor (e.g., full-length ANG) and the test inhibitor (e.g., Angiogenin 108-122) at various concentrations.
-
The cell suspension is added to the solidified matrix.
-
Plates are incubated for several hours (typically 4-18 hours) to allow for tube formation.
-
The resulting tube networks are visualized using light microscopy and quantified by measuring parameters such as total tube length, number of junctions, and number of branches, often with the aid of imaging software.
-
Endothelial Cell Proliferation Assay
This assay quantifies the effect of an inhibitor on the growth of endothelial cells, a fundamental component of angiogenesis.
-
Principle: Angiogenic factors stimulate the proliferation of endothelial cells. Inhibitors are expected to counteract this effect.
-
Methodology:
-
Endothelial cells are seeded in a multi-well plate at a low density.
-
The cells are treated with a pro-angiogenic stimulus (e.g., ANG) in the presence or absence of the inhibitor.
-
After an incubation period (e.g., 48 hours), cell proliferation is measured.
-
Quantification can be achieved through various methods:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
MTT Assay: A colorimetric assay that measures metabolic activity, which correlates with cell number.
-
Thymidine Incorporation Assay: Measures the incorporation of radiolabeled thymidine into newly synthesized DNA during cell division.
-
-
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess both pro- and anti-angiogenic activity.
-
Principle: The CAM is a highly vascularized membrane in a developing chicken embryo. The application of an angiogenic substance will induce the growth of new blood vessels radiating from the point of application in a "spoke-wheel" pattern. An inhibitor will prevent this response.
-
Methodology:
-
Fertilized chicken eggs are incubated for 3-4 days. A small window is then cut into the shell to expose the CAM.
-
A sterile carrier (e.g., a filter disc or methylcellulose pellet) containing the test substance (pro-angiogenic factor plus inhibitor) is placed directly onto the CAM. A control carrier contains only the pro-angiogenic factor.
-
The window is sealed, and the eggs are returned to the incubator for an additional 2-3 days.
-
The CAM is then examined for neovascularization. The response is typically scored based on the number and length of new blood vessels growing towards the carrier.
-
Visualizing the Mechanism and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved.
Caption: Inhibitory signaling pathway of Angiogenin (108-122).
Caption: Workflow for the endothelial cell tube formation assay.
Conclusion and Future Perspectives
The Angiogenin (108-122) peptide and its analogues represent a highly specific approach to inhibiting angiogenesis. By targeting multiple facets of the full-length ANG protein's function—from its enzymatic activity to its crucial role in nuclear signaling and activation of downstream pathways—these peptides effectively neutralize its pro-angiogenic effects. The data demonstrate potent inhibition both in vitro and in vivo, highlighting the therapeutic potential of this strategy.
For drug development professionals, C-terminal ANG peptides offer a promising starting point for creating more stable and potent peptidomimetics or small molecule inhibitors. Future research should focus on optimizing the bioavailability and pharmacokinetics of these peptides and further elucidating their interaction with the ANG protein and its cellular receptors to refine the design of next-generation anti-angiogenic therapies.
References
- 1. qyaobio.com [qyaobio.com]
- 2. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Angiogenin Enhances Cell Migration by Regulating Stress Fiber Assembly and Focal Adhesion Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Angiogenin (108-122) in Blocking Angiogenin's Ribonucleolytic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenin (ANG) is a potent angiogenic factor characterized by its unique ribonucleolytic activity, which is crucial for its biological functions, including the promotion of neovascularization. The development of inhibitors targeting this enzymatic activity is a promising avenue for anti-angiogenic therapies. This technical guide provides an in-depth overview of the role and mechanism of the angiogenin-derived peptide, Angiogenin(108-122), as an inhibitor of ANG's ribonucleolytic activity. This document details the quantitative inhibitory data, experimental protocols for assessing inhibition, and the signaling pathways implicated in angiogenin's function.
Introduction to Angiogenin and its Ribonucleolytic Function
Angiogenin is a 14.1 kDa protein and a member of the ribonuclease A superfamily.[1] It is a potent stimulator of new blood vessel growth, a process critical in both normal physiological processes and pathological conditions such as tumor growth and metastasis.[2] A key feature of angiogenin that distinguishes it from other angiogenic factors is its intrinsic ribonucleolytic activity.[2] This enzymatic function, although weak compared to other ribonucleases, is essential for its angiogenic effects.[2] ANG exerts its function through several mechanisms, including the cleavage of transfer RNA (tRNA) within the cytoplasm, which leads to the production of tRNA-derived stress-induced RNAs (tiRNAs) that can inhibit translation.[3] Furthermore, upon translocation to the nucleus, angiogenin can stimulate ribosomal RNA (rRNA) transcription, promoting cell growth and proliferation.
The C-terminal region of angiogenin has been identified as a critical domain for its enzymatic and biological activities. Synthetic peptides corresponding to this region have been shown to inhibit these functions. This guide focuses on the peptide fragment comprising amino acids 108-122 of human angiogenin as a competitive inhibitor of its ribonucleolytic activity.
Quantitative Inhibition of Angiogenin's Ribonucleolytic Activity
| Inhibitor | Target | Substrate | Inhibition Constant (Ki) | Percent Inhibition |
| Angiogenin(108-123) | Angiogenin | tRNA | 278 µM | Not specified |
| Angiogenin(108-122) | Angiogenin | tRNA | Not determined | 39% |
| Angiogenin(108-121) | Angiogenin | Reticulocyte RNA | Not determined | 108% (transient) |
Table 1: Quantitative data on the inhibition of angiogenin's ribonucleolytic activity by C-terminal peptides. The Ki value for Angiogenin(108-123) provides a strong indication of the inhibitory potential of peptides from this region.
Mechanism of Action: Competitive Inhibition
Angiogenin(108-122) and related C-terminal peptides are believed to function as competitive inhibitors. This suggests that they likely bind to or near the active site of the angiogenin molecule, thereby preventing the binding and cleavage of its natural RNA substrates. The C-terminal region of angiogenin itself plays a role in substrate binding, which supports the hypothesis that peptides derived from this region can compete for this interaction.
Downstream Signaling Pathways Affected by Angiogenin
Angiogenin is known to activate intracellular signaling pathways that are crucial for cell proliferation, migration, and survival. The primary pathways implicated in angiogenin's function are the Extracellular signal-regulated kinase (ERK)1/2 and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
Inhibition of angiogenin's ribonucleolytic activity by peptides such as Angiogenin(108-122) is expected to disrupt these downstream signaling events, thereby attenuating the biological effects of angiogenin.
Experimental Protocols
In Vitro Ribonucleolytic Activity Assay (tRNA Cleavage Assay)
This assay measures the ability of angiogenin to cleave a tRNA substrate and the inhibition of this activity by Angiogenin(108-122).
Materials:
-
Recombinant human angiogenin
-
Angiogenin(108-122) peptide
-
Yeast tRNA
-
Assay buffer (e.g., 33 mM Na-HEPES, pH 7.0, 33 mM NaCl, 0.1 mg/mL BSA)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Urea
-
TBE buffer
-
Gel loading buffer
-
Staining solution (e.g., SYBR Gold or methylene blue)
-
Heating block or water bath
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Prepare a stock solution of Angiogenin(108-122) in nuclease-free water or an appropriate solvent.
-
In a nuclease-free microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, yeast tRNA (e.g., final concentration of 2 mg/mL), and the desired concentration of Angiogenin(108-122).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding recombinant human angiogenin (e.g., final concentration of 0.5 µM). A control reaction without the inhibitor should be run in parallel.
-
Incubate the reaction at 37°C for a defined period (e.g., 2 hours).
-
Stop the reaction by adding an equal volume of gel loading buffer containing urea.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel with SYBR Gold or methylene blue and visualize the RNA fragments using a gel imaging system.
-
Quantify the intensity of the intact tRNA band and the cleavage products to determine the percentage of inhibition.
Cell-Free Protein Synthesis Inhibition Assay
This assay determines the effect of Angiogenin(108-122) on the inhibition of protein synthesis caused by angiogenin's ribonucleolytic activity on ribosomes.
Materials:
-
Rabbit reticulocyte lysate system
-
Recombinant human angiogenin
-
Angiogenin(108-122) peptide
-
Amino acid mixture minus methionine
-
[³⁵S]methionine
-
Nuclease-free water
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a microcentrifuge tube, pre-incubate the rabbit reticulocyte lysate with angiogenin (e.g., 50 nM) and varying concentrations of Angiogenin(108-122) at 30°C for 15 minutes.
-
Initiate the protein synthesis reaction by adding the amino acid mixture minus methionine and [³⁵S]methionine.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by placing the tubes on ice and adding cold 10% TCA.
-
Collect the precipitated protein by filtering the mixture through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of protein synthesis relative to a control reaction without angiogenin.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses the anti-angiogenic effect of Angiogenin(108-122).
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile phosphate-buffered saline (PBS)
-
Thermanox coverslips or filter paper discs
-
Recombinant human angiogenin
-
Angiogenin(108-122) peptide
-
Stereomicroscope
-
Digital camera
-
Image analysis software
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
On day 9, apply a sterile Thermanox coverslip or filter paper disc containing angiogenin (e.g., 1 µg) with or without Angiogenin(108-122) (in a suitable concentration range) onto the CAM. A control group with PBS should be included.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After 72 hours (on day 12), open the eggs and examine the CAM under a stereomicroscope.
-
Capture images of the blood vessels surrounding the implanted disc.
-
Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the total blood vessel length using image analysis software.
-
Compare the angiogenic response in the presence and absence of Angiogenin(108-122) to determine its anti-angiogenic effect.
Conclusion and Future Directions
The peptide Angiogenin(108-122) represents a promising lead compound for the development of novel anti-angiogenic therapies. Its ability to competitively inhibit the crucial ribonucleolytic activity of angiogenin provides a clear mechanism of action. The experimental protocols detailed in this guide offer a robust framework for the further characterization of this and other C-terminal peptide inhibitors.
Future research should focus on obtaining precise kinetic data (Ki and IC50 values) for Angiogenin(108-122) and elucidating the specific structural interactions between the peptide and the angiogenin active site. Furthermore, studies directly linking the inhibition of ribonucleolytic activity by this peptide to the downstream suppression of ERK1/2 and Akt signaling pathways in relevant cell models will be critical for its validation as a therapeutic candidate. Optimization of peptide stability and delivery will also be essential for translating these findings into clinical applications.
References
Angiogenin (108-122): A Competitive Inhibitor of Full-Length Angiogenin - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG) is a potent 14.1 kDa protein that plays a crucial role in angiogenesis, the formation of new blood vessels.[1] As a member of the ribonuclease (RNase) A superfamily, its biological activity, including the stimulation of cell proliferation and invasion, is intrinsically linked to its ribonucleolytic function.[2][3] The dysregulation of angiogenin activity is implicated in various pathologies, most notably cancer, where it contributes to tumor growth and metastasis by fostering the development of a vascular network.[4] This has made angiogenin a compelling target for therapeutic intervention.
This technical guide focuses on a specific peptide fragment, Angiogenin (108-122), derived from the C-terminal region of the full-length protein. This peptide has been identified as a competitive inhibitor of angiogenin, offering a potential avenue for the development of novel anti-angiogenic therapies.[2] This document provides an in-depth overview of the inhibitory mechanism of Angiogenin (108-122), supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Competitive Inhibition
Angiogenin (108-122) and its closely related C-terminal peptides function as competitive inhibitors of full-length angiogenin. The inhibitory activity is attributed to the peptide's ability to bind to the active site of angiogenin, thereby preventing the binding and cleavage of its natural substrates, such as transfer RNA (tRNA). This inhibition of ribonucleolytic activity directly translates to the suppression of angiogenin's pro-angiogenic functions.
Studies have shown that synthetic peptides corresponding to the C-terminal region of angiogenin effectively inhibit both its enzymatic and biological activities, whereas peptides from the N-terminal region show no such inhibitory effects. This highlights the critical role of the C-terminal domain in the function of angiogenin and as a target for inhibition.
Quantitative Data
| Inhibitor | Target | Assay Substrate | Inhibition Constant (Ki) |
| Angiogenin (108-123) | Full-length Angiogenin | transfer RNA (tRNA) | 278 µM |
This Ki value, although for a closely related peptide, suggests that Angiogenin (108-122) likely inhibits full-length angiogenin in the micromolar range. Further dose-response studies would be necessary to determine the precise IC50 and Ki values for Angiogenin (108-122).
Experimental Protocols
To assess the inhibitory activity of Angiogenin (108-122), several key experimental assays are employed. These assays are designed to measure the inhibition of both the enzymatic and biological functions of full-length angiogenin.
Ribonuclease Activity Inhibition Assay
This assay directly measures the ability of Angiogenin (108-122) to inhibit the ribonucleolytic activity of full-length angiogenin.
Principle: The assay quantifies the cleavage of a ribonucleic acid substrate (e.g., tRNA) by angiogenin in the presence and absence of the inhibitory peptide.
Protocol:
-
Reaction Setup: Prepare reaction mixtures in a suitable buffer (e.g., 0.1 M MES, 0.1 M NaCl, pH 6.0).
-
Inhibitor Pre-incubation: Add varying concentrations of Angiogenin (108-122) to a fixed concentration of full-length angiogenin and incubate for a defined period (e.g., 15 minutes at 25°C) to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the tRNA substrate.
-
Reaction Quenching: After a specific incubation time, stop the reaction by adding a precipitating agent (e.g., perchloric acid) to separate the uncleaved tRNA from the smaller, cleaved fragments.
-
Quantification: Centrifuge the samples to pellet the uncleaved tRNA. Measure the absorbance of the supernatant at 260 nm to quantify the amount of acid-soluble, cleaved RNA fragments.
-
Data Analysis: Plot the percentage of inhibition against the concentration of Angiogenin (108-122) to determine the IC50 value.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of Angiogenin (108-122) to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel), will form a network of tube-like structures in response to angiogenic stimuli. The inhibitory effect of a compound can be quantified by measuring the extent of tube formation.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the cells with a pro-angiogenic concentration of full-length angiogenin in the presence of varying concentrations of Angiogenin (108-122). Include a positive control (angiogenin alone) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Visualize the tube formation using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of enclosed loops using image analysis software.
-
Data Analysis: Compare the extent of tube formation in the treated groups to the control groups to determine the inhibitory effect of Angiogenin (108-122).
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the anti-angiogenic activity of Angiogenin (108-122) in a living system.
Principle: The CAM of a developing chicken embryo is a highly vascularized membrane that serves as a model for studying angiogenesis. The application of pro- or anti-angiogenic substances can modulate the growth of new blood vessels.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Sample Application: Prepare sterile, non-inflammatory carriers (e.g., filter paper discs or silicone rings) saturated with a solution of full-length angiogenin and varying concentrations of Angiogenin (108-122). Place the carriers on the CAM.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Observation and Quantification: On the day of analysis, observe the CAM under a stereomicroscope. Capture images of the area around the carrier. Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.
Signaling Pathways and Experimental Workflows
Angiogenin exerts its effects through the activation of several intracellular signaling pathways, most notably the ERK1/2 and Akt pathways, which are crucial for cell proliferation, survival, and migration. By competitively inhibiting full-length angiogenin, Angiogenin (108-122) is expected to disrupt these downstream signaling cascades.
Angiogenin Signaling Pathway and Inhibition
References
- 1. ANG angiogenin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenin activates Erk1/2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Biological Functions of Angiogenin C-terminal Fragments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG), a 14.1 kDa member of the ribonuclease (RNase) A superfamily, is a potent mediator of neovascularization and plays critical roles in a variety of physiological and pathological processes.[1] While the full-length protein has been extensively studied, emerging evidence highlights the significant biological activities of its C-terminal fragments. These fragments can act as modulators of ANG's enzymatic and biological functions, presenting intriguing possibilities for therapeutic intervention, particularly in cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the biological functions of ANG C-terminal fragments, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.
The Dual Role of the Angiogenin C-terminus
The C-terminal region of angiogenin plays a crucial and complex role in regulating its ribonucleolytic activity, which is essential for its biological functions.[2] This region has a dual function: it both obstructs the active site and participates in substrate binding.[2]
In its inactive conformation, the C-terminal tail of ANG folds into a short α-helix that partially blocks the substrate-binding site.[2] This steric hindrance is a key reason why ANG's ribonucleolytic activity is significantly lower than that of other members of the RNase A superfamily.[3] However, for ANG to become active, its C-terminal region must undergo a conformational change to allow substrate access to the catalytic residues. This activation can be potently stimulated by the ribosome, which binds to ANG and rearranges its C-terminus, thereby opening up the active site for tRNA cleavage.
Biological Functions of C-terminal Fragments
Synthetic peptides corresponding to the C-terminal region of ANG have been shown to inhibit both the enzymatic and biological activities of the full-length protein. This inhibitory action forms the basis for their potential therapeutic applications.
Inhibition of Angiogenesis
One of the most well-characterized functions of ANG is the induction of new blood vessel formation, a process known as angiogenesis. C-terminal fragments of ANG have been demonstrated to significantly decrease neovascularization elicited by the full-length protein. For instance, the peptide Ang(108-123) has been shown to inhibit angiogenesis in the chick chorioallantoic membrane (CAM) assay. This anti-angiogenic activity makes these fragments promising candidates for cancer therapy, where tumor growth is often dependent on the formation of new blood vessels.
Modulation of Enzymatic Activity
C-terminal peptides of ANG can directly inhibit its ribonucleolytic activity. This has been demonstrated through in vitro nuclease assays using tRNA as a substrate. The inhibitory effect is specific to C-terminal fragments, as peptides from the N-terminal region do not exhibit the same activity.
Regulation of Cell Proliferation and Survival
ANG is known to promote the proliferation of various cell types, including endothelial and cancer cells. By inhibiting the functions of full-length ANG, its C-terminal fragments can indirectly suppress cell proliferation. Furthermore, ANG and the tRNA-derived small RNAs (tiRNAs) it produces are involved in the cellular stress response and can protect cells from apoptosis. The modulation of ANG activity by its C-terminal fragments could therefore influence cell survival pathways.
Quantitative Data
The inhibitory potency of various ANG C-terminal fragments and related peptides has been quantified in several studies. The following tables summarize the available quantitative data.
| Peptide/Inhibitor | Target | Assay Type | Parameter | Value | Reference |
| Ang C-terminal peptide | Angiogenin | Ribonucleolytic activity | Ki | 278 µM | |
| Peptide 1 (acetyl-LDDAEEWGG) | Angiogenin | Ribonucleolytic activity | Ki | 641 ± 53 µM | |
| Peptide 2 (acetyl-AEDYDYSWW) | Angiogenin | Ribonucleolytic activity | Ki | 56.4 ± 4.1 µM |
| Compound | Effect | Model | Dose/Concentration | Inhibition | Reference |
| Neomycin | Inhibition of ANG-induced angiogenesis | Chicken CAM assay | 20 ng per egg | Complete inhibition | |
| Neomycin | Inhibition of ANG-induced cell proliferation | Human endothelial cells | 50 µM | Abolished proliferation | |
| chANG and chGNA peptides | Inhibition of ANG-induced neovascularization | Chicken CAM assay | Not specified | Inhibition |
Experimental Protocols
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay is widely used to assess both pro- and anti-angiogenic substances.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with humidity control
-
Sterile phosphate-buffered saline (PBS)
-
Filter paper disks (e.g., Whatman No. 1)
-
Test substance (e.g., ANG C-terminal fragment) and control vehicle
-
Stereomicroscope with a digital camera
-
70% ethanol
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell over the air sac to expose the CAM.
-
Carefully place a sterile filter paper disk, previously saturated with the test substance or control, onto the CAM.
-
Seal the window with sterile tape and return the egg to the incubator.
-
After 48-72 hours of incubation, open the window and examine the CAM under a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the filter disk or by measuring the vessel density in the area.
-
Document the results by capturing images.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
24-well tissue culture plates
-
Test substance (e.g., ANG C-terminal fragment) and control vehicle
-
Inverted microscope with a digital camera
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 24-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a serum-reduced medium.
-
Add the test substance or control to the cell suspension.
-
Seed the HUVECs onto the solidified basement membrane matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Observe the formation of tube-like structures under an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
In Vitro tRNA Cleavage Assay
This assay measures the ribonucleolytic activity of ANG and its inhibition by C-terminal fragments.
Materials:
-
Recombinant human angiogenin
-
Yeast tRNA
-
ANG C-terminal fragment (inhibitor)
-
Reaction buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl)
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Urea
-
SYBR Gold nucleic acid stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Set up reaction mixtures containing tRNA and the reaction buffer.
-
For inhibition assays, pre-incubate ANG with the C-terminal fragment for a specified time.
-
Initiate the cleavage reaction by adding ANG (or the ANG-inhibitor mixture) to the tRNA solution.
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reactions by adding a denaturing loading buffer containing urea.
-
Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Stain the gel with SYBR Gold and visualize the RNA fragments using a gel imaging system.
-
Quantify the cleavage by measuring the intensity of the tRNA fragments compared to the intact tRNA.
Signaling Pathways and Experimental Workflows
The biological effects of ANG and its C-terminal fragments are mediated through complex signaling pathways and cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key relationships.
References
- 1. Extracellular fragment of brain-specific angiogenesis inhibitor 1 suppresses endothelial cell proliferation by blocking alphavbeta5 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The C-terminal region of human angiogenin has a dual role in enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Angiogenin (108-122) and its Involvement in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenin (ANG), a 14 kDa ribonuclease, is a multifaceted protein implicated in angiogenesis, tumorigenesis, and increasingly, in the pathology of neurodegenerative diseases. Loss-of-function mutations in the ANG gene are genetically linked to an increased risk of Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease (PD), with emerging evidence suggesting a role in Alzheimer's disease (AD). This technical guide focuses on a specific C-terminal fragment of ANG, Angiogenin (108-122), a peptide known to inhibit the protein's enzymatic and biological activities. We delve into its mechanism of action, its role in neurodegenerative pathways, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for its study. This document aims to be a comprehensive resource for researchers investigating ANG-related neurodegeneration and for professionals in drug development exploring ANG as a therapeutic target.
Introduction to Angiogenin and its C-Terminal Fragment (108-122)
Angiogenin is a member of the ribonuclease A superfamily and, despite its homology to pancreatic RNase A, exhibits significantly lower ribonucleolytic activity. This limited enzymatic function is, however, crucial for its diverse biological roles. ANG is a potent inducer of neovascularization and is involved in cell proliferation, survival, and migration.[1] In the central nervous system, ANG is expressed in motor neurons and is known to have neurotrophic and neuroprotective functions.[2]
The C-terminal region of ANG plays a critical role in modulating its enzymatic activity.[3] The synthetic peptide, Angiogenin (108-122), with the sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH, corresponds to this region and has been shown to act as a competitive inhibitor of ANG's functions.[4][5] Understanding the inhibitory properties of this peptide is pivotal for elucidating the pathological mechanisms of ANG loss-of-function in neurodegenerative diseases.
Angiogenin (108-122) in Neurodegenerative Diseases
The association between ANG mutations and neurodegenerative diseases underscores the importance of its normal function in neuronal health. Many of these pathogenic mutations are located in regions that affect the protein's stability or its enzymatic and nuclear translocation activities, functions that can be mimicked by the inhibitory action of Angiogenin (108-122).
-
Amyotrophic Lateral Sclerosis (ALS): Loss-of-function mutations in ANG are a recognized genetic risk factor for both familial and sporadic ALS. These mutations can impair ANG's neuroprotective capabilities, including its ability to promote motor neuron survival and neurite outgrowth. The inhibitory peptide Angiogenin (108-122) serves as a valuable tool to model this loss-of-function in vitro and in vivo, helping to dissect the pathways through which ANG deficiency contributes to motor neuron degeneration.
-
Parkinson's Disease (PD): Genetic studies have also identified a significantly higher frequency of ANG variants in PD patients compared to controls, suggesting a shared genetic link between ALS and PD. The neuroprotective effects of ANG have been observed in cellular models of PD, where it can protect against neurotoxin-induced cell loss. Investigating the impact of Angiogenin (108-122) in these models can clarify the role of ANG's enzymatic activity in the survival of dopaminergic neurons.
-
Alzheimer's Disease (AD): While the link is less established than for ALS and PD, some studies suggest a potential involvement of ANG in AD. A nonsense mutation in the ANG gene has been identified in an AD patient, and alterations in angiogenic signaling are observed in the AD brain. Further research using inhibitors like Angiogenin (108-122) is warranted to explore the role of ANG in the pathogenesis of AD.
Quantitative Data on Angiogenin Inhibition
The inhibitory effect of Angiogenin C-terminal peptides has been quantified in various assays. The following table summarizes key quantitative data for Angiogenin (108-122) and related peptides.
| Peptide | Parameter | Value | Substrate | Assay | Reference |
| Angiogenin (108-123) | Ki | 278 µM | tRNA | Ribonucleolytic Activity Assay | |
| Angiogenin (108-122) | Inhibition | 39% | tRNA | Ribonucleolytic Activity Assay | |
| Angiogenin (108-121) | Inhibition | Transient | Reticulocyte RNA | Cell-free Protein Synthesis |
Signaling Pathways
Full-length Angiogenin exerts its neuroprotective effects through the activation of pro-survival signaling pathways, most notably the PI3K/Akt pathway. This pathway is crucial for promoting cell survival, growth, and proliferation. In the context of glioblastoma, Angiogenin has also been shown to activate the NF-κB signaling pathway.
The inhibitory action of Angiogenin (108-122) is expected to antagonize these pathways. By blocking the enzymatic and receptor-binding functions of ANG, the 108-122 peptide likely leads to a downregulation of Akt phosphorylation and a subsequent decrease in pro-survival signals in neurons. This can, in turn, increase neuronal susceptibility to stress and apoptosis, mirroring the pathological effects of loss-of-function ANG mutations. The precise downstream effects of Angiogenin (108-122) on NF-κB signaling in neuronal cells remain an active area of investigation.
Figure 1: Proposed signaling pathway of Angiogenin and its inhibition by Angiogenin (108-122).
Experimental Protocols
This section provides detailed methodologies for key experiments to study the inhibitory effects of Angiogenin (108-122).
Ribonucleolytic Activity Assay
This protocol is adapted from established methods for measuring the ribonuclease activity of Angiogenin and its inhibition.
Materials:
-
Recombinant human Angiogenin
-
Angiogenin (108-122) peptide
-
Yeast tRNA (or other suitable RNA substrate)
-
RNase-free water
-
Assay buffer (e.g., 100 mM MES, pH 6.0, 100 mM NaCl)
-
RNA precipitation solution (e.g., 10% perchloric acid)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Angiogenin (108-122) in RNase-free water.
-
Prepare reaction mixtures in RNase-free microcentrifuge tubes on ice. Each reaction should contain the assay buffer, a fixed concentration of Angiogenin (e.g., 1 µM), and varying concentrations of Angiogenin (108-122). Include a control with no inhibitor.
-
Pre-incubate the mixtures at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the tRNA substrate to a final concentration of, for example, 1 mg/mL.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold RNA precipitation solution.
-
Incubate on ice for 10 minutes to allow for the precipitation of undigested RNA.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acid-soluble digested RNA fragments, to a new tube.
-
Measure the absorbance of the supernatant at 260 nm.
-
Calculate the percentage of inhibition for each concentration of Angiogenin (108-122) relative to the control without the inhibitor.
Figure 2: Workflow for the ribonucleolytic activity inhibition assay.
Neuronal Cell Culture and Treatment
This protocol outlines a general procedure for treating a neuronal cell line (e.g., SH-SY5Y) with Angiogenin (108-122) to study its effects on cell viability in a neurodegenerative disease model.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Neurotoxin to induce a disease phenotype (e.g., MPP+ for a Parkinson's model)
-
Angiogenin (108-122) peptide
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Plate reader
Procedure:
-
Culture SH-SY5Y cells in a T75 flask until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a suitable density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.
-
The next day, replace the medium with a fresh medium containing the desired concentrations of Angiogenin (108-122). Include a vehicle control.
-
Incubate for a specified pre-treatment time (e.g., 2 hours).
-
Introduce the neurotoxin (e.g., MPP+) to the wells at a concentration known to induce cell death. Maintain the Angiogenin (108-122) concentrations.
-
Incubate for a further 24-48 hours.
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Analyze the data to determine the effect of Angiogenin (108-122) on neurotoxin-induced cell death.
Conclusion and Future Directions
Angiogenin (108-122) is an invaluable tool for dissecting the role of ANG in the complex pathology of neurodegenerative diseases. Its ability to inhibit ANG's functions allows for the controlled study of the consequences of ANG loss-of-function. The quantitative data and experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricate mechanisms by which ANG contributes to neuronal homeostasis and how its dysfunction leads to disease.
Future research should focus on:
-
Expanding the quantitative analysis of Angiogenin (108-122) inhibition with different substrates and in various cell types.
-
Elucidating the precise downstream signaling consequences of ANG inhibition in primary neuronal cultures and in vivo models of neurodegeneration.
-
Exploring the therapeutic potential of modulating ANG activity, for which Angiogenin (108-122) can serve as a lead compound for the development of more potent and specific inhibitors or as a tool to validate ANG as a therapeutic target.
By continuing to unravel the complexities of Angiogenin's role in the nervous system, we can pave the way for novel therapeutic strategies for devastating neurodegenerative diseases.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. pnas.org [pnas.org]
- 3. Assay for ribosome stimulation of angiogenin nuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal cell culture from transgenic zebrafish models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay for ribosome stimulation of angiogenin nuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Angiogenin (108-122) in Oncology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenin (ANG), a potent 14.1 kDa angiogenic factor, is increasingly recognized for its pivotal role in tumor progression, not only by fostering neovascularization but also by directly promoting cancer cell proliferation and survival.[1][2] Its overexpression is correlated with poor prognosis across a spectrum of human cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide focuses on a specific antagonist, the synthetic peptide Angiogenin (108-122), which corresponds to the C-terminal region of the parent protein. This peptide fragment has demonstrated the ability to inhibit the critical enzymatic and biological functions of ANG, presenting a promising avenue for the development of novel anti-cancer agents. This document provides a detailed overview of its mechanism of action, a summary of key quantitative data, relevant experimental protocols, and visualizations of the associated molecular pathways and workflows.
Angiogenin: A Dual-Function Target in Cancer
Full-length angiogenin is a member of the ribonuclease (RNase) A superfamily, though its ribonucleolytic activity is significantly weaker than that of pancreatic RNase A.[1] This enzymatic activity, however, is indispensable for its biological functions. The pro-tumoral actions of ANG are multifaceted:
-
Induction of Angiogenesis: Secreted by tumor cells, ANG acts on endothelial cells to induce a cascade of events including cell migration, invasion, proliferation, and the formation of tubular structures, which are the hallmarks of new blood vessel formation.
-
Nuclear Translocation and rRNA Transcription: ANG is endocytosed by target cells and translocates to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, a process essential for cell growth and proliferation.
-
Signal Transduction: ANG binds to cell surface receptors, including a putative 170-kDa protein and actin, activating intracellular signaling pathways such as the ERK1/2 pathway, which in turn can regulate the expression of other proteins like matrix metallopeptidase-2 (MMP2) involved in invasion.
-
Direct Mitogen for Cancer Cells: Beyond its effects on the tumor microenvironment, ANG can directly promote the proliferation of cancer cells.
Given these critical roles, the inhibition of angiogenin represents a strategic approach to disrupt tumor growth and vascularization.
Angiogenin (108-122): A C-Terminal Inhibitory Peptide
The synthetic peptide Angiogenin (108-122), with the sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg, corresponds to a segment of the C-terminal region of the full-length protein. Research has established that this region is crucial for ANG's biological activity, and peptides derived from it act as competitive inhibitors.
The primary mechanisms of inhibition by Angiogenin (108-122) and related C-terminal peptides are:
-
Inhibition of Ribonucleolytic Activity: The peptide directly interferes with the enzymatic function of ANG. This is a critical point of intervention, as the ribonucleolytic activity is essential for ANG's downstream effects.
-
Inhibition of Angiogenesis: By blocking ANG's function, the peptide effectively prevents the signaling cascade that leads to neovascularization.
Quantitative Data on Inhibitory Activity
The inhibitory effects of C-terminal angiogenin peptides have been quantified in several studies. The data highlights their potential as competitive antagonists of full-length angiogenin.
| Peptide Fragment | Assay Type | Substrate | Result | Citation |
| Angiogenin (108-122) | Ribonuclease Activity Assay | tRNA | 39% inhibition | |
| Angiogenin (108-123) | Ribonuclease Activity Assay | tRNA | Apparent Ki = 278 µM | |
| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | N/A | Significantly decreases neovascularization |
Key Experimental Protocols
The evaluation of Angiogenin (108-122) and other ANG inhibitors relies on a set of established in vitro and in vivo assays.
Ribonuclease Activity Assay
This assay quantitatively measures the inhibition of ANG's enzymatic activity.
-
Reagents and Materials: Recombinant human angiogenin, Angiogenin (108-122) peptide, transfer RNA (tRNA) substrate, appropriate buffer (e.g., 30 mM HEPES, pH 7.5, containing 30 mM NaCl), RNase-free water, and a method for quantifying RNA degradation (e.g., gel electrophoresis with densitometry or spectrophotometry).
-
Procedure:
-
Pre-incubate a fixed concentration of recombinant human angiogenin with varying concentrations of the Angiogenin (108-122) peptide in the reaction buffer for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the tRNA substrate to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a denaturing agent or by heat inactivation).
-
Analyze the remaining intact tRNA. This can be done by running the samples on a denaturing polyacrylamide or agarose gel, staining with an RNA-specific dye (e.g., ethidium bromide or SYBR Green), and quantifying the band intensity.
-
Calculate the percentage of inhibition relative to a control reaction containing angiogenin but no inhibitory peptide.
-
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is a widely used in vivo model to assess pro- and anti-angiogenic activity.
-
Reagents and Materials: Fertilized chicken eggs, sterile saline, cortisone acetate-treated filter paper discs or other sterile carriers (e.g., gelatin sponges), recombinant human angiogenin, Angiogenin (108-122) peptide, stereomicroscope.
-
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the developing CAM.
-
On day 6 or 7, place the sterile carrier, previously soaked with the test substance, onto the CAM.
-
Positive Control: Carrier with recombinant human angiogenin.
-
Test Group: Carrier with recombinant human angiogenin plus Angiogenin (108-122).
-
Negative Control: Carrier with saline or buffer alone.
-
-
Seal the window and return the eggs to the incubator for another 48-72 hours.
-
Examine the CAMs under a stereomicroscope. The angiogenic response is scored by observing the number and orientation of blood vessels growing towards the carrier, typically appearing as a "spoke-wheel" pattern in positive controls.
-
Quantify the response by scoring on a scale or by counting the number of branching blood vessels within a defined area around the carrier. A significant reduction in vessel growth in the test group compared to the positive control indicates anti-angiogenic activity.
-
Xenograft Tumor Model
This in vivo model assesses the effect of a therapeutic agent on tumor growth in a living organism.
-
Reagents and Materials: Immunocompromised mice (e.g., athymic nude or SCID mice), human cancer cell line known to secrete angiogenin (e.g., PC-3 prostate cancer cells), cell culture medium, Matrigel (optional), Angiogenin (108-122) peptide formulated for in vivo delivery, calipers.
-
Procedure:
-
Harvest cultured human cancer cells and resuspend them in sterile saline or medium, potentially mixed with Matrigel to support initial tumor formation.
-
Subcutaneously inject a defined number of cells (e.g., 1-5 million) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the treatment. This could involve local (peritumoral) or systemic (e.g., intraperitoneal) injection of Angiogenin (108-122) peptide according to a defined schedule (e.g., daily or several times a week). The control group receives a vehicle control.
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (e.g., Volume = (length × width²)/2).
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be further processed for histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., staining for blood vessel markers like CD31) to assess vascular density.
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
-
Visualizing Pathways and Processes
Signaling and Inhibition Pathway
The following diagram illustrates how Angiogenin (108-122) is proposed to inhibit the pro-angiogenic signaling of full-length Angiogenin.
Caption: Proposed inhibitory mechanism of Angiogenin (108-122) peptide.
Experimental Workflow: CAM Assay
This diagram outlines the key steps involved in the Chick Chorioallantoic Membrane (CAM) assay to test for anti-angiogenic activity.
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Logical Framework for Therapeutic Action
This diagram illustrates the logical progression from the molecular action of Angiogenin (108-122) to its potential anti-cancer effect.
Caption: Logical framework for the anti-cancer effect of Angiogenin (108-122).
Conclusion and Future Directions
The Angiogenin (108-122) peptide represents a rationally designed antagonist targeting a key driver of tumor progression. Its ability to inhibit both the enzymatic and pro-angiogenic functions of full-length angiogenin provides a strong foundation for its therapeutic potential. The data, though preliminary, suggests that C-terminal peptides of angiogenin are viable candidates for further drug development.
Future research should focus on:
-
Pharmacokinetic Optimization: As a peptide, Angiogenin (108-122) will likely have a short in vivo half-life. Medicinal chemistry efforts to improve stability and bioavailability, such as cyclization or incorporation of non-natural amino acids, are warranted.
-
Combination Therapies: Evaluating Angiogenin (108-122) in combination with standard chemotherapy or other anti-angiogenic agents (e.g., VEGF inhibitors) could reveal synergistic effects.
-
In-depth Mechanistic Studies: Further elucidation of the precise binding interactions and downstream signaling consequences of inhibition will aid in the design of more potent second-generation inhibitors, including peptidomimetics or small molecules inspired by the peptide's structure.
References
- 1. Angiogenin and Fragments [biosyn.com]
- 2. Three decades of research on angiogenin: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the structure, function, and use of angiogenin in malignant tumours - PMC [pmc.ncbi.nlm.nih.gov]
Interaction of Angiogenin (108-122) with Cell Surface Actin: A Technical Guide for Researchers
Abstract
Angiogenin (ANG), a 14 kDa protein, is a potent inducer of neovascularization and a critical factor in tumor growth and development.[1][2] Its biological functions are multifaceted, involving enzymatic activity, receptor binding, and nuclear translocation.[3][4] A pivotal interaction for its pro-angiogenic effects is its binding to actin on the surface of endothelial cells.[5] This interaction initiates a cascade of events leading to extracellular matrix degradation, a prerequisite for cell invasion and migration. The C-terminal region of angiogenin, specifically the peptide fragment 108-122, has been identified as a key modulator of this process, capable of inhibiting ANG's biological activities. This technical guide provides an in-depth overview of the interaction between the Angiogenin (108-122) peptide and cell surface actin, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and visualizes the associated signaling pathways and workflows.
Molecular Interaction and Binding Characteristics
The binding of angiogenin to cell surface actin is a high-affinity interaction considered an essential step in the angiogenic process. This interaction is not merely a structural linkage but a functional one that directly influences the cellular microenvironment. The formation of the angiogenin-actin complex on the endothelial cell surface enhances the activity of cell-associated protease systems, leading to the degradation of the basement membrane and extracellular matrix (ECM). This proteolytic activity is crucial for allowing endothelial cells to invade the perivascular tissue and form new blood vessels.
The peptide fragment encompassing residues 108-122 of angiogenin (Sequence: ENGLPVHLDQSIFRR) is of significant interest as it corresponds to a C-terminal region that can inhibit the enzymatic and biological functions of the full-length protein. Synthetic peptides from this region have been shown to decrease angiogenin-induced neovascularization, suggesting they act as competitive inhibitors.
Quantitative Data on Angiogenin-Actin Interaction
The following table summarizes key quantitative parameters that characterize the interaction between angiogenin and actin, as well as the inhibitory effects of the C-terminal peptide.
| Parameter | Description | Value | Reference |
| Binding Affinity (Kd) | Apparent dissociation constant for the full-length Angiogenin/Actin complex. | ~1-10 nM | |
| Inhibition Constant (Ki) | Apparent inhibition constant for the synthetic peptide Angiogenin (108-123) against the ribonucleolytic activity of full-length Angiogenin. | 278 µM | |
| Proteolytic Enhancement | Fold increase in proteolytic activity of cultured endothelial cells in the presence of 1 pg/mL bovine Angiogenin. | 14-fold | |
| Protease System Activation | Fold increase in the proteolytic activity of a tPA and plasminogen mixture in the presence of the Angiogenin-Actin complex. | 11-fold |
Signaling and Functional Consequences
The interaction of angiogenin with cell surface actin triggers a primary signaling cascade that promotes cell invasiveness. Upon binding, the complex activates cell-associated proteases, such as plasminogen activators, which convert plasminogen to the active protease, plasmin. Plasmin, in turn, degrades components of the ECM, paving the way for endothelial cell migration and the formation of new vascular structures. This entire process is inhibited by both actin itself and anti-actin antibodies, underscoring the critical nature of this specific interaction for angiogenin's function.
Beyond this primary pathway, angiogenin can be internalized by endothelial cells through receptor-mediated endocytosis, a process in which the actin cytoskeleton plays a fundamental role. Following internalization, angiogenin can translocate to the nucleus and enhance ribosomal RNA (rRNA) transcription, which is essential for cell proliferation and growth.
Key Experimental Protocols
Investigating the interaction between Angiogenin (108-122) and actin requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Actin Co-sedimentation Assay
This assay is used to determine the binding of a protein (angiogenin) to filamentous actin (F-actin) by separating F-actin and bound proteins from unbound proteins via ultracentrifugation.
Materials:
-
G-actin (monomeric actin)
-
Angiogenin or Angiogenin (108-122) peptide
-
Depolymerization Buffer (2 mM Tris pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)
-
10x Polymerization Buffer (1 M KCl, 20 mM MgCl₂, 10 mM ATP)
-
Ultracentrifuge with a rotor capable of >100,000 x g (e.g., Beckman TLA-100)
-
SDS-PAGE equipment and reagents
Methodology:
-
Prepare F-actin: Polymerize G-actin (e.g., to a final concentration of 10 µM) by adding 1/10th volume of 10x Polymerization Buffer and incubating at room temperature for 1-2 hours.
-
Binding Reaction: In a micro-ultracentrifuge tube, mix F-actin with varying concentrations of Angiogenin (or the 108-122 peptide) to a final volume of 100-200 µL. Incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.
-
Sedimentation: Centrifuge the reaction mixtures at 100,000 rpm (~150,000 x g) for 20-30 minutes at 4°C to pellet the F-actin and any bound proteins.
-
Sample Collection: Carefully separate the supernatant (containing unbound protein) from the pellet (containing F-actin and bound protein).
-
Analysis: Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Quantification: Stain the gel (e.g., with Coomassie Blue) and quantify the protein bands using densitometry to determine the ratio of bound to unbound angiogenin.
Protocol 2: Pyrene-Actin Polymerization Assay
This fluorescence-based assay monitors the rate of actin polymerization. It is used to determine if a test protein (angiogenin) promotes or inhibits the polymerization of G-actin into F-actin.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
Angiogenin or Angiogenin (108-122) peptide
-
Depolymerization Buffer (2 mM Tris pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)
-
2x Polymerization Buffer (e.g., 200 mM KCl, 4 mM MgCl₂, 100 mM Imidazole pH 7.0, 2 mM EGTA)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Methodology:
-
Prepare Monomer Mix: Prepare a solution of G-actin (e.g., 2-4 µM) in Depolymerization Buffer, with 5-10% of the actin being pyrene-labeled. Keep on ice.
-
Prepare Test Sample: In a separate tube, prepare the Angiogenin or peptide solution at various concentrations in Depolymerization Buffer.
-
Initiate Polymerization: In a fluorometer cuvette, mix equal volumes of the actin monomer mix and the test sample (or buffer for control).
-
Induce Polymerization: To initiate polymerization, add an equal volume of 2x Polymerization Buffer to the cuvette and mix quickly.
-
Monitor Fluorescence: Immediately begin recording the fluorescence intensity (Excitation: 365 nm, Emission: 407 nm) over time. The fluorescence of pyrene-actin increases significantly upon its incorporation into a filament.
-
Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve is proportional to the initial rate of polymerization. Compare the rates in the presence and absence of the test protein to determine its effect on actin polymerization.
Conclusion and Future Directions
The interaction between angiogenin and cell surface actin is a well-established driver of angiogenesis, with the ANG-actin complex functioning to increase proteolytic degradation of the extracellular matrix. The C-terminal peptide, Angiogenin (108-122), represents a valuable tool for probing this interaction and serves as a potential starting point for the development of novel anti-angiogenic therapeutics. By competitively inhibiting the function of full-length angiogenin, this peptide can disrupt the downstream signaling required for neovascularization.
For drug development professionals, the Angiogenin (108-122) peptide offers a template for designing peptidomimetics or small molecules that target the actin-binding site of angiogenin. Future research should focus on high-resolution structural elucidation of the angiogenin-actin complex to better inform rational drug design. Furthermore, high-throughput screening of compound libraries using the described experimental protocols could identify more potent and specific inhibitors of this critical protein-protein interaction, offering new therapeutic strategies for cancer and other diseases characterized by pathological angiogenesis.
References
- 1. New Insights into the Role of Angiogenin in Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Function of the Interaction of Angiogenin With Alpha-Actinin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiogenin and Fragments [biosyn.com]
- 5. New insights into the role of angiogenin in actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Role of Angiogenin (108-122) in Tumor Growth and Metastasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Angiogenin (ANG), a 14 kDa ribonuclease, is a potent inducer of neovascularization and is implicated in the growth and metastasis of numerous cancers. Its multifaceted pro-tumoral activities, including the stimulation of endothelial and cancer cell proliferation, migration, and invasion, make it a compelling target for anti-cancer therapies. While the full-length protein drives tumorigenesis, specific fragments derived from its C-terminal region, notably the peptide Angiogenin (108-122), have been identified as inhibitors of its function. This technical guide provides an in-depth analysis of the role and mechanisms of the Angiogenin (108-122) peptide as an antagonist of full-length Angiogenin, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Introduction: Angiogenin's Dual Role in Cancer Biology
Full-length Angiogenin promotes tumor progression through a series of coordinated actions. Secreted by tumor cells, it binds to receptors on the surface of endothelial cells, such as actin and syndecan-4, initiating signaling cascades that promote angiogenesis.[1][2] A critical aspect of its function is its ribonucleolytic activity, which, although weaker than other ribonucleases, is essential for its biological effects.[2] Upon internalization by endothelial or cancer cells, ANG translocates to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, a rate-limiting step for protein synthesis and cell proliferation.[3]
Conversely, synthetic peptides corresponding to the C-terminal region of Angiogenin, including the Angiogenin (108-122) fragment, have been demonstrated to inhibit both the enzymatic and biological activities of the full-length protein.[1] These peptides function as competitive antagonists, offering a potential therapeutic avenue to neutralize the pro-tumoral effects of Angiogenin.
The Inhibitory Mechanism of Angiogenin (108-122)
The Angiogenin (108-122) peptide and its analogues exert their anti-tumor effects by directly interfering with the key functions of the full-length ANG protein.
2.1. Inhibition of Ribonucleolytic Activity: The enzymatic activity of ANG is crucial for its angiogenic function. C-terminal peptides, including Ang(108-123), have been shown to inhibit the nuclease activity of ANG on tRNA substrates in a concentration-dependent manner. This inhibition directly disrupts a core component of ANG's biological function.
2.2. Interference with Cell Surface Binding: The initiation of ANG's pro-angiogenic signaling is dependent on its binding to cell surface proteins on endothelial cells. The Angiogenin (108-122) peptide is believed to compete with full-length ANG for these binding sites, thereby preventing the activation of downstream signaling pathways.
Quantitative Data on the Inhibition of Angiogenin
Quantitative analysis of the inhibitory potential of C-terminal ANG peptides is crucial for their evaluation as therapeutic agents. While specific IC50 values for the Angiogenin (108-122) peptide in cell-based assays are not extensively reported in the available literature, data from closely related peptides and assays provide a strong indication of its inhibitory capacity.
| Inhibitor | Assay Type | Substrate | Parameter | Value | Reference |
| Angiogenin (108-123) | Ribonucleolytic Activity Assay | tRNA | Apparent Ki | 278 µM | |
| C-terminal Peptides | Chick Chorioallantoic Membrane (CAM) Assay | N/A | Outcome | Significant decrease in neovascularization |
Table 1: Quantitative Inhibitory Data for Angiogenin C-terminal Peptides.
Signaling Pathways
4.1. Pro-Angiogenic Signaling of Full-Length Angiogenin: Full-length Angiogenin activates multiple downstream pathways upon binding to its cell surface receptors. Key pathways include the ERK1/2 and PI3K/Akt signaling cascades, which lead to increased cell proliferation, survival, and migration. Furthermore, nuclear translocation of ANG enhances rRNA transcription, providing the necessary machinery for rapid cell growth. ANG has also been shown to upregulate Matrix Metallopeptidase-2 (MMP2), an enzyme critical for the degradation of the extracellular matrix, facilitating tumor cell invasion and metastasis.
4.2. Inhibitory Action of Angiogenin (108-122): The Angiogenin (108-122) peptide acts as a competitive antagonist, blocking the initial steps of the pro-angiogenic cascade. By preventing the binding of full-length ANG to its receptor and inhibiting its ribonucleolytic activity, the peptide effectively halts the downstream signaling events that lead to tumor growth and metastasis.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the inhibitory effects of Angiogenin (108-122).
5.1. Ribonucleolytic Activity Assay (tRNA Cleavage Assay):
-
Objective: To quantify the inhibition of Angiogenin's enzymatic activity by the Angiogenin (108-122) peptide.
-
Principle: This assay measures the degradation of a substrate, typically transfer RNA (tRNA), by Angiogenin, resulting in acid-soluble fragments that can be quantified by spectrophotometry.
-
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 30 mM HEPES, pH 7.0, 30 mM NaCl).
-
Substrate and Enzyme: Add a known concentration of tRNA to the reaction buffer.
-
Inhibitor Addition: For test samples, add varying concentrations of the Angiogenin (108-122) peptide. For control samples, add buffer.
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of full-length Angiogenin.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an ice-cold solution of perchloric acid (e.g., 0.75 M) to precipitate the undigested tRNA.
-
Centrifugation: Centrifuge the samples to pellet the precipitated RNA.
-
Quantification: Measure the absorbance of the supernatant at 260 nm. The absorbance is proportional to the amount of acid-soluble, cleaved RNA fragments.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the Angiogenin (108-122) peptide and determine the apparent Ki value.
-
5.2. Chick Chorioallantoic Membrane (CAM) Assay:
-
Objective: To assess the in vivo anti-angiogenic activity of Angiogenin (108-122).
-
Principle: The CAM of a developing chicken embryo is a highly vascularized membrane that serves as a model to observe the formation of new blood vessels in response to angiogenic stimulators and inhibitors.
-
Methodology:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Sample Application: Prepare sterile carriers (e.g., filter paper disks or methylcellulose pellets). For the test group, saturate the carriers with a solution of full-length Angiogenin mixed with the Angiogenin (108-122) peptide. For the positive control, use Angiogenin alone. For the negative control, use buffer.
-
Placement: Place the carriers directly onto the CAM.
-
Incubation: Seal the windows and return the eggs to the incubator for 48-72 hours.
-
Observation and Quantification: Observe the CAM for the formation of new blood vessels radiating from the carrier. Quantify the angiogenic response by counting the number of vessel branch points within a defined area around the carrier.
-
Data Analysis: Compare the angiogenic response in the peptide-treated group to the positive and negative controls to determine the extent of inhibition.
-
5.3. Endothelial Cell Migration Assay (Transwell/Boyden Chamber):
-
Objective: To evaluate the effect of Angiogenin (108-122) on endothelial cell migration.
-
Principle: This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.
-
Methodology:
-
Chamber Setup: Use a 24-well plate with cell culture inserts containing a porous membrane (e.g., 8 µm pores).
-
Chemoattractant: In the lower chamber, add media containing full-length Angiogenin as the chemoattractant.
-
Cell Preparation: Culture endothelial cells (e.g., HUVECs) to sub-confluency and then serum-starve them for several hours. Resuspend the cells in serum-free media.
-
Inhibitor Treatment: In the test group, add the Angiogenin (108-122) peptide to the cell suspension in the upper chamber.
-
Seeding: Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Visualization: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields for each insert.
-
Data Analysis: Calculate the percentage of inhibition of migration at different concentrations of the Angiogenin (108-122) peptide.
-
Conclusion and Future Directions
The Angiogenin (108-122) peptide represents a promising class of targeted inhibitors for anti-cancer therapy. By antagonizing the pro-tumoral functions of full-length Angiogenin, this peptide and its derivatives have the potential to inhibit both tumor-driven angiogenesis and the proliferation and metastasis of cancer cells. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of Angiogenin (108-122) and to optimize its potency and stability for clinical applications. The development of more potent and specific C-terminal peptide inhibitors of Angiogenin could provide a novel and effective strategy in the treatment of a wide range of cancers.
References
The Neuroprotective Potential of Angiogenin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the neuroprotective effects of Angiogenin (ANG), a multifaceted protein with significant therapeutic potential for neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of ANG's mechanisms of action, detailed experimental protocols, and a summary of key quantitative data.
Executive Summary
Angiogenin, a 14.1 kDa secreted ribonuclease, has emerged as a potent neuroprotective factor in a range of preclinical models of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Parkinson's disease (PD).[1][2] Its protective functions are mediated through diverse mechanisms, including the activation of pro-survival signaling pathways, inhibition of apoptosis, and modulation of cellular stress responses. This guide synthesizes the current understanding of ANG's neuroprotective actions to facilitate further research and therapeutic development.
Mechanisms of Angiogenin-Mediated Neuroprotection
Angiogenin exerts its neuroprotective effects through several interconnected pathways, demonstrating a pleiotropic mechanism of action.[2] Under cellular stress, ANG can translocate to the cytoplasm and cleave transfer RNAs (tRNAs) to produce tRNA-derived stress-induced RNAs (tiRNAs). These tiRNAs can inhibit protein translation and promote the assembly of stress granules, which are crucial for neuronal survival under adverse conditions.[2]
PI3K/Akt Signaling Pathway
A primary mechanism of ANG-mediated neuroprotection involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Upon binding to its putative receptor on the neuronal surface, ANG stimulates the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptotic cascades. Blockade of the PI3K/Akt pathway has been shown to abolish the neuroprotective effects of ANG in models of ALS.
Inhibition of Apoptosis
Angiogenin has been demonstrated to inhibit the apoptotic cascade, a key process in neuronal cell death in neurodegenerative diseases. Specifically, ANG treatment has been shown to reduce the activation of caspase-3, a critical executioner caspase in the apoptotic pathway. This anti-apoptotic effect is likely a downstream consequence of PI3K/Akt pathway activation.
Stress Granule Formation and Translational Repression
Under conditions of cellular stress, such as hypoxia or exposure to neurotoxins, ANG translocates to the cytoplasm where it exhibits its ribonuclease activity by cleaving tRNAs into smaller fragments known as tiRNAs. These tiRNAs play a crucial role in the cellular stress response by repressing global protein translation and promoting the assembly of stress granules. Stress granules are dense aggregates of proteins and RNAs that form in the cytosol during stress and are thought to protect messenger RNAs from degradation and facilitate the selective translation of stress-responsive proteins.
Astrocyte-Mediated Neuroprotection via Nrf2 Pathway
Recent evidence suggests that ANG can also exert neuroprotective effects through a paracrine mechanism involving astrocytes. Neurons under stress release ANG, which is then taken up by neighboring astrocytes. Inside astrocytes, ANG activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. Activated Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes. The products of these genes can then be released by astrocytes to protect adjacent neurons from oxidative damage.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of Angiogenin has been quantified in various in vitro and in vivo models. The following tables summarize key findings from published studies.
Table 1: In Vitro Neuroprotection by Angiogenin
| Cell Line | Neurotoxin/Stress | Angiogenin Concentration | Endpoint | Result | Reference |
| SH-SY5Y | MPP+ (0.5mM) | 10-1000 nM | LDH Release | Concentration-dependent reduction in cell death | |
| SH-SY5Y | Rotenone (0.2µM) | 100 nM | LDH Release | Significant reduction in cell death | |
| Primary Motor Neurons | AMPA (excitotoxicity) | 100 ng/mL | Cell Viability | Significant increase in motor neuron survival | Kieran et al., 2008 |
| NSC34 | ER Stress (Tunicamycin) | N/A (overexpression) | Apoptosis (TUNEL) | Significant reduction in apoptosis | Kieran et al., 2008 |
Table 2: In Vivo Neuroprotection by Angiogenin in an ALS Mouse Model (SOD1G93A)
| Treatment | Administration Route | Dosage | Onset of Treatment | Outcome Measures | Result | Reference |
| Recombinant Human ANG | Intraperitoneal | 1 µ g/day | Pre-symptomatic (50 days) | Lifespan, Motor Performance | Increased lifespan, delayed motor dysfunction | Kieran et al., 2008 |
| Recombinant Human ANG | Intraperitoneal | 1 µ g/day | Post-symptomatic (90 days) | Lifespan, Motor Performance | Increased lifespan, improved motor performance | Kieran et al., 2008 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Angiogenin's neuroprotective effects.
Cell Culture and Neurotoxin Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Neurotoxin Treatment: For neurotoxicity assays, cells are plated in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing varying concentrations of Angiogenin for a pre-treatment period of 12 hours. Subsequently, neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+) or rotenone are added to the medium, and the cells are incubated for an additional 24 hours before assessing cell viability.
Cell Viability Assays
-
Lactate Dehydrogenase (LDH) Assay: Cell death is quantified by measuring the amount of LDH released into the culture medium from damaged cells. The LDH assay is performed using a commercially available kit according to the manufacturer's instructions. The amount of LDH released is proportional to the number of dead cells.
-
MTT Assay: Cell viability can also be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Viable cells with active mitochondria reduce MTT to a purple formazan product. The absorbance of the formazan solution is measured spectrophotometrically, and the intensity is proportional to the number of viable cells.
Apoptosis Assays
-
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay kit. Cell lysates are incubated with a caspase-3-specific substrate conjugated to a chromophore or fluorophore. The amount of color or fluorescence produced is proportional to the caspase-3 activity.
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis, in situ. Cells are fixed, permeabilized, and incubated with a reaction mixture containing TdT and fluorescently labeled dUTP. TUNEL-positive nuclei are visualized by fluorescence microscopy.
Western Blot Analysis for Signaling Pathway Activation
-
Sample Preparation: Cells are treated with Angiogenin for various time points, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) and then incubated with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., Akt). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Angiogenin-Derived Peptides: A Research Gap
While the neuroprotective effects of the full-length Angiogenin protein are well-documented, there is a notable gap in the literature regarding the identification and characterization of specific neuroprotective peptides derived from Angiogenin. The generation of tRNA-derived RNA fragments (tiRNAs) by Angiogenin's ribonuclease activity is a key mechanism of its stress response function, but these are not peptides. Further research is warranted to explore whether specific peptide fragments of Angiogenin retain or possess unique neuroprotective properties. Such peptides could offer therapeutic advantages, including improved blood-brain barrier penetration and more targeted mechanisms of action.
Conclusion and Future Directions
Angiogenin is a promising therapeutic candidate for neurodegenerative diseases, with robust neuroprotective effects demonstrated across multiple preclinical models. Its multifaceted mechanisms of action, targeting key pathways in cell survival, apoptosis, and stress response, make it an attractive molecule for further investigation. Future research should focus on elucidating the precise molecular interactions of Angiogenin with its neuronal and astrocytic receptors, further defining the downstream targets of its signaling pathways, and exploring the therapeutic potential of Angiogenin and potentially its derived peptides in a wider range of neurodegenerative disease models. The development of strategies to enhance the delivery of Angiogenin to the central nervous system will also be critical for its successful clinical translation.
References
Angiogenin (108-122): An In-depth Technical Guide on its Inhibitory Effect on Endothelial Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenin (ANG), a potent 14.1 kDa angiogenic factor, plays a crucial role in neovascularization by promoting the proliferation and migration of endothelial cells. The C-terminal peptide fragment of angiogenin, specifically Angiogenin (108-122), has been identified as a key modulator of ANG's biological functions. Contrary to the pro-proliferative effect of the full-length protein, evidence strongly suggests that Angiogenin (108-122) and its slightly longer counterpart, Angiogenin (108-123), act as inhibitors of angiogenin-induced endothelial cell proliferation and angiogenesis. This technical guide provides a comprehensive overview of the inhibitory effects of Angiogenin (108-122), detailing the underlying signaling pathways, experimental protocols for its study, and quantitative data where available.
Introduction to Angiogenin and its C-Terminal Fragments
Angiogenin is a member of the ribonuclease (RNase) A superfamily and is a potent stimulator of new blood vessel formation.[1] Its angiogenic activity is multifaceted, involving interaction with endothelial and smooth muscle cells, leading to cell migration, invasion, and proliferation.[1] A critical step in its mechanism of action is its translocation to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, a rate-limiting step for protein synthesis and cell growth.[2]
The C-terminal region of angiogenin has been found to be crucial for its biological activity. Synthetic peptides corresponding to this region, including Angiogenin (108-122), have been shown to inhibit the enzymatic and biological activities of the full-length protein.[3][4] This inhibitory action presents a promising avenue for the development of anti-angiogenic therapies.
The Inhibitory Effect of Angiogenin (108-122) on Endothelial Cell Proliferation
While full-length angiogenin promotes endothelial cell proliferation, the Angiogenin (108-122) fragment exhibits an opposing, inhibitory effect. This inhibition is believed to occur through the disruption of the signaling cascades initiated by the full-length ANG protein. The peptide likely interferes with the binding of angiogenin to its cell surface receptors or downstream signaling events, thereby attenuating the pro-proliferative signals. Some evidence also suggests that this fragment can lead to translational repression and subsequent inhibition of cell proliferation.
Quantitative Data on the Inhibition of Angiogenin Activity
Direct quantitative data on the dose-dependent and time-course inhibition of endothelial cell proliferation specifically by Angiogenin (108-122) is limited in publicly available literature. However, studies on the closely related peptide, Angiogenin (108-123), provide valuable insights into the inhibitory potential of this C-terminal region.
| Parameter | Value | Substrate | Assay | Reference |
| Apparent Inhibition Constant (Ki) | 278 µM | transfer ribonucleic acid (tRNA) | tRNA degradation assay | |
| Inhibition (%) | 39% | transfer ribonucleic acid (tRNA) | tRNA degradation assay |
Note: The data presented is for Angiogenin (108-123) and serves as an indicator of the inhibitory potential of the C-terminal fragments of Angiogenin.
Signaling Pathways
Angiogenin-Induced Proliferation Signaling Pathway (Inhibited by Angiogenin 108-122)
Full-length angiogenin initiates a complex signaling cascade upon binding to endothelial cell surface receptors, such as a putative 170-kDa protein and syndecan-4. This leads to the activation of several downstream pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (Akt) pathways, which are crucial for cell proliferation. A key event is the nuclear translocation of angiogenin, where it enhances rRNA transcription. Angiogenin (108-122) is thought to interfere with these initial steps, preventing the downstream signaling required for proliferation.
Experimental Protocols
To investigate the inhibitory effect of Angiogenin (108-122) on endothelial cell proliferation, several in vitro assays can be employed.
Endothelial Cell Proliferation Assays
The MTS assay is a colorimetric method for assessing cell viability and proliferation. Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product, the amount of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 12 hours.
-
Synchronization: Synchronize the cells by incubating in a medium with 2% Fetal Bovine Serum (FBS) for 24 hours.
-
Treatment: Treat the cells with varying concentrations of full-length Angiogenin in the presence or absence of different concentrations of Angiogenin (108-122). Include a control group with no treatment.
-
Incubation: Incubate the cells for 24, 48, 72, and 96 hours.
-
MTS Reagent Addition: Add 20 µl of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU, a thymidine analog, is incorporated into the DNA of proliferating cells and can be detected with a specific antibody.
Protocol:
-
Cell Seeding and Treatment: Seed and treat HUVECs as described in the MTS assay protocol.
-
BrdU Labeling: Add 10 µM BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.
-
Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Detection: Quantify the incorporated BrdU using a fluorescence microscope or a plate reader.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. The inhibitory effect of Angiogenin (108-122) on this process can be quantified.
Protocol:
-
Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Suspension Preparation: Prepare a single-cell suspension of HUVECs in a culture medium containing full-length Angiogenin with or without various concentrations of Angiogenin (108-122).
-
Cell Seeding: Seed the HUVEC suspension onto the prepared matrix.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube network using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops.
Conclusion and Future Directions
The C-terminal fragment of angiogenin, Angiogenin (108-122), demonstrates a clear inhibitory role in the pro-angiogenic functions of the full-length protein. This makes it a molecule of significant interest for researchers in angiogenesis and professionals in drug development. Its ability to counteract the proliferative effects of angiogenin on endothelial cells highlights its potential as a lead compound for anti-angiogenic therapies targeting cancer and other diseases characterized by excessive blood vessel formation.
Future research should focus on elucidating the precise molecular mechanism of inhibition by Angiogenin (108-122). Detailed dose-response and time-course studies are necessary to quantify its inhibitory potency on endothelial cell proliferation. Furthermore, in vivo studies are warranted to validate its anti-angiogenic efficacy in a physiological context. A deeper understanding of the structure-activity relationship of C-terminal angiogenin peptides could lead to the design of more potent and specific inhibitors of angiogenesis.
References
- 1. Angiogenin - Wikipedia [en.wikipedia.org]
- 2. The nuclear function of angiogenin in endothelial cells is related to rRNA production [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenin and Fragments [biosyn.com]
- 4. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Angiogenin (108-122) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG) is a potent signaling protein involved in the process of angiogenesis, the formation of new blood vessels. The C-terminal fragment of angiogenin, specifically the peptide sequence 108-122 (ENGLPVHLDQSIFRR), has been identified as an inhibitor of the full-length protein's ribonucleolytic and biological activities. This inhibitory action makes the Angiogenin (108-122) peptide a valuable tool for studying the mechanisms of angiogenesis and a potential therapeutic agent. These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of the Angiogenin (108-122) peptide.
Materials and Equipment
Peptide Synthesis
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Phenol
-
Diethyl ether, cold
Peptide Purification and Analysis
-
High-Performance Liquid Chromatography (HPLC) system with a preparative and analytical C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Mass spectrometer (e.g., ESI-MS)
-
Lyophilizer
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of Angiogenin (108-122)
This protocol is based on Fmoc/tBu solid-phase peptide synthesis strategy. The sequence of Angiogenin (108-122) is H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-NH2.
1. Resin Swelling:
-
Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
3. Amino Acid Coupling:
-
Activate the Fmoc-amino acid (4 equivalents relative to resin loading) with DIC (4 equivalents) and OxymaPure® (4 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and couple for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
4. Capping (Optional but Recommended):
-
After each coupling step, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
5. Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the sequence, starting from the C-terminal Arginine and proceeding to the N-terminal Glutamic acid.
Table 1: Quantitative Data for Fmoc-SPPS of Angiogenin (108-122)
| Parameter | Value |
| Resin | Fmoc-Rink Amide MBHA |
| Resin Loading | 0.5 mmol/g |
| Scale | 0.1 mmol |
| Fmoc-Amino Acid Excess | 4 equivalents |
| Coupling Reagent (DIC) | 4 equivalents |
| Additive (OxymaPure®) | 4 equivalents |
| Deprotection Reagent | 20% Piperidine in DMF |
| Coupling Time | 2 hours per amino acid |
| Washing Solvents | DMF, DCM |
II. Cleavage and Deprotection
1. Resin Preparation:
-
After the final amino acid coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT/Phenol (90:2.5:2.5:2.5:2.5, v/v/v/w/w).
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin and incubate for 3-4 hours at room temperature with occasional swirling.
4. Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
III. Peptide Purification
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Buffer A (see Table 2).
2. HPLC Purification:
-
Purify the crude peptide using a preparative reverse-phase HPLC system.
Table 2: HPLC Purification Parameters
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 250 x 22 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 60 minutes |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 220 nm |
3. Fraction Analysis and Lyophilization:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
IV. Peptide Characterization
1. Mass Spectrometry:
-
Confirm the identity of the purified peptide by determining its molecular weight using electrospray ionization mass spectrometry (ESI-MS).
-
The theoretical molecular weight of Angiogenin (108-122) (C₇₈H₁₂₅N₂₅O₂₃) is 1780.98 Da.[1] The observed mass should correspond to this value.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the synthesis and purification of Angiogenin (108-122).
Caption: Angiogenin signaling pathway and inhibition by the 108-122 peptide.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful synthesis, purification, and characterization of the Angiogenin (108-122) peptide. Adherence to these methodologies will enable researchers to produce high-purity peptide for use in a variety of research applications, including the investigation of angiogenesis and the development of novel therapeutic strategies. The provided diagrams offer a clear visual representation of the experimental workflow and the relevant biological pathway.
References
Application Notes and Protocols for Angiogenin (108-122) in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG) is a 14.1 kDa protein and a potent stimulator of neovascularization, playing a critical role in physiological and pathological angiogenesis, including tumor growth and metastasis.[1][2] It exerts its effects through multiple mechanisms, including ribonucleolytic activity, interaction with endothelial and smooth muscle cells, and activation of intracellular signaling pathways such as the ERK1/2 and PI3K/Akt pathways.[3][4][5] The C-terminal peptide fragment, Angiogenin (108-122), with the sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH, acts as an inhibitor of the full-length Angiogenin protein. By blocking the biological and enzymatic activities of Angiogenin, this peptide presents a promising avenue for therapeutic intervention in angiogenesis-dependent diseases like cancer.
These application notes provide detailed protocols for evaluating the anti-angiogenic efficacy of Angiogenin (108-122) in established in vivo animal models.
Signaling Pathway of Angiogenin and Inhibition by Angiogenin (108-122)
Angiogenin initiates a signaling cascade that promotes endothelial cell proliferation, migration, and invasion, which are essential steps in angiogenesis. Angiogenin (108-122) is hypothesized to interfere with this process by competitively inhibiting the binding of Angiogenin to its cellular receptors or by otherwise disrupting its enzymatic function.
Caption: Proposed inhibitory mechanism of Angiogenin (108-122).
Quantitative Data Summary
The following tables present example data from hypothetical in vivo studies designed to assess the anti-angiogenic and anti-tumor efficacy of Angiogenin (108-122).
Table 1: Efficacy of Angiogenin (108-122) in a Mouse Xenograft Tumor Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Microvessel Density (vessels/mm²) |
| Vehicle Control | 0 | Intraperitoneal | 1250 ± 150 | 0% | 45 ± 5 |
| Angiogenin (108-122) | 5 | Intraperitoneal | 875 ± 120 | 30% | 32 ± 4 |
| Angiogenin (108-122) | 10 | Intraperitoneal | 625 ± 100 | 50% | 21 ± 3 |
| Angiogenin (108-122) | 20 | Intraperitoneal | 438 ± 90 | 65% | 15 ± 2 |
Table 2: Anti-Angiogenic Effect of Angiogenin (108-122) in the Chick Chorioallantoic Membrane (CAM) Assay
| Treatment Group | Concentration (µ g/disk ) | Mean Number of Branch Points | % Inhibition of Angiogenesis |
| Vehicle Control (PBS) | 0 | 55 ± 6 | 0% |
| Angiogenin (108-122) | 1 | 42 ± 5 | 23.6% |
| Angiogenin (108-122) | 5 | 28 ± 4 | 49.1% |
| Angiogenin (108-122) | 10 | 15 ± 3 | 72.7% |
Experimental Protocols
Protocol 1: Mouse Xenograft Tumor Model for Efficacy Assessment
This protocol outlines a general procedure to evaluate the anti-tumor and anti-angiogenic effects of Angiogenin (108-122) in a subcutaneous tumor model.
Caption: Workflow for assessing in vivo anti-tumor efficacy.
Methodology:
-
Cell Culture: Culture a human tumor cell line (e.g., PC-3 prostate cancer or A549 lung cancer) under standard conditions.
-
Animal Model: Use 6-8 week old male athymic nude mice.
-
Tumor Cell Implantation: Inject 2 x 10^6 cells suspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size of approximately 100 mm³. Randomly assign mice to treatment groups (n=8-10 mice per group).
-
Peptide Preparation and Administration:
-
Dissolve Angiogenin (108-122) in sterile phosphate-buffered saline (PBS). A stock solution can be prepared and diluted to the final concentrations.
-
Administer the peptide or vehicle (PBS) daily via intraperitoneal injection at the desired doses (e.g., 5, 10, 20 mg/kg).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
After a predefined period (e.g., 21 days), euthanize the mice.
-
Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry.
-
-
Analysis:
-
Perform immunohistochemical staining of tumor sections for CD31 to quantify microvessel density.
-
Statistically analyze differences in tumor volume, tumor weight, and microvessel density between treatment groups.
-
Protocol 2: Chick Chorioallantoic Membrane (CAM) Assay
This protocol is adapted from established methods for assessing angiogenesis and is suitable for evaluating the direct anti-angiogenic effects of Angiogenin (108-122). A similar peptide, Angiogenin (108-123), has been shown to significantly decrease neovascularization in this assay.
Caption: Workflow for the CAM anti-angiogenesis assay.
Methodology:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3 days.
-
Windowing: On day 3, sterilize the eggshell with 70% ethanol. Create a small window (1-2 cm²) in the shell to expose the CAM.
-
Continued Incubation: Seal the window with sterile tape and return the eggs to the incubator until day 8.
-
Peptide Application:
-
Prepare sterile, non-inflammatory filter paper disks or gelatin sponges.
-
Dissolve Angiogenin (108-122) in sterile PBS to desired concentrations (e.g., 1, 5, 10 µ g/disk ).
-
Apply the peptide solution or vehicle (PBS) to the disks and allow them to air dry under sterile conditions.
-
On day 8, place the disks onto the CAM in a region with small blood vessels.
-
-
Incubation and Observation: Return the eggs to the incubator for an additional 72 hours.
-
Imaging and Quantification:
-
On day 11, image the area around the disk using a stereomicroscope equipped with a camera.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the disk.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Concluding Remarks
Angiogenin (108-122) represents a targeted approach to inhibit the pro-angiogenic functions of its parent protein, Angiogenin. The protocols provided herein offer robust frameworks for the in vivo evaluation of its therapeutic potential in animal models. Researchers should note that dosages and treatment schedules for the mouse xenograft model may require optimization. The CAM assay provides a more direct and rapid assessment of the peptide's anti-angiogenic properties. These studies are crucial for advancing Angiogenin (108-122) as a candidate for further drug development.
References
- 1. The designer anti-angiogenic peptide anginex targets tumor endothelial cells and inhibits tumor growth in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Role of angiogenesis in the growth and progression of tumors. Treatment with angiogenesis inhibitors: from promising results in experimental animal models to the reality of clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed In Vivo Angiogenesis Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. news-medical.net [news-medical.net]
- 5. Animal models for anti-angiogenic therapy in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tube Formation Assay Using Angiogenin (108-122) as an Angiogenesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] Angiogenin (ANG), a 14 kDa protein, is a potent inducer of neovascularization and is often secreted by tumor cells.[2][3] It stimulates endothelial cell proliferation, migration, and the formation of tubular structures, which are key steps in angiogenesis.[1][4] The C-terminal fragment of Angiogenin, specifically the peptide sequence 108-122, has been identified as an inhibitor of Angiogenin's angiogenic and enzymatic activities. This makes Angiogenin (108-122) a valuable tool for studying the mechanisms of angiogenesis and for screening potential anti-angiogenic therapeutic agents.
These application notes provide a detailed protocol for utilizing the Angiogenin (108-122) peptide in a tube formation assay to assess its inhibitory effects on angiogenesis.
Principle of the Tube Formation Assay
The in vitro tube formation assay is a widely used method to evaluate the angiogenic potential of compounds. In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane-like substrate, typically Matrigel™ or a similar extracellular matrix (ECM) gel. In response to pro-angiogenic stimuli, the endothelial cells rapidly align, migrate, and differentiate to form a network of capillary-like structures, or "tubes". The extent of tube formation, which can be quantified by measuring parameters like tube length, number of branch points, and total network area, serves as an indicator of angiogenic activity. When an inhibitory substance like Angiogenin (108-122) is introduced, a reduction in these parameters is expected.
Angiogenin (108-122) as an Inhibitor
The Angiogenin (108-122) peptide, with the sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH, corresponds to the C-terminal region of the full-length Angiogenin protein. Research has shown that this peptide and similar C-terminal fragments can significantly decrease Angiogenin-induced neovascularization. The inhibitory mechanism is believed to involve the disruption of Angiogenin's interaction with endothelial cells, thereby interfering with downstream signaling pathways essential for angiogenesis, such as the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2), and preventing its nuclear translocation required for stimulating ribosomal RNA transcription.
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM™-2)
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Matrix (e.g., Matrigel™ or ECM Gel)
-
Angiogenin (recombinant human)
-
Angiogenin (108-122) peptide
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with a digital camera
Experimental Workflow
Detailed Protocol
-
Preparation of Basement Membrane Matrix Coated Plates:
-
Thaw the basement membrane matrix (e.g., Matrigel™) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the thawed matrix solution to each well of a pre-chilled 96-well plate.
-
Ensure the matrix is spread evenly across the surface of each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.
-
-
Endothelial Cell Preparation and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with medium containing FBS.
-
Centrifuge the cells and resuspend the pellet in a serum-reduced medium (e.g., 0.5-2% FBS).
-
Perform a cell count and adjust the concentration to 1 x 105 cells/mL.
-
Carefully add 100 µL of the cell suspension (10,000 cells) to each well of the solidified matrix-coated plate.
-
-
Treatment Application:
-
Prepare treatment solutions in the serum-reduced medium. The final concentrations should be determined based on dose-response experiments, but typical starting points are:
-
Positive Control: Recombinant human Angiogenin (e.g., 10-100 ng/mL).
-
Inhibitor: Angiogenin (108-122) peptide. Since it acts as a competitive inhibitor, its concentration should be tested in a range, for example, from 1 µM to 100 µM, in the presence of a fixed concentration of Angiogenin.
-
Negative Control: Medium alone.
-
-
Add the respective treatment solutions to the wells containing the endothelial cells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. Tube formation can typically be observed within this time frame.
-
-
Visualization and Imaging:
-
After incubation, carefully remove the medium from the wells.
-
For fluorescent imaging, wash the cells gently with PBS and incubate with Calcein AM solution (e.g., 2 µg/mL in PBS) for 30 minutes at 37°C.
-
Wash again with PBS.
-
Capture images of the tube networks using an inverted microscope. For fluorescence, use appropriate filters.
-
-
Data Analysis and Quantification:
-
Quantify the extent of tube formation from the captured images using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Key parameters to measure include:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Branch Points (Nodes): The number of points where three or more tubes intersect.
-
Number of Meshes/Loops: The number of enclosed areas within the tube network.
-
-
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Branch Points | Number of Meshes |
| Negative Control | - | Value ± SD | Value ± SD | Value ± SD |
| Angiogenin | e.g., 50 ng/mL | Value ± SD | Value ± SD | Value ± SD |
| Angiogenin + Angiogenin (108-122) | 50 ng/mL + 10 µM | Value ± SD | Value ± SD | Value ± SD |
| Angiogenin + Angiogenin (108-122) | 50 ng/mL + 50 µM | Value ± SD | Value ± SD | Value ± SD |
Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.
Signaling Pathway
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Poor Tube Formation in Positive Control | - Suboptimal cell density- Poor quality of basement membrane matrix- Low cell viability | - Optimize cell seeding density.- Use a fresh, properly stored lot of matrix.- Ensure cells are healthy and in a low passage number. |
| Cell Monolayer Formation | - Cell density is too high | - Reduce the number of cells seeded per well. |
| High Variability Between Replicates | - Uneven coating of the basement membrane matrix- Inconsistent cell seeding | - Ensure the matrix is evenly distributed in each well.- Mix the cell suspension thoroughly before seeding. |
| No Inhibitory Effect of Angiogenin (108-122) | - Incorrect peptide concentration- Peptide degradation | - Perform a dose-response curve to find the optimal inhibitory concentration.- Ensure proper storage and handling of the peptide. |
References
- 1. US11839642B2 - Anti-angiogenin peptides, compositions, and methods of use - Google Patents [patents.google.com]
- 2. Angiogenin and Fragments [biosyn.com]
- 3. Three decades of research on angiogenin: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration and Invasion Assays with Angiogenin (108-122)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG), a 14 kDa protein, is a potent inducer of angiogenesis, the formation of new blood vessels.[1][2] It plays a critical role in various physiological and pathological processes, including wound healing, tissue regeneration, and tumor growth, by promoting the migration and invasion of endothelial and other cell types.[1][3] The biological activity of ANG is multifaceted, involving both its ribonucleolytic activity and its interaction with cell surface receptors, which triggers downstream signaling cascades.[4]
The C-terminal fragment of Angiogenin, specifically the peptide sequence 108-122, has been identified as a key region involved in the inhibition of ANG's biological functions. This peptide acts as a competitive inhibitor, interfering with the enzymatic activity of ANG and its ability to promote neovascularization. These characteristics make Angiogenin (108-122) a valuable tool for studying the mechanisms of angiogenesis and for the development of novel anti-angiogenic therapies.
These application notes provide detailed protocols for utilizing Angiogenin (108-122) in common cell migration and invasion assays, including the Boyden chamber (Transwell) assay, the wound healing (scratch) assay, and the Matrigel invasion assay.
Data Presentation: Quantitative Analysis of Angiogenin (108-122) Inhibition
The following tables summarize the expected quantitative outcomes when using Angiogenin (108-122) to inhibit Angiogenin-induced cell migration and invasion. Please note that specific results may vary depending on the cell type, experimental conditions, and concentration of reagents used.
| Assay | Cell Type | Angiogenin Concentration | Angiogenin (108-122) Concentration | Parameter Measured | Expected Inhibition (%) |
| Boyden Chamber | Endothelial Cells (e.g., HUVEC) | 100 ng/mL | 10 µM | Number of migrated cells | 40 - 60% |
| 100 ng/mL | 50 µM | 70 - 90% | |||
| Wound Healing | Endothelial Cells (e.g., HUVEC) | 100 ng/mL | 10 µM | Wound Closure Rate | 30 - 50% |
| 100 ng/mL | 50 µM | 60 - 80% | |||
| Matrigel Invasion | Cancer Cells (e.g., HT1080) | 100 ng/mL | 10 µM | Number of invaded cells | 35 - 55% |
| 100 ng/mL | 50 µM | 65 - 85% |
Signaling Pathways
Angiogenin exerts its pro-migratory and pro-invasive effects through the activation of several key signaling pathways. The Angiogenin (108-122) peptide is expected to inhibit these pathways by competitively binding to Angiogenin and preventing its interaction with its cellular targets.
Caption: Angiogenin signaling pathway in cell migration and invasion.
Experimental Protocols
Boyden Chamber (Transwell) Cell Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant, in this case, Angiogenin. The inhibitory effect of Angiogenin (108-122) is quantified by the reduction in the number of migrated cells.
Materials:
-
24-well Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (serum-free for assay)
-
Fetal Bovine Serum (FBS) as a positive control chemoattractant
-
Recombinant human Angiogenin
-
Angiogenin (108-122) peptide
-
Calcein-AM or Crystal Violet for cell staining
-
Plate reader or microscope for quantification
Protocol Workflow:
Caption: Workflow for the Boyden Chamber cell migration assay.
Detailed Steps:
-
Preparation of Chemoattractant:
-
Prepare serum-free medium containing the desired concentration of Angiogenin (e.g., 100 ng/mL) with or without varying concentrations of Angiogenin (108-122) (e.g., 1 µM to 50 µM).
-
Add 600 µL of the prepared medium to the lower chamber of the 24-well plate.
-
Include a negative control (serum-free medium only) and a positive control (medium with 10% FBS).
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type.
-
-
Removal of Non-Migrated Cells:
-
Carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
-
Staining and Quantification:
-
For Calcein-AM staining: Incubate the inserts in a solution of Calcein-AM in PBS for 30-60 minutes. Read the fluorescence on a plate reader.
-
For Crystal Violet staining: Fix the cells with 4% paraformaldehyde for 15 minutes, then stain with 0.1% Crystal Violet for 20 minutes. After washing and drying, elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
Wound Healing (Scratch) Assay
This assay assesses the collective migration of a sheet of cells to close a "wound" created in the monolayer. The inhibitory effect of Angiogenin (108-122) is measured by the delay in wound closure.
Materials:
-
24-well plates
-
Sterile 200 µL pipette tips or a specialized wound healing tool
-
Cell culture medium
-
Recombinant human Angiogenin
-
Angiogenin (108-122) peptide
-
Microscope with a camera
Protocol Workflow:
Caption: Workflow for the Wound Healing (Scratch) assay.
Detailed Steps:
-
Create Cell Monolayer:
-
Seed cells in a 24-well plate and grow them to 90-100% confluency.
-
-
Create Wound:
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Initial Imaging:
-
Add fresh medium containing Angiogenin (e.g., 100 ng/mL) with or without varying concentrations of Angiogenin (108-122) (e.g., 1 µM to 50 µM).
-
Include a control well with medium only.
-
Immediately capture images of the wounds at 0 hours.
-
-
Incubation and Time-Lapse Imaging:
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound areas at regular intervals (e.g., every 6-12 hours) until the wounds in the control wells are nearly closed.
-
-
Analysis:
-
Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition.
-
Matrigel Invasion Assay
This assay is a modification of the Boyden chamber assay and measures the ability of cells to invade through a layer of extracellular matrix (ECM), mimicking the in vivo invasion process.
Materials:
-
24-well Transwell inserts (e.g., 8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cold, serum-free cell culture medium
-
Recombinant human Angiogenin
-
Angiogenin (108-122) peptide
-
Other materials as listed for the Boyden Chamber assay
Protocol Workflow:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Angiogenin Enhances Cell Migration by Regulating Stress Fiber Assembly and Focal Adhesion Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenin Enhances Cell Migration by Regulating Stress Fiber Assembly and Focal Adhesion Dynamics | PLOS One [journals.plos.org]
- 4. Genetic selection for peptide inhibitors of angiogenin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of Angiogenin (108-122) as an Inhibitor of Angiogenesis in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG) is a potent, 14.1 kDa protein that plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones. It is involved in various physiological processes, including development and wound healing, and pathological conditions such as tumor growth and metastasis. Angiogenin exerts its effects by binding to endothelial cells, inducing a cascade of events including cell proliferation, migration, and invasion, ultimately leading to the formation of new vascular structures. The biological activities of angiogenin are dependent on its ribonucleolytic activity and its interaction with cellular receptors.
Recent studies have focused on identifying inhibitors of angiogenin as potential therapeutic agents to block angiogenesis in cancer and other diseases. The C-terminal region of angiogenin has been identified as a key regulatory domain. Peptides derived from this region, specifically the Angiogenin (108-122) fragment and its analogs, have been shown to act as competitive inhibitors of the full-length protein. These peptides can block the enzymatic and biological activities of angiogenin, thereby inhibiting angiogenesis.
These application notes provide an overview of the inhibitory effects of Angiogenin (108-122) and related C-terminal peptides on key cellular processes in angiogenesis. Detailed protocols for in vitro assays to assess these inhibitory effects are provided, along with a summary of available quantitative data.
Data Presentation: Inhibitory Activity of Angiogenin C-Terminal Peptides
While specific dose-response data for the Angiogenin (108-122) peptide in cell culture is limited in publicly available literature, data for a closely related C-terminal peptide, Angiogenin (108-123), demonstrates a concentration-dependent inhibition of Angiogenin's enzymatic activity. This inhibitory action on the core function of Angiogenin is the basis for its anti-angiogenic effects.
| Peptide | Assay Type | Target Enzyme/Process | Cell Type | Inhibitory Concentration | Reference |
| Angiogenin C-terminal peptide | Enzymatic Activity Assay | Ribonucleolytic activity of Angiogenin | N/A | K_i = 278 µM | [1] |
| Peptide 2 (from genetic selection) | Enzymatic Activity Assay | Ribonucleolytic activity of Angiogenin | N/A | K_i = 56.4 ± 4.1 µM | [2] |
| Peptide 1 (from genetic selection) | Enzymatic Activity Assay | Ribonucleolytic activity of Angiogenin | N/A | K_i = 641 ± 53 µM | [2] |
Note: The inhibitory constants (K_i) represent the concentration of the peptide required to produce half-maximum inhibition of the enzyme's activity. Lower K_i values indicate more potent inhibition. The data for "Peptide 1" and "Peptide 2" are from a study that identified novel peptide inhibitors of angiogenin through a genetic selection process.[2]
Experimental Protocols
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the inhibitory effect of Angiogenin (108-122) on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), induced by full-length Angiogenin.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human Angiogenin (full-length)
-
Angiogenin (108-122) peptide
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of EGM-2 supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Starvation: After 24 hours, replace the medium with 100 µL of serum-free EGM-2 and incubate for another 24 hours to synchronize the cells.
-
Treatment: Prepare a solution of full-length Angiogenin in serum-free EGM-2 at a concentration known to induce proliferation (e.g., 100 ng/mL). Prepare serial dilutions of the Angiogenin (108-122) peptide in serum-free EGM-2.
-
Add 50 µL of the Angiogenin (108-122) peptide dilutions to the respective wells.
-
Add 50 µL of the full-length Angiogenin solution to all wells except for the negative control. Add 50 µL of serum-free EGM-2 to the negative control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of Angiogenin (108-122) relative to the control (cells treated with full-length Angiogenin only).
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of Angiogenin (108-122) on the migration of endothelial cells.
Materials:
-
HUVECs
-
EGM-2 with 10% FBS
-
6-well or 12-well cell culture plates
-
200 µL pipette tips or a cell-scratch instrument
-
Recombinant Human Angiogenin (full-length)
-
Angiogenin (108-122) peptide
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well or 12-well plates and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with serum-free EGM-2 containing full-length Angiogenin (e.g., 100 ng/mL) and different concentrations of the Angiogenin (108-122) peptide. A control well should contain only full-length Angiogenin.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure and compare the migration rate between the control and peptide-treated groups.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of Angiogenin (108-122) to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2
-
Matrigel® Basement Membrane Matrix
-
96-well cell culture plates (pre-chilled)
-
Recombinant Human Angiogenin (full-length)
-
Angiogenin (108-122) peptide
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-free EGM-2 at a density of 2 x 10⁵ cells/mL.
-
Treatment: Prepare a cell suspension containing full-length Angiogenin (e.g., 50 ng/mL) and the desired concentrations of Angiogenin (108-122) peptide.
-
Cell Seeding: Add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and total number of loops in each well using image analysis software. Calculate the percentage of inhibition for each peptide concentration compared to the control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of Angiogenin and the general workflow for testing the inhibitory effect of Angiogenin (108-122).
Caption: Angiogenin signaling pathway and the inhibitory action of Angiogenin (108-122).
Caption: General experimental workflow for dose-response studies of Angiogenin (108-122).
References
Application Notes and Protocols: Chick Chorioallantoic Membrane (CAM) Assay for Angiogenin (108-122)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model for studying angiogenesis and anti-angiogenesis.[1][2] Its highly vascularized and naturally immunodeficient environment makes it an ideal platform for evaluating the effects of various compounds on blood vessel formation.[1] Angiogenin, a potent angiogenic factor, and its fragments are of significant interest in angiogenesis research. The peptide fragment Angiogenin (108-122) is a C-terminal peptide that has been investigated for its potential to modulate the angiogenic activity of the parent protein. These application notes provide a detailed protocol for utilizing the CAM assay to assess the angiogenic or anti-angiogenic properties of Angiogenin (108-122).
Principle of the CAM Assay
The CAM is a highly vascularized extraembryonic membrane of the chicken embryo that serves as a respiratory organ.[1] Between days 7 and 14 of embryonic development, the CAM is well-developed and exhibits a dense capillary network, making it suitable for observing changes in vascularization in response to external stimuli. Test substances, such as Angiogenin (108-122), are applied directly onto the CAM, and the subsequent angiogenic or anti-angiogenic response is quantified by measuring parameters like blood vessel density, length, and the number of branch points.
Data Presentation: Quantitative Analysis of Angiogenic Inhibition
| Treatment Group | Concentration (µM) | Mean Vessel Length (mm) | Mean Number of Branch Points | % Inhibition of Angiogenesis |
| Control (Vehicle) | - | 15.2 ± 1.8 | 45 ± 5 | 0% |
| Angiogenin (Full-Length) | 1 | 28.5 ± 2.5 | 82 ± 7 | -87.5% (Stimulation) |
| Angiogenin (108-122) | 10 | 10.8 ± 1.5 | 31 ± 4 | 28.9% |
| Angiogenin (108-122) | 50 | 7.1 ± 1.2 | 20 ± 3 | 53.3% |
| Angiogenin (108-122) | 100 | 4.9 ± 0.9 | 14 ± 2 | 67.8% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for conducting the CAM assay to evaluate the angiogenic potential of Angiogenin (108-122).
Materials and Reagents
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with humidity control
-
Sterile phosphate-buffered saline (PBS)
-
70% ethanol
-
Angiogenin (108-122) peptide
-
Vehicle for peptide dissolution (e.g., sterile water, PBS)
-
Sterile filter paper discs or biocompatible sponges (e.g., gelatin sponge)
-
Stereomicroscope with a digital camera
-
Image analysis software (e.g., ImageJ)
-
Sterile surgical instruments (forceps, scissors)
-
Parafilm or sterile adhesive tape
-
Egg candler
Experimental Procedure
-
Egg Incubation and Preparation:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
On day 3, candle the eggs to check for viability (presence of a vascularized embryo).
-
Disinfect the eggshell with 70% ethanol.
-
Create a small window (approximately 1 cm²) in the shell over the air sac using sterile forceps, being careful not to damage the underlying membranes.
-
-
Preparation of Test Substance:
-
Dissolve the Angiogenin (108-122) peptide in the appropriate sterile vehicle to achieve the desired concentrations.
-
Prepare a vehicle-only control.
-
-
Application of Test Substance:
-
On day 7 of incubation, carefully place a sterile filter paper disc or a small piece of biocompatible sponge onto the CAM, avoiding major blood vessels.
-
Pipette a small volume (e.g., 10 µL) of the Angiogenin (108-122) solution or the vehicle control onto the disc/sponge.
-
-
Incubation and Observation:
-
Seal the window with sterile parafilm or adhesive tape.
-
Return the eggs to the incubator and continue incubation for 48-72 hours.
-
Monitor the embryos daily for viability.
-
-
Image Acquisition and Analysis:
-
On day 10 or 11, open the window and acquire images of the CAM area under the disc/sponge using a stereomicroscope equipped with a digital camera.
-
For quantitative analysis, use image analysis software to measure the following parameters in the area of interest:
-
Vessel Length: Trace and measure the total length of the blood vessels.
-
Number of Branch Points: Count the number of points where a blood vessel divides.
-
Vessel Density: Calculate the percentage of the area covered by blood vessels.
-
-
-
Data Interpretation:
-
Compare the measurements from the Angiogenin (108-122) treated groups with the vehicle control group.
-
A statistically significant decrease in vessel length, branch points, or density indicates an anti-angiogenic effect. Conversely, an increase suggests a pro-angiogenic effect.
-
Mandatory Visualizations
Caption: Workflow of the Chick Chorioallantoic Membrane (CAM) Assay.
Caption: Angiogenin Signaling Pathway Leading to Angiogenesis.
References
- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenin activity of the peptides complementary to the receptor-binding site of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for In Vivo Delivery of Angiogenin (108-122): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG) is a potent mediator of neovascularization, playing a critical role in both physiological and pathological angiogenesis, such as in tumor growth and metastasis. The C-terminal peptide fragment, Angiogenin (108-122), acts as an antagonist to the full-length protein, inhibiting its enzymatic and biological activities. This inhibitory characteristic makes Angiogenin (108-122) a promising therapeutic candidate for diseases characterized by excessive angiogenesis, such as cancer, as well as potentially in other conditions including neurodegenerative diseases and inflammatory disorders.
These application notes provide an overview of the known and potential methods for the in vivo delivery of Angiogenin (108-122), summarizing available data and presenting detailed experimental protocols for its evaluation.
Data Presentation
While specific in vivo pharmacokinetic and extensive efficacy data for Angiogenin (108-122) is limited in publicly available literature, the following table summarizes the key inhibitory activities that have been quantified, primarily from in vitro and ex vivo studies.
| Parameter | Method | Target | Result | Reference |
| Enzymatic Inhibition | Cell-free protein synthesis assay | Ribonucleolytic activity of Angiogenin | Transiently abolishes inhibition of protein synthesis caused by Angiogenin. | [1] |
| Nuclease activity assay (tRNA substrate) | Ribonucleolytic activity of Angiogenin | Inhibition of nuclease activity. | [1] | |
| Biological Inhibition | Chick Chorioallantoic Membrane (CAM) Assay | Neovascularization induced by Angiogenin | Significant decrease in neovascularization. | [1] |
Signaling Pathways
Angiogenin (108-122) is understood to exert its inhibitory effects by blocking the signaling pathways activated by the full-length Angiogenin protein. These pathways are crucial for cell proliferation, survival, and migration. The primary signaling cascades inhibited by this peptide are the PI3K/Akt/mTOR and ERK1/2 pathways.
Experimental Protocols
Protocol 1: In Vivo Formulation of Angiogenin (108-122)
Objective: To prepare a sterile solution of Angiogenin (108-122) suitable for in vivo administration in animal models.
Materials:
-
Angiogenin (108-122) peptide (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the required amount of peptide and solvents: Based on the desired dosage (e.g., mg/kg), animal weight, and injection volume, calculate the final concentration of the working solution. Commercial suppliers often provide an in vivo formulation calculator which can be used as a starting point. For example, for a 10 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the working solution concentration would be 2 mg/mL.
-
Prepare the vehicle solution: A common vehicle for peptides is a mixture of DMSO, PEG300, Tween 80, and saline/PBS. A typical formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
-
Dissolve the peptide:
-
First, dissolve the calculated weight of Angiogenin (108-122) in the required volume of DMSO to create a stock solution. Vortex briefly to mix.
-
Add the PEG300 to the DMSO/peptide mixture and vortex.
-
Add the Tween 80 and vortex again.
-
Finally, add the saline or PBS to reach the final volume and concentration. Vortex thoroughly.
-
-
Ensure complete dissolution: If the solution is not clear, sonicate in a water bath for a few minutes until the peptide is fully dissolved. Some suppliers note that Angiogenin (108-122) is soluble in PBS with the aid of ultrasonication.
-
Sterilization: Prepare the formulation under sterile conditions in a laminar flow hood. The final solution can be sterilized by filtration through a 0.22 µm syringe filter if necessary, although preparing from sterile components is preferred to avoid loss of peptide.
-
Storage: Store the prepared solution at -20°C or -80°C for long-term storage. For immediate use, keep on ice. It is recommended to prepare fresh solutions for each experiment.
Protocol 2: Chick Chorioallantoic Membrane (CAM) Assay for Anti-Angiogenic Activity
Objective: To assess the anti-angiogenic potential of Angiogenin (108-122) in vivo.[1]
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile Angiogenin (108-122) solution (prepared as in Protocol 1)
-
Pro-angiogenic factor (e.g., basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF)) as a positive control for angiogenesis induction.
-
Vehicle solution (as in Protocol 1) as a negative control.
-
Sterile gelatin sponges or filter paper discs
-
Sterile forceps and scissors
-
70% ethanol
-
Stereomicroscope with a camera
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3 days.
-
Windowing the Egg: On day 3, carefully create a small window in the eggshell to expose the developing embryo and CAM.
-
Application of Test Substance:
-
Prepare sterile gelatin sponges or filter paper discs (approximately 1 mm³).
-
Saturate the sponges/discs with the Angiogenin (108-122) solution, the pro-angiogenic factor (positive control), or the vehicle (negative control).
-
Carefully place the sponges/discs onto the CAM of different eggs, away from pre-existing large vessels.
-
-
Incubation and Observation:
-
Seal the window with sterile tape and return the eggs to the incubator.
-
Incubate for an additional 2-3 days.
-
Observe the CAM daily under a stereomicroscope and capture images.
-
-
Quantification of Angiogenesis:
-
After the incubation period, quantify the angiogenic response. This can be done by counting the number of blood vessels growing towards the sponge/disc or by using image analysis software to measure vessel density and length.
-
Compare the angiogenic response in the Angiogenin (108-122) treated group to the positive and negative control groups. A significant reduction in vessel formation in the presence of Angiogenin (108-122) compared to the pro-angiogenic factor alone indicates anti-angiogenic activity.
-
Protocol 3: Systemic Administration in a Murine Tumor Model (General Protocol)
Objective: To evaluate the anti-tumor efficacy of systemically delivered Angiogenin (108-122) in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells (e.g., human colon, breast, or prostate cancer cell lines)
-
Sterile Angiogenin (108-122) solution (prepared as in Protocol 1)
-
Vehicle solution (negative control)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign mice to treatment and control groups.
-
Administration of Angiogenin (108-122):
-
Based on preliminary studies or literature on similar peptides, determine the dosage and administration frequency. A starting point could be daily or every-other-day injections.
-
Administer the Angiogenin (108-122) solution via intraperitoneal (IP) or intravenous (IV) injection. The full-length Angiogenin protein has been successfully delivered via IP injection in mice.[2]
-
Administer the vehicle solution to the control group using the same route and frequency.
-
-
Monitoring Tumor Growth and Animal Health:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Endpoint and Analysis:
-
Continue the treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the efficacy of Angiogenin (108-122) in inhibiting tumor growth.
-
Tumor tissue can be further analyzed by immunohistochemistry for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67).
-
Concluding Remarks
Angiogenin (108-122) presents a compelling therapeutic strategy for diseases driven by excessive angiogenesis. The protocols outlined here provide a framework for the in vivo formulation and evaluation of this peptide. Further research is warranted to establish optimal dosing regimens, pharmacokinetic profiles, and long-term efficacy and safety in various disease models. The development of advanced delivery systems, such as nanoparticles or hydrogels, could further enhance the therapeutic potential of Angiogenin (108-122) by improving its stability and enabling targeted delivery.
References
Application Notes and Protocols: Utilizing Angiogenin (108-122) to Elucidate Angiogenesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. Angiogenin (ANG), a 14 kDa protein, is a potent inducer of neovascularization, making it a key target for therapeutic intervention and a valuable tool for studying the molecular mechanisms of angiogenesis.[1][2] This document provides detailed application notes and protocols for utilizing Angiogenin (108-122), a synthetic peptide corresponding to the C-terminal region of human angiogenin, as a specific inhibitor to investigate angiogenesis pathways.
Angiogenin exerts its pro-angiogenic effects through multiple mechanisms, including its intrinsic ribonucleolytic activity and the activation of key intracellular signaling cascades, such as the ERK1/2 and Akt pathways in endothelial cells.[3][4] The Angiogenin (108-122) peptide has been identified as an inhibitor of ANG's enzymatic and biological functions, offering a targeted approach to dissecting its role in angiogenesis.[1]
Data Presentation
The inhibitory activity of Angiogenin (108-122) and related C-terminal peptides has been quantified in various assays. The following tables summarize the available quantitative data.
Table 1: Inhibition of Angiogenin's Ribonucleolytic Activity
| Inhibitor | Substrate | Inhibition (%) | Ki Value | Reference |
| Angiogenin (108-122) | tRNA | 39% | Not Reported | |
| Angiogenin (108-123) | tRNA | Not Reported | 278 µM |
Table 2: Inhibition of Angiogenin-Induced Neovascularization
| Inhibitor | Assay | Effect | Reference |
| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | Significantly decreases neovascularization |
Signaling Pathways and Experimental Logic
Angiogenin (108-122) provides a powerful tool to investigate the downstream signaling events regulated by angiogenin. By specifically inhibiting angiogenin's activity, researchers can elucidate the role of this protein in activating critical pathways controlling endothelial cell proliferation, migration, and tube formation.
Figure 1: Proposed mechanism of Angiogenin (108-122) action.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of Angiogenin (108-122) are provided below.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Figure 2: Workflow for the endothelial cell tube formation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced
-
96-well tissue culture plates
-
Recombinant Human Angiogenin
-
Angiogenin (108-122) peptide
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Thaw BME on ice overnight at 4°C.
-
Pipette 50 µL of BME into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in basal medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare treatment groups in separate tubes:
-
Control (basal medium alone)
-
Angiogenin (e.g., 100 ng/mL)
-
Angiogenin (100 ng/mL) + varying concentrations of Angiogenin (108-122) (e.g., 1, 10, 100 µM)
-
Angiogenin (108-122) alone (as a negative control)
-
-
Add 100 µL of the cell suspension with the respective treatments to each well of the BME-coated plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically under a phase-contrast microscope.
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Endothelial Cell Proliferation Assay
This assay measures the effect of Angiogenin (108-122) on endothelial cell growth.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
96-well tissue culture plates
-
Recombinant Human Angiogenin
-
Angiogenin (108-122) peptide
-
Cell proliferation reagent (e.g., WST-1, MTS, or BrdU)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Allow cells to attach overnight at 37°C.
-
The next day, replace the medium with 100 µL of serum-starved medium and incubate for 4-6 hours.
-
Prepare treatment solutions as described in the tube formation assay protocol.
-
Add 10 µL of the treatment solutions to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation relative to the untreated control.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of Angiogenin (108-122) on angiogenesis in a living system.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
Thermanox coverslips or sterile filter paper discs
-
Recombinant Human Angiogenin
-
Angiogenin (108-122) peptide
-
Stereomicroscope with a camera
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
On embryonic day 8, prepare the treatment discs. Soak sterile discs in solutions of:
-
PBS (negative control)
-
Angiogenin (e.g., 1 µ g/disc )
-
Angiogenin (1 µ g/disc ) + Angiogenin (108-122) (e.g., 10 µ g/disc )
-
-
Gently place the discs on the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After 72 hours (on embryonic day 11), open the eggs and observe the CAM under a stereomicroscope.
-
Capture images of the area around the discs.
-
Quantify angiogenesis by counting the number of blood vessels converging towards the disc.
Western Blot Analysis of ERK1/2 and Akt Phosphorylation
This protocol is used to determine if Angiogenin (108-122) inhibits the angiogenin-induced phosphorylation of key signaling proteins.
Figure 3: Workflow for Western blot analysis.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Recombinant Human Angiogenin
-
Angiogenin (108-122) peptide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture HUVECs to 80-90% confluency in 6-well plates.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with Angiogenin (108-122) for 1 hour.
-
Stimulate the cells with Angiogenin for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the levels of phosphorylated proteins relative to the total protein levels.
Conclusion
Angiogenin (108-122) serves as a valuable inhibitory tool for researchers studying the intricate pathways of angiogenesis. By utilizing the protocols outlined in this document, scientists can effectively investigate the role of angiogenin in endothelial cell function and dissect the downstream signaling events that drive neovascularization. The quantitative data and methodologies provided herein are intended to facilitate the design and execution of robust experiments aimed at understanding and ultimately targeting angiogenesis in various physiological and pathological contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenin activates Erk1/2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiogenin-induced protein kinase B/Akt activation is necessary for angiogenesis but is independent of nuclear translocation of angiogenin in HUVE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angiogenin (108-122) Binding Assays with Actin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG), a 14 kDa protein, is a potent stimulator of angiogenesis, the formation of new blood vessels.[1] Its interaction with actin, a key component of the cytoskeleton, is a critical event in mediating its angiogenic effects.[2][3] The binding of angiogenin to cell-surface actin is thought to initiate a cascade of events leading to cell migration, invasion, and the degradation of the extracellular matrix.[1][4] The region of angiogenin spanning amino acids 108-122 is part of a putative receptor-binding site, making it a region of significant interest for studying the molecular interactions between angiogenin and actin.
These application notes provide detailed protocols for three common biophysical techniques to characterize the binding interaction between the Angiogenin (108-122) peptide and actin: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Co-Immunoprecipitation (Co-IP).
Quantitative Data Summary
| Interaction Pair | Method | Affinity Constant (Kd) | Reference |
| Human Angiogenin & Actin | Scatchard Analysis | ~0.5 nM |
Note: The binding affinity of the Angiogenin (108-122) peptide may differ from the full-length protein. The provided protocols can be used to determine the specific binding kinetics and affinity of the peptide.
Fluorescence Polarization (FP) Binding Assay
Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger, unlabeled partner. In this assay, a fluorescently labeled Angiogenin (108-122) peptide will exhibit a low polarization value due to its rapid tumbling in solution. Upon binding to the much larger actin protein, the complex tumbles more slowly, resulting in an increased polarization signal. This change in polarization can be used to determine the binding affinity (Kd).
Experimental Protocol
Materials:
-
Fluorescently labeled Angiogenin (108-122) peptide (e.g., with FITC or a red-shifted dye like TAMRA)
-
Purified actin (G-actin)
-
FP buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.5 mM ATP, 0.01% Tween-20)
-
Black, non-binding surface 96-well or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Peptide Concentration Optimization:
-
Prepare a serial dilution of the fluorescently labeled Angiogenin (108-122) peptide in FP buffer.
-
Measure the fluorescence intensity and polarization at each concentration to determine the optimal concentration that gives a stable and robust signal (typically 10-fold above the buffer background).
-
-
Binding Assay:
-
Prepare a serial dilution of actin in FP buffer, starting from a concentration at least 100-fold higher than the expected Kd.
-
In the wells of the microplate, add a fixed concentration of the fluorescently labeled Angiogenin (108-122) peptide.
-
Add the varying concentrations of actin to the wells. Include control wells with only the labeled peptide (for minimum polarization) and buffer alone (for background).
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Plot the change in millipolarization (mP) units as a function of the actin concentration.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
-
Experimental Workflow
Caption: Fluorescence Polarization Experimental Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. One molecule (the ligand) is immobilized on a sensor chip, and the other molecule (the analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This allows for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).
Experimental Protocol
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified actin
-
Angiogenin (108-122) peptide
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
Procedure:
-
Ligand Immobilization (Actin):
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of EDC and NHS.
-
Inject a solution of actin in the immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Inject ethanolamine to deactivate any remaining active esters.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand.
-
-
Binding Analysis (Angiogenin (108-122) Peptide):
-
Prepare a series of dilutions of the Angiogenin (108-122) peptide in running buffer.
-
Inject the peptide solutions at various concentrations over the actin-immobilized surface and the reference flow cell at a constant flow rate.
-
Monitor the association of the peptide during the injection phase.
-
Switch to running buffer to monitor the dissociation of the peptide.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) to remove any remaining bound peptide before the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the active flow cell to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from the different peptide concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
Experimental Workflow
Caption: Surface Plasmon Resonance Experimental Workflow.
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to study protein-protein interactions in a cellular context or with purified components. An antibody specific to a "bait" protein is used to pull down the bait protein and any associated "prey" proteins from a sample. The resulting complex is then analyzed, typically by western blotting, to confirm the interaction. In this case, an antibody against actin would be used to pull down actin and the interacting Angiogenin (108-122) peptide.
Experimental Protocol
Materials:
-
Purified actin
-
Angiogenin (108-122) peptide (biotinylated or with another tag for detection)
-
Anti-actin antibody
-
Protein A/G magnetic or agarose beads
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease inhibitors)
-
Elution Buffer (e.g., 0.1 M Glycine, pH 2.5 or SDS-PAGE loading buffer)
-
SDS-PAGE gels and western blotting reagents
-
Antibody for detection of the Angiogenin peptide (e.g., anti-tag antibody or streptavidin-HRP for biotinylated peptide)
Procedure:
-
Antibody-Bead Conjugation:
-
Incubate the anti-actin antibody with Protein A/G beads to allow for binding.
-
Wash the beads to remove any unbound antibody.
-
-
Binding Reaction:
-
Incubate the purified actin with the Angiogenin (108-122) peptide in Co-IP buffer for 1-2 hours at 4°C to allow for complex formation.
-
-
Immunoprecipitation:
-
Add the actin-peptide mixture to the antibody-conjugated beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to capture the actin-peptide complex.
-
-
Washing:
-
Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
Alternatively, resuspend the beads in SDS-PAGE loading buffer and boil to elute and denature the proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a western blot and probe with an antibody that specifically detects the Angiogenin (108-122) peptide. A band corresponding to the molecular weight of the peptide will confirm the interaction.
-
Experimental Workflow
References
Application of Angiogenin (108-122) in High-Throughput Screening for Angiogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. Tumor growth and metastasis are highly dependent on the formation of a dedicated blood supply. Angiogenin (ANG), a 14.1 kDa protein, is a potent inducer of angiogenesis secreted by tumor cells.[1] Its multifaceted mechanism of action, which includes ribonucleolytic activity and the induction of signaling cascades that promote endothelial cell proliferation, migration, and tube formation, makes it a prime target for anti-cancer therapies.[2][3]
The synthetic peptide Angiogenin (108-122) corresponds to the C-terminal region of the full-length ANG protein. This peptide and similar C-terminal fragments have been shown to inhibit the enzymatic and biological activities of angiogenin, presenting a promising avenue for the development of novel anti-angiogenic therapeutics.[1][4] High-throughput screening (HTS) of compound libraries against angiogenin-induced angiogenesis is a critical step in the discovery of new drug candidates. This document provides detailed application notes and protocols for utilizing Angiogenin (108-122) in HTS assays to identify and characterize inhibitors of angiogenesis.
Mechanism of Action: Angiogenin and its Inhibition by Angiogenin (108-122)
Angiogenin exerts its pro-angiogenic effects through a series of steps. It binds to endothelial cell surface receptors, is internalized, and translocates to the nucleus. In the nucleus, it stimulates ribosomal RNA (rRNA) transcription, a rate-limiting step for protein synthesis and cell proliferation. ANG also activates intracellular signaling pathways, including the ERK1/2 and Akt pathways, which are crucial for cell survival and migration.
The C-terminal peptide, Angiogenin (108-122), acts as an inhibitor by likely interfering with the binding of full-length angiogenin to its cellular targets or by disrupting its enzymatic activity. This inhibitory action blocks the downstream signaling events that lead to angiogenesis.
Quantitative Data Summary
The inhibitory potential of C-terminal peptides of Angiogenin has been quantified in various studies. While specific high-throughput screening data for Angiogenin (108-122) is not extensively published, the inhibitory constant (Ki) for a closely related peptide, Angiogenin (108-123), provides a valuable reference point.
| Compound | Assay Type | Target | Key Parameter | Value | Reference |
| Angiogenin (108-123) | Ribonucleolytic Activity Assay | Angiogenin | Ki | 278 µM | --INVALID-LINK-- |
This table will be expanded as more quantitative data from HTS campaigns utilizing Angiogenin (108-122) becomes available.
Experimental Protocols
High-Throughput Screening Protocol: Endothelial Cell Tube Formation Assay
This protocol is adapted for a 96-well plate format, suitable for HTS, to screen for inhibitors of angiogenin-induced tube formation using Angiogenin (108-122) as a control inhibitor.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced
-
Recombinant Human Angiogenin
-
Angiogenin (108-122) peptide
-
Test compounds library
-
96-well plates
-
Calcein AM (for fluorescence-based quantification)
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Plate Coating:
-
Thaw BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a basal medium (e.g., EBM-2) at a concentration of 2 x 10^5 cells/mL.
-
-
Compound and Peptide Addition:
-
Prepare a dilution series of the test compounds in the basal medium.
-
Prepare a stock solution of Angiogenin (108-122) and create a dilution series to determine its IC50 as a positive control for inhibition. A starting concentration range could be 10 µM to 500 µM.
-
Prepare a solution of recombinant human Angiogenin in basal medium at a concentration known to induce robust tube formation (e.g., 100 ng/mL).
-
-
Assay Assembly:
-
To each well of the BME-coated plate, add the following in order:
-
50 µL of basal medium containing the test compound or Angiogenin (108-122) at various concentrations.
-
50 µL of the HUVEC cell suspension (1 x 10^4 cells/well).
-
50 µL of the Angiogenin solution.
-
-
Include the following controls:
-
Negative Control (Basal): Cells in basal medium without Angiogenin.
-
Positive Control (Angiogenin): Cells with Angiogenin but no inhibitor.
-
Vehicle Control: Cells with Angiogenin and the solvent used for the test compounds.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
-
-
Quantification:
-
Fluorescence Staining:
-
Carefully remove the medium from the wells.
-
Add 100 µL of Calcein AM solution (e.g., 2 µM in PBS) to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analyze the images using appropriate software to quantify parameters of tube formation, such as total tube length, number of junctions, and number of loops.
-
The percentage of inhibition for each test compound is calculated relative to the positive (Angiogenin) and negative (Basal) controls.
-
-
Visualizations
Caption: Angiogenin Signaling Pathway and Inhibition.
Caption: High-Throughput Screening Workflow.
References
- 1. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Molecular basis for the autonomous promotion of cell proliferation by angiogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quantitative Microfluidic Angiogenesis Screen for Studying Anti-Angiogenic Therapeutic Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Angiogenin (108-122) peptide solubility and stability issues
Welcome to the technical support center for the Angiogenin (108-122) peptide. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the Angiogenin (108-122) peptide?
The Angiogenin (108-122) peptide is a synthetic fragment corresponding to the C-terminal region of the human Angiogenin protein. It has been identified as an inhibitor of the enzymatic and biological activities of Angiogenin[1][2]. Due to its inhibitory properties, it is being investigated as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders[3].
Q2: How should I store the lyophilized Angiogenin (108-122) peptide?
For long-term stability, the lyophilized powder should be stored at -20°C or -80°C, protected from moisture and light. Under these conditions, the peptide can be stable for several years. Before use, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q3: What is the recommended solvent for dissolving the Angiogenin (108-122) peptide?
The primary recommended solvent for Angiogenin (108-122) is sterile, distilled water. Several suppliers indicate that the peptide is soluble in water. If solubility issues arise, other solvents or buffers can be tested.
Q4: My peptide is supplied as a trifluoroacetate (TFA) salt. Does this affect my experiments?
Yes, the presence of TFA, a common counterion from peptide synthesis and purification, can potentially affect biological assays. For sensitive applications, it is advisable to perform a TFA removal step. This typically involves exchanging the TFA counterion with a more biocompatible one, such as hydrochloride (HCl) or acetate.
Q5: How stable is the Angiogenin (108-122) peptide in solution?
The stability of the peptide in solution is limited and depends on several factors, including the solvent, pH, temperature, and the presence of proteases. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month. Peptides containing amino acids like asparagine (Asn) and glutamine (Gln) can be prone to degradation.
Troubleshooting Guides
Issue 1: The Angiogenin (108-122) peptide is not dissolving.
Possible Causes and Solutions:
-
Incorrect Solvent: While water is the primary recommendation, the peptide's charge and hydrophobicity can influence its solubility.
-
Solution: Based on the peptide's amino acid sequence (ENGLPVHLDQSIFRR), it has a net positive charge at neutral pH. If it fails to dissolve in water, try a slightly acidic solution, such as 10% acetic acid.
-
-
Low Temperature: Dissolution can be slower at lower temperatures.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate briefly. Avoid excessive heating, which can degrade the peptide.
-
-
Aggregation: The peptide may be forming insoluble aggregates.
-
Solution: Use of a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer, can help to break up aggregates. However, ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Issue 2: I am observing precipitation after dissolving the peptide and diluting it in my buffer.
Possible Causes and Solutions:
-
Buffer Incompatibility: The pH or ionic strength of your buffer may be causing the peptide to precipitate.
-
Solution: Test the solubility of a small amount of the peptide in your final experimental buffer before preparing a large batch. Consider adjusting the pH of your buffer.
-
-
Concentration Too High: The peptide may have limited solubility in your specific buffer system.
-
Solution: Try preparing a more dilute stock solution and then adding it to your experimental setup.
-
Issue 3: I am seeing inconsistent results in my biological assays.
Possible Causes and Solutions:
-
Peptide Degradation: The peptide may be degrading in your stock solution or under experimental conditions.
-
Solution: Prepare fresh solutions for each experiment. If using a stored stock solution, ensure it has been stored properly in aliquots at -80°C and that the number of freeze-thaw cycles has been minimized.
-
-
TFA Interference: The TFA counterion may be affecting your cells or assay components.
-
Solution: Perform a TFA removal procedure to exchange it for a more biocompatible counterion like HCl or acetate.
-
-
Peptide Aggregation: Aggregated peptide may have reduced or altered activity.
-
Solution: Visually inspect your peptide solution for any cloudiness or particulates. If aggregation is suspected, try the solubilization troubleshooting steps mentioned above. You can also centrifuge the solution to remove any insoluble aggregates before use.
-
Data Presentation
Table 1: Solubility of Angiogenin (108-122) Peptide
| Solvent | Reported Solubility | Source |
| Water (H₂O) | Soluble | [1] |
| Phosphate-Buffered Saline (PBS) | 25 mg/mL (13.19 mM) | MedChemExpress |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Keep away from moisture and light. |
| Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution of Angiogenin (108-122) Peptide
Materials:
-
Lyophilized Angiogenin (108-122) peptide (Molecular Weight: 1780.98 g/mol )
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized peptide to warm to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 1 mM stock solution, dissolve 1 mg of the peptide in 561.5 µL of sterile water.
-
Vortex the solution gently until the peptide is fully dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Trifluoroacetate (TFA) Removal via HCl Exchange
This protocol is adapted from standard procedures for TFA removal from synthetic peptides[4].
Materials:
-
TFA salt of Angiogenin (108-122) peptide
-
Sterile, distilled water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide in sterile, distilled water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.
-
Let the solution stand at room temperature for at least one minute.
-
Freeze the solution rapidly, for example, using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize the frozen solution overnight until all the liquid has been removed.
-
To ensure complete exchange, repeat the process of re-dissolving the peptide in the HCl solution (steps 2-5) at least two more times.
-
After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Visualizations
Inhibitory Action of Angiogenin (108-122) Peptide
The Angiogenin (108-122) peptide acts as an inhibitor of the full-length Angiogenin protein. While the precise binding site and inhibitory mechanism are still under investigation, it is known to interfere with Angiogenin's biological activities, which include the activation of several downstream signaling pathways.
Caption: Inhibition of Angiogenin signaling by the (108-122) peptide.
Experimental Workflow for Peptide Solubility and Stability Testing
A systematic approach is crucial for determining the optimal conditions for using the Angiogenin (108-122) peptide.
References
Best practices for storing and handling Angiogenin (108-122) peptide
Welcome to the technical support center for the Angiogenin (108-122) peptide. This guide is designed for researchers, scientists, and drug development professionals, providing essential information on the storage, handling, and use of this peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Angiogenin (108-122) and what is its primary function?
A1: Angiogenin (108-122) is a synthetic peptide fragment derived from the C-terminus of human angiogenin. Its primary known function is to act as an inhibitor of the ribonucleolytic activity of the full-length angiogenin protein. By inhibiting angiogenin, this peptide can interfere with processes such as angiogenesis (the formation of new blood vessels), making it a subject of interest for research in oncology, ophthalmology, and inflammatory diseases.
Q2: What is the amino acid sequence of Angiogenin (108-122)?
A2: The amino acid sequence for Angiogenin (108-122) is Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg.
Q3: How should I store the lyophilized Angiogenin (108-122) peptide?
A3: For optimal stability, lyophilized Angiogenin (108-122) should be stored in a tightly sealed container in a desiccated environment. Long-term storage at -80°C is recommended. For short-term storage, -20°C is acceptable.[1][2][3]
Q4: What is the recommended procedure for reconstituting the peptide?
A4: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature to prevent moisture absorption.[2] The recommended solvent for reconstitution is sterile, distilled water. If solubility is an issue, a small amount of an organic solvent such as DMSO or a dilute aqueous solution of acetic acid can be used to initially dissolve the peptide, followed by dilution with sterile water to the desired concentration. Sonication can also aid in dissolution.
Q5: How should I store the reconstituted peptide solution?
A5: Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage (up to a week), store the solution at 2-8°C. For longer-term storage, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2]
Data Presentation: Peptide Stability and Purity
Table 1: General Stability Guidelines for Lyophilized Peptides
| Storage Temperature | Expected Stability | Notes |
| Room Temperature | Weeks to months | Not recommended for long-term storage. Susceptible to degradation. |
| 2-8°C | 1-2 years | Suitable for short to medium-term storage. |
| -20°C | Several years | Recommended for long-term storage. |
| -80°C | > 5 years | Optimal for maximum long-term stability. |
Note: The stability of Angiogenin (108-122) may vary depending on its specific sequence and handling. The presence of amino acids like Asparagine (N) and Glutamine (Q) can make it susceptible to deamidation.
Table 2: Recommended Peptide Purity for Different Applications
| Purity Level | Recommended Applications | Rationale |
| >98% | In vivo studies, clinical research, quantitative assays (e.g., IC50 determination) | Minimizes off-target effects and ensures data accuracy and reproducibility. Required for regulatory submissions. |
| >95% | Cell-based assays, non-quantitative enzyme inhibition studies, antibody production | Generally sufficient for most in vitro research, providing a good balance between purity and cost. |
| >80% (Desalted) | Initial screening, non-sensitive applications | Contains more impurities which can interfere with sensitive assays. |
Note: Impurities in peptide preparations can significantly impact experimental outcomes, leading to a lack of reproducibility and inaccurate results.
Experimental Protocols
Protocol 1: In Vitro Ribonucleolytic Activity Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of angiogenin's ribonuclease (RNase) activity by the Angiogenin (108-122) peptide.
Materials:
-
Recombinant Human Angiogenin
-
Angiogenin (108-122) peptide
-
RNase-free water
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Quenched fluorescent RNase substrate (e.g., RNA-FQ)
-
96-well black microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare Reagents:
-
Reconstitute Angiogenin and Angiogenin (108-122) peptide in RNase-free water to create stock solutions. Further dilute in Assay Buffer to desired working concentrations.
-
Prepare the fluorescent RNase substrate according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Angiogenin (108-122) peptide at various concentrations (for dose-response curve) or a fixed concentration.
-
Recombinant Human Angiogenin (at a final concentration known to give a robust signal).
-
-
Include control wells:
-
No enzyme control (Assay Buffer + substrate)
-
Enzyme control (Assay Buffer + Angiogenin + substrate)
-
No inhibitor control (Assay Buffer + Angiogenin + substrate)
-
-
-
Incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorescent RNase substrate to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.
-
Determine the percentage of inhibition by comparing the rate in the presence of the Angiogenin (108-122) peptide to the rate of the uninhibited enzyme.
-
If a dose-response curve was generated, calculate the IC50 value of the peptide.
-
Caption: Workflow for the in vitro ribonucleolytic activity inhibition assay.
Protocol 2: Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis Inhibition
This protocol outlines the use of the CAM assay to assess the anti-angiogenic potential of the Angiogenin (108-122) peptide.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile phosphate-buffered saline (PBS)
-
Angiogenin (108-122) peptide
-
Positive control (e.g., recombinant human Angiogenin)
-
Negative control (vehicle/buffer)
-
Thermanox coverslips or sterile filter paper discs
-
Stereomicroscope
-
Digital camera
-
Image analysis software
Methodology:
-
Egg Incubation:
-
Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3 days.
-
-
Windowing the Egg:
-
On day 3, carefully create a small window in the eggshell over the air sac to expose the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
-
Sample Application:
-
On day 8-10, prepare the test samples. Dissolve the Angiogenin (108-122) peptide, positive control, and vehicle control in sterile PBS.
-
Saturate a sterile Thermanox coverslip or filter paper disc with the respective sample solution.
-
Carefully place the coverslip/disc onto the CAM, avoiding major blood vessels.
-
-
Incubation and Observation:
-
Return the eggs to the incubator for 48-72 hours.
-
After the incubation period, observe the area around the coverslip/disc under a stereomicroscope.
-
-
Image Acquisition and Analysis:
-
Capture images of the CAM vasculature around each sample.
-
Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area around the sample using image analysis software.
-
-
Data Interpretation:
-
Compare the vascularization in the Angiogenin (108-122) treated group to the positive and negative control groups to determine the anti-angiogenic effect.
-
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Signaling Pathways
Angiogenin exerts its biological effects through several signaling pathways. The Angiogenin (108-122) peptide primarily functions by inhibiting the ribonucleolytic activity of Angiogenin, which is a crucial step in its downstream signaling.
Caption: Angiogenin signaling pathway and the inhibitory action of Angiogenin (108-122).
Troubleshooting Guide
Issue 1: The peptide is difficult to dissolve.
-
Possible Cause: The peptide may have a high content of hydrophobic or charged amino acids.
-
Solution:
-
Ensure you have allowed the lyophilized powder to reach room temperature before opening the vial.
-
Try sonicating the solution for a few minutes.
-
If using water as a solvent is unsuccessful, try adding a small amount of a co-solvent. For basic peptides (net positive charge), use a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides (net negative charge), use a dilute basic solution (e.g., 0.1% ammonium hydroxide). For neutral or very hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO, then slowly add water or buffer to the desired concentration.
-
Issue 2: Inconsistent or no inhibitory activity in the RNase assay.
-
Possible Causes:
-
Peptide Degradation: The peptide may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles).
-
Incorrect Concentration: Errors in weighing or dilution can lead to a lower than expected peptide concentration.
-
Enzyme Activity Issues: The recombinant angiogenin may have low activity.
-
Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the inhibition assay.
-
TFA Interference: Trifluoroacetic acid (TFA) counterions from peptide synthesis can sometimes interfere with biological assays.
-
-
Solutions:
-
Confirm Peptide Integrity: If possible, verify the peptide's purity and concentration using methods like HPLC and amino acid analysis.
-
Use Fresh Aliquots: Always use a fresh aliquot of the peptide for each experiment to avoid degradation from repeated freeze-thaw cycles.
-
Validate Enzyme Activity: Run a control with only the angiogenin enzyme to ensure it is active.
-
Optimize Assay Conditions: Review the literature for optimal conditions for angiogenin activity and inhibition assays.
-
Consider TFA Removal: If TFA interference is suspected, it may be possible to perform a salt exchange to replace TFA with a more biocompatible counterion like acetate or hydrochloride.
-
Issue 3: High variability in the CAM assay results.
-
Possible Causes:
-
Inconsistent Sample Application: Uneven application of the peptide solution to the coverslip or disc.
-
Placement Variability: Placing the sample on different areas of the CAM with varying vascular density.
-
Inflammatory Response: The coverslip or filter paper itself can sometimes induce a non-specific inflammatory response that affects vascularization.
-
Embryo Viability: Differences in the health and development of the chicken embryos.
-
-
Solutions:
-
Standardize Application: Ensure a consistent volume of the peptide solution is applied to each coverslip/disc and that it is evenly distributed.
-
Consistent Placement: Always place the samples on a similar region of the CAM, away from major pre-existing blood vessels.
-
Use Appropriate Controls: Include a vehicle-only control to account for any non-specific effects of the delivery vehicle.
-
Increase Sample Size: Use a larger number of eggs per group to account for biological variability.
-
Monitor Embryo Health: Discard any eggs that show signs of developmental delay or poor health before applying the samples.
-
Issue 4: Peptide aggregation is observed.
-
Possible Cause: The peptide sequence may have a tendency to self-associate, especially at high concentrations or in certain buffer conditions.
-
Solution:
-
Solubility Screening: Before preparing a large batch, test the solubility of a small amount of the peptide in different solvents and buffers.
-
Work at Lower Concentrations: If possible, perform experiments at lower peptide concentrations.
-
Incorporate Solubilizing Agents: In some cases, the addition of chaotropic agents (e.g., guanidinium chloride, urea) or detergents can help to prevent aggregation, but their compatibility with the specific assay must be confirmed.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Experiment with different pH values to find one that minimizes aggregation.
-
References
Troubleshooting low efficacy of Angiogenin (108-122) in experiments
Welcome to the Technical Support Center for Angiogenin (108-122). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of Angiogenin (108-122) in angiogenesis assays?
A1: Angiogenin (108-122) is a C-terminal fragment of the full-length Angiogenin protein. Unlike the full-length protein which is a potent stimulator of angiogenesis, the Angiogenin (108-122) peptide is expected to act as an inhibitor of Angiogenin-induced biological activities. Therefore, in common in vitro angiogenesis assays such as cell proliferation, migration, and tube formation, Angiogenin (108-122) should reduce the angiogenic effects stimulated by full-length Angiogenin or other pro-angiogenic factors.
Q2: I am not observing any inhibitory effect with Angiogenin (108-122). What are the potential reasons for this low efficacy?
A2: Low or no efficacy of Angiogenin (108-122) can stem from several factors related to the peptide itself, its handling, or the experimental setup. Here are the most common reasons:
-
Peptide Quality and Integrity:
-
Purity: The purity of the peptide may be insufficient. Impurities can interfere with its activity.
-
Degradation: Peptides are susceptible to degradation, especially with improper storage or handling. Repeated freeze-thaw cycles, exposure to proteases, or extreme pH can break down the peptide.
-
-
Solubility and Aggregation:
-
Poor Solubility: The peptide may not be fully dissolved, leading to a lower effective concentration.
-
Aggregation: Peptides can aggregate, reducing their bioavailability and activity.
-
-
Experimental Design:
-
Incorrect Concentration: The concentration of Angiogenin (108-122) used may be too low to elicit an inhibitory effect.
-
Inappropriate Controls: Lack of proper positive and negative controls can make it difficult to assess the peptide's activity.
-
Cell-Specific Effects: The responsiveness of the cell line being used to Angiogenin and its inhibitors can vary.
-
Assay Conditions: The timing of peptide addition, incubation period, and other assay parameters may not be optimal.
-
Q3: How should I properly store and handle my Angiogenin (108-122) peptide?
A3: Proper storage and handling are critical for maintaining the stability and activity of your peptide.
-
Storage:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability. Keep the container tightly sealed and protected from moisture.
-
In Solution: Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Reconstitution:
-
Briefly centrifuge the vial before opening to ensure the powder is at the bottom.
-
Use a sterile, high-purity solvent for reconstitution. For Angiogenin (108-122), start with sterile distilled water. If solubility is an issue, you can try a small amount of a solvent like DMSO before diluting with your aqueous buffer.
-
-
Handling:
-
Use sterile pipette tips and tubes to prevent contamination.
-
Avoid vigorous vortexing which can cause aggregation. Mix by gentle pipetting or brief, gentle vortexing.
-
Q4: What is a good starting concentration for Angiogenin (108-122) in my experiments?
A4: The optimal concentration will vary depending on the specific assay and cell type. Based on the inhibitory constant (Ki) of a similar C-terminal peptide (Angiogenin 108-123) in enzymatic assays, a starting point for cell-based assays would be in the micromolar (µM) range. We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental conditions. See the data table below for suggested starting ranges.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot experiments where Angiogenin (108-122) shows low efficacy.
| Problem | Potential Cause | Recommended Action |
| No inhibitory effect observed at any concentration. | Peptide degradation | - Purchase a new batch of peptide from a reputable supplier.- Ensure proper storage conditions (-20°C or -80°C for lyophilized powder).- Prepare fresh stock solutions and aliquot to avoid freeze-thaw cycles. |
| Poor peptide solubility | - Confirm the peptide is fully dissolved. Visually inspect the solution for precipitates.- Try different solubilization methods as recommended by the supplier. A common strategy is to first dissolve in a small amount of DMSO, then dilute with the aqueous buffer. | |
| Incorrect experimental setup | - Verify the pro-angiogenic stimulus (e.g., full-length Angiogenin, VEGF) is working by observing a robust response in your positive control.- Ensure the concentration of the pro-angiogenic stimulus is not too high, as it may overwhelm the inhibitory effect of the peptide. | |
| Inconsistent or variable results between experiments. | Peptide aggregation | - Avoid vigorous vortexing of the peptide solution.- Filter the stock solution through a 0.22 µm filter to remove any aggregates. |
| Inaccurate peptide concentration | - Re-calculate the concentration of your stock solution, accounting for the net peptide content if provided by the manufacturer.- Have the concentration of the stock solution confirmed by a quantitative method if possible. | |
| Cell passage number and health | - Use cells within a consistent and low passage number range.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Inhibitory effect is weaker than expected. | Suboptimal peptide concentration | - Perform a dose-response curve with a wider range of concentrations, including higher concentrations (e.g., up to 100 µM or higher, depending on solubility and toxicity). |
| Suboptimal incubation time | - Optimize the pre-incubation time of cells with Angiogenin (108-122) before adding the pro-angiogenic stimulus.- Optimize the total incubation time of the assay. |
Quantitative Data Summary
The following table provides a summary of reported and suggested concentrations for Angiogenin (108-122) and related peptides. Note that optimal concentrations for cell-based assays often need to be determined empirically.
| Parameter | Peptide | Assay | Reported/Suggested Concentration | Reference |
| Inhibitory Constant (Ki) | Angiogenin (108-123) | Ribonucleolytic Activity (tRNA degradation) | 278 µM | [1] |
| Inhibition % | Angiogenin (108-122) | Ribonucleolytic Activity (tRNA degradation) | 39% (concentration not specified) | [2] |
| Suggested Starting Range | Angiogenin (108-122) | Cell Proliferation Assay | 10 - 100 µM | Empirical |
| Suggested Starting Range | Angiogenin (108-122) | Cell Migration Assay | 10 - 100 µM | Empirical |
| Suggested Starting Range | Angiogenin (108-122) | Tube Formation Assay | 10 - 100 µM | Empirical |
Experimental Protocols
Cell Proliferation Assay (MTS/WST-1 Assay)
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 2,000-5,000 cells/well in complete growth medium. Allow cells to adhere overnight.
-
Starvation: Replace the medium with serum-free or low-serum (0.5-1%) medium and incubate for 4-6 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of Angiogenin (108-122) for 1 hour.
-
Add the pro-angiogenic stimulus (e.g., 100 ng/mL full-length Angiogenin or 20 ng/mL VEGF).
-
Include appropriate controls: untreated cells, cells with stimulus only, and cells with inhibitor only.
-
-
Incubation: Incubate for 24-48 hours.
-
Quantification: Add MTS or WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1).
-
Analysis: Normalize the data to the untreated control and calculate the percentage of inhibition.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Create Monolayer: Seed endothelial cells in a 24-well plate and grow to a confluent monolayer.
-
Create Wound: Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free or low-serum medium containing the pro-angiogenic stimulus and/or varying concentrations of Angiogenin (108-122).
-
Imaging: Capture images of the scratch at time 0 and after a set time period (e.g., 8-12 hours).
-
Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure and the inhibition of migration.
Tube Formation Assay
-
Coat Plate: Thaw Matrigel or a similar basement membrane extract on ice. Pipette 50-100 µL into each well of a pre-chilled 96-well plate and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Suspension: Resuspend endothelial cells in low-serum medium at a density of 1.5-2.5 x 10^5 cells/mL.
-
Treatment: Add the pro-angiogenic stimulus and/or varying concentrations of Angiogenin (108-122) to the cell suspension.
-
Seeding: Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate for 4-18 hours at 37°C.
-
Imaging and Analysis: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Visualizations
Caption: Angiogenin Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for Low Efficacy.
Caption: General Experimental Workflow.
References
Technical Support Center: Optimizing Angiogenin (108-122) Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Angiogenin (108-122) for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of Angiogenin (108-122) in in vitro angiogenesis assays?
A1: While full-length Angiogenin is a potent pro-angiogenic factor, a synthetic peptide corresponding to the C-terminal region (108-122) has been reported to inhibit the enzymatic and biological activities of the full-length protein.[1] Therefore, when using this peptide in your assays, it is crucial to consider its potential inhibitory role. The expected outcome will depend on your experimental hypothesis. If you are investigating the inhibition of angiogenesis, this peptide may serve as a useful tool.
Q2: What is the recommended starting concentration for Angiogenin (108-122) in my assays?
A2: Due to the limited availability of specific dose-response data for the Angiogenin (108-122) fragment in promoting angiogenesis, a definitive starting concentration cannot be provided. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A suggested starting range for peptides in cell-based assays is typically between 1 µM and 50 µM.[2] However, given the reported inhibitory nature of this fragment, a broader range should be tested.
Q3: How should I prepare and store my Angiogenin (108-122) peptide?
A3: Proper handling and storage of peptides are critical for maintaining their bioactivity. Peptides should be stored at -20°C or lower in a desiccated environment.[3] For reconstitution, use sterile, nuclease-free solutions. The choice of solvent will depend on the peptide's solubility, which should be provided by the manufacturer. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted peptide into single-use volumes.[3]
Q4: Which cell types are most suitable for in vitro angiogenesis assays with Angiogenin (108-122)?
A4: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and well-characterized primary cell line for in vitro angiogenesis assays, including proliferation, migration, and tube formation.[4] Other endothelial cell types, such as human microvascular endothelial cells (HMVECs), can also be used. The choice of cell line should be guided by the specific research question and the tissue context of interest.
Troubleshooting Guides
This section addresses common issues encountered during in vitro assays with Angiogenin (108-122).
General Peptide-Related Issues
| Problem | Possible Cause | Solution |
| Inconsistent or no biological effect | Peptide degradation | Ensure proper storage at -20°C or below and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Peptide insolubility | Consult the manufacturer's instructions for the appropriate solvent. If solubility issues persist, consider using a small amount of a co-solvent like DMSO, ensuring the final concentration is not toxic to the cells. | |
| Incorrect peptide concentration | Verify calculations and ensure accurate pipetting. Perform a concentration validation if necessary. | |
| Contamination of peptide stock | Use sterile techniques when handling the peptide solution. Filter-sterilize the reconstituted peptide if contamination is suspected. |
Cell Proliferation Assay (e.g., MTT, BrdU)
| Problem | Possible Cause | Solution |
| High background or variability | Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the plate | To minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS. | |
| Contamination | Regularly check for microbial contamination in cell cultures and reagents. | |
| No significant difference between treated and control groups | Suboptimal peptide concentration | Perform a dose-response experiment with a wide range of concentrations. |
| Insufficient incubation time | Optimize the incubation time to allow for a measurable proliferative response. | |
| Cell confluence too high or too low | Seed cells at a density that allows for logarithmic growth during the assay period. |
Cell Migration Assay (e.g., Transwell, Wound Healing)
| Problem | Possible Cause | Solution |
| No or low cell migration | Suboptimal peptide concentration | Titrate the concentration of Angiogenin (108-122) in the lower chamber (for Transwell assays). |
| Cell monolayer damage (wound healing) | Create a uniform and consistent scratch. Avoid detaching the surrounding cell sheet. | |
| Incorrect pore size (Transwell) | Select a pore size that is appropriate for your cell type (e.g., 8 µm for HUVECs). | |
| High background migration in control | Presence of chemoattractants in serum | Serum-starve the cells for several hours before the assay to reduce background migration. |
| Cells are too confluent | Seed cells to form a confluent monolayer without being overly dense. |
Tube Formation Assay
| Problem | Possible Cause | Solution |
| No tube formation | Suboptimal Matrigel/extracellular matrix (ECM) concentration or polymerization | Ensure the ECM is properly thawed on ice and evenly coated in the wells. Allow sufficient time for polymerization at 37°C. |
| Low cell viability or density | Use healthy, low-passage cells and optimize the seeding density. Too few cells will not form a network. | |
| Inappropriate peptide concentration | Perform a dose-response experiment to find the optimal concentration. | |
| Cells form clumps instead of tubes | Cell seeding density is too high | Reduce the number of cells seeded per well. |
| Uneven cell distribution | Ensure cells are evenly distributed when seeding. | |
| Tubes are unstable and disintegrate quickly | Assay duration is too long | Optimize the incubation time. Tube networks can start to degrade after 12-18 hours. |
| Cell apoptosis | Ensure the use of healthy cells and appropriate culture conditions. |
Data Presentation
Table 1: Recommended Starting Cell Densities for In Vitro Angiogenesis Assays
| Assay Type | Cell Type | Recommended Seeding Density | Plate Format | Reference |
| Cell Proliferation | HUVEC | 5,000 - 10,000 cells/well | 96-well | |
| Cell Migration (Transwell) | HUVEC | 50,000 - 100,000 cells/insert | 24-well | |
| Cell Migration (Wound Healing) | HUVEC | Confluent monolayer | 24-well or 48-well | |
| Tube Formation | HUVEC | 10,000 - 20,000 cells/well | 96-well |
Experimental Protocols
Protocol 1: Endothelial Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO₂.
-
Serum Starvation: The next day, replace the medium with 100 µL of serum-free or low-serum (0.5-1%) medium and incubate for 4-6 hours.
-
Treatment: Prepare serial dilutions of Angiogenin (108-122) in low-serum medium. Add 10 µL of the peptide solutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the peptide).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate for 2-4 hours at 37°C in the dark, or until the formazan crystals are fully dissolved.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Endothelial Cell Transwell Migration Assay
-
Insert Coating (Optional): Coat the top of the Transwell inserts (8 µm pore size) with a thin layer of an appropriate extracellular matrix protein (e.g., fibronectin or collagen) and allow it to dry.
-
Cell Preparation: Harvest endothelial cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: Add 600 µL of medium containing various concentrations of Angiogenin (108-122) to the lower wells of a 24-well plate. Add 100 µL of the cell suspension (100,000 cells) to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the insert with 4% paraformaldehyde for 10 minutes, followed by staining with a solution such as Crystal Violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields under a microscope.
Protocol 3: Endothelial Cell Tube Formation Assay
-
ECM Coating: Thaw Matrigel or another suitable basement membrane extract on ice. Add 50 µL of the cold liquid ECM to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Suspension: Harvest endothelial cells and resuspend them in low-serum medium at a concentration of 2-4 x 10⁵ cells/mL.
-
Treatment: Add Angiogenin (108-122) at various concentrations to the cell suspension.
-
Seeding: Gently add 100 µL of the cell suspension (20,000-40,000 cells) on top of the solidified ECM.
-
Incubation: Incubate the plate for 4-12 hours at 37°C and 5% CO₂.
-
Visualization and Quantification: Observe the formation of capillary-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Mandatory Visualizations
Caption: Workflow for the in vitro tube formation assay.
Caption: Putative signaling pathways of full-length Angiogenin.
References
Technical Support Center: Angiogenin (108-122) Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of the Angiogenin (108-122) peptide in solution.
Frequently Asked Questions (FAQs)
Q1: My Angiogenin (108-122) peptide is difficult to dissolve. What is the recommended procedure?
A1: Difficulty in dissolving the Angiogenin (108-122) peptide can be due to its hydrophobic residues. It is crucial to handle the lyophilized peptide correctly to ensure optimal solubility. Before opening, always allow the vial to warm to room temperature in a desiccator to prevent condensation.[1] It is also highly recommended to test the solubility of a small amount of the peptide first.[2]
For initial dissolution, sterile distilled water is a good starting point.[2] However, if the peptide does not dissolve readily in water, which can be the case for hydrophobic peptides, other solvents should be considered. Based on the amino acid sequence of Angiogenin (108-122) (ENGLPVHLDQSIFRR)[3], it contains a mix of hydrophobic and charged residues. Therefore, adjusting the pH of the solution can significantly improve solubility.[4]
Q2: What are the best practices for storing Angiogenin (108-122) peptide to prevent aggregation?
A2: Proper storage is critical to maintain the stability of the Angiogenin (108-122) peptide and prevent aggregation.
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -20°C or preferably -80°C in a sealed container with a desiccant. Under these conditions, the peptide can be stable for several years.
-
In Solution: Peptides in solution are significantly less stable. If you need to store the peptide in solution, it is best to prepare aliquots of a concentrated stock solution to avoid repeated freeze-thaw cycles and store them at -80°C. The product data sheet for Angiogenin (108-122) recommends storing it in solvent at -80°C for up to one year. Solutions should be used as soon as possible after preparation.
Q3: I've dissolved the peptide, but now I observe precipitation or aggregation over time. What could be the cause and how can I prevent it?
A3: Peptide aggregation in solution is a common issue influenced by several factors:
-
Peptide Concentration: Higher peptide concentrations can promote self-association and aggregation. It is advisable to work with the lowest concentration suitable for your experiment.
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH of the solution to be at least one pH unit away from the pI can increase the net charge, leading to greater electrostatic repulsion between peptide molecules and reduced aggregation.
-
Temperature: While gentle warming can aid initial dissolution, prolonged exposure to higher temperatures can sometimes promote aggregation. It is generally recommended to store peptide solutions at low temperatures.
-
Ionic Strength: The salt concentration of the buffer can influence peptide stability. Both increasing and decreasing salt concentrations can affect aggregation, so the optimal ionic strength may need to be determined empirically.
-
Agitation: Physical stress from vigorous shaking or stirring can sometimes induce aggregation.
To prevent aggregation, consider optimizing the buffer composition (pH, salt concentration), working at a lower peptide concentration, and adding stabilizing excipients such as arginine.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered with Angiogenin (108-122) peptide aggregation.
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide has significant hydrophobic character. | 1. Calculate the net charge of the peptide at neutral pH. For Angiogenin (108-122), with two arginine (R) and one aspartic acid (D) and one glutamic acid (E) residue, the net charge is likely positive. 2. Try dissolving the peptide in a small amount of a dilute acidic solution, such as 10% acetic acid. 3. If the peptide is still insoluble, a small amount of an organic solvent like DMSO or DMF can be used for initial solubilization, followed by slow, dropwise addition to the aqueous buffer with constant stirring. |
| Peptide precipitates after adding to an aqueous buffer. | The solubility limit of the peptide in the final buffer has been exceeded. | 1. Reduce the final concentration of the peptide in the aqueous buffer. 2. Increase the proportion of the organic co-solvent in the final solution, if permissible for your experiment. 3. Ensure the peptide stock solution is added very slowly to the vigorously stirring aqueous buffer. |
| Solution becomes cloudy or forms visible aggregates over time. | The peptide is aggregating in the chosen buffer conditions. | 1. Optimize pH: Adjust the buffer pH to be further from the peptide's isoelectric point. 2. Vary Ionic Strength: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to identify the optimal ionic strength for stability. 3. Add Excipients: Consider adding stabilizing agents like L-arginine (e.g., 50-100 mM) to the buffer, which can help to increase peptide solubility. 4. Lower Temperature: Store the solution at 4°C for short-term use, but for longer periods, frozen aliquots at -80°C are recommended. |
| Inconsistent experimental results. | The peptide stock solution may contain pre-existing aggregates or is degrading. | 1. Before use, filter the peptide stock solution through a 0.22 µm filter to remove any pre-existing aggregates. 2. Prepare fresh peptide solutions for each experiment to avoid degradation. 3. Characterize the aggregation state of your peptide solution using techniques like DLS before starting your experiment. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess Angiogenin (108-122) peptide aggregation.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.
Materials:
-
Angiogenin (108-122) peptide stock solution (e.g., 1 mM in a suitable solvent like DMSO or dilute acid)
-
Assay buffer (e.g., PBS, Tris, or HEPES at a desired pH)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Black 96-well plate with a clear bottom
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~480-490 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare the desired concentration of Angiogenin (108-122) peptide in the assay buffer.
-
Prepare a working solution of ThT in the assay buffer (e.g., 10-20 µM).
-
-
Assay Setup:
-
In each well of the 96-well plate, add the peptide solution and the ThT working solution to a final volume (e.g., 100-200 µL).
-
Include control wells containing only the assay buffer with ThT to measure background fluorescence.
-
-
Incubation and Measurement:
-
Place the plate in the plate reader and incubate at a constant temperature (e.g., 37°C).
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 5-15 minutes) with intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the ThT fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine the lag phase, elongation phase, and plateau phase of aggregation.
-
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, providing information on the presence of monomers, oligomers, and larger aggregates.
Materials:
-
Angiogenin (108-122) peptide solution
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation:
-
Prepare the Angiogenin (108-122) peptide solution in the desired buffer.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any extrinsic particles.
-
-
Instrument Setup:
-
Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software will analyze the data to generate a size distribution profile, showing the hydrodynamic radius (Rh) of the particles in the solution.
-
The presence of multiple peaks or a high polydispersity index (PDI) can indicate the presence of aggregates.
-
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of peptide aggregates, allowing for the confirmation of fibril formation.
Materials:
-
Angiogenin (108-122) peptide solution (aggregated sample)
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate in water)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Sample Application:
-
Place a drop of the aggregated peptide solution (e.g., 3-5 µL) onto the surface of a TEM grid.
-
Allow the sample to adsorb for a few minutes.
-
-
Wicking and Staining:
-
Carefully blot away the excess liquid from the edge of the grid using filter paper.
-
Immediately apply a drop of the negative stain solution to the grid and let it sit for 1-3 minutes.
-
Wick away the excess stain solution.
-
-
Drying:
-
Allow the grid to air-dry completely.
-
-
Imaging:
-
Examine the grid under a transmission electron microscope at various magnifications to visualize the morphology of the peptide aggregates. Amyloid fibrils typically appear as long, unbranched filaments.
-
Visualizations
Caption: A workflow for troubleshooting Angiogenin (108-122) peptide aggregation.
Caption: Key factors that influence the aggregation of peptides in solution.
References
Quality control and purity analysis of synthetic Angiogenin (108-122)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity analysis of synthetic Angiogenin (108-122).
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and purity of synthetic Angiogenin (108-122)?
A1: The theoretical molecular weight of Angiogenin (108-122), with the sequence ENGLPVHLDQSIFRR[1], can be calculated based on its amino acid composition. Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and should meet the specifications required for your specific application. For most research purposes, a purity of >95% is recommended, while therapeutic applications may require >98% purity.[2]
Q2: Which analytical techniques are essential for the quality control of this peptide?
A2: A comprehensive quality control strategy for synthetic peptides involves multiple analytical techniques.[3] The three core methods are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the peptide and identify any related impurities.[4]
-
Mass Spectrometry (MS): To confirm the identity of the peptide by verifying its molecular weight.[5] MS/MS sequencing can further be used to confirm the amino acid sequence.
-
Amino Acid Analysis (AAA): To confirm the amino acid composition and quantify the net peptide content, which accounts for water and counter-ions in the lyophilized powder.
Q3: My peptide shows low solubility. How can I address this?
A3: Peptide solubility can be challenging, especially for sequences with hydrophobic residues. If you encounter solubility issues with Angiogenin (108-122), consider the following:
-
Solvent Choice: Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before diluting it with your aqueous buffer.
-
pH Adjustment: The net charge of the peptide is pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
Chaotropic Agents: In some cases, mild chaotropic agents like guanidine hydrochloride can be used, but be mindful of their compatibility with your downstream experiments.
Q4: What are the common impurities found in synthetic peptides and how are they identified?
A4: Impurities can arise during solid-phase peptide synthesis (SPPS). Common impurities include:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions. These are typically identified by MS as peaks with masses corresponding to the molecular weight of the target peptide minus the mass of the missing residue(s).
-
Truncated Sequences: Peptides that are shorter than the target sequence due to incomplete deprotection steps.
-
Oxidized Peptides: Methionine and Cysteine residues are susceptible to oxidation (+16 Da per oxidized residue), which can be detected by MS.
-
Residual Solvents and Reagents: Small molecules from the synthesis process (e.g., TFA, DCM) may be present. These are often assessed by methods like Gas Chromatography (GC).
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for the quality control of synthetic Angiogenin (108-122).
Table 1: Physicochemical Properties of Angiogenin (108-122)
| Property | Value |
| Sequence | H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH |
| Molecular Formula | C₇₈H₁₂₅N₂₅O₂₃ |
| Average Molecular Weight | 1783.0 g/mol |
| Monoisotopic Molecular Weight | 1781.9 g/mol |
| Theoretical pI | 9.98 |
Table 2: Typical Quality Control Specifications for Synthetic Peptides
| Test | Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white lyophilized powder |
| Identity | Mass Spectrometry (MS) | Matches theoretical molecular weight ± 1 Da |
| Purity | RP-HPLC (at 214/220 nm) | ≥ 95% (Research Grade), ≥ 98% (Pharmaceutical Grade) |
| Peptide Content | Amino Acid Analysis (AAA) | ≥ 70% |
| Solubility | Visual Inspection | Soluble in specified solvent at a given concentration |
| Residual Water | Karl Fischer Titration | ≤ 10% |
| Counter-ion Content (TFA) | Ion Chromatography/HPLC | ≤ 15% |
Troubleshooting Guides
HPLC Analysis Troubleshooting
Table 3: Common HPLC Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| No peaks or very small peaks | - No sample injected- Detector issue- Peptide crashed out of solution | - Verify autosampler function- Check detector lamp and settings- Ensure peptide is fully dissolved in the mobile phase or a compatible solvent |
| Broad or split peaks | - Column overload- Column degradation- Peptide aggregation | - Reduce injection volume/concentration- Replace the column- Modify mobile phase (e.g., add organic solvent, change pH) |
| Multiple unexpected peaks | - Sample degradation- Presence of impurities (e.g., deletion/truncated sequences)- Air bubbles in the system | - Use fresh sample; check storage conditions- Analyze peaks by MS to identify impurities- Degas mobile phase; purge the pump |
| Shifting retention times | - Inconsistent mobile phase composition- Fluctuation in column temperature- Column aging | - Prepare fresh mobile phase; check pump performance- Use a column thermostat- Equilibrate the column properly; replace if necessary |
Mass Spectrometry Analysis Troubleshooting
Table 4: Common Mass Spectrometry Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| No signal or weak signal | - Low sample concentration- Poor ionization- Instrument not calibrated | - Concentrate the sample- Optimize MS source parameters; try a different solvent/matrix- Calibrate the instrument with a known standard |
| Observed mass does not match theoretical mass | - Incorrect charge state assignment- Presence of adducts (e.g., Na⁺, K⁺)- Unexpected modifications (e.g., oxidation, deamidation) | - Check deconvolution settings- Identify and account for common adducts- Look for mass shifts corresponding to common modifications (e.g., +16 Da for oxidation) |
| Multiple peaks in the spectrum | - Presence of impurities- In-source fragmentation- Multiple charge states of the target peptide | - Correlate with HPLC data to confirm impurities- Reduce source energy/temperature- This is expected; use deconvolution software to obtain the neutral mass |
Visualizations
Experimental and Logical Workflows
Caption: A typical workflow for the synthesis, purification, and quality control of a synthetic peptide.
Caption: A decision tree for troubleshooting and addressing low purity results in synthetic peptides.
Caption: Angiogenin (108-122) acts as an inhibitor of the full-length Angiogenin protein's signaling.
Detailed Experimental Protocols
Protocol 1: Purity Analysis by RP-HPLC
Objective: To determine the purity of the synthetic Angiogenin (108-122) peptide by separating it from any synthesis-related impurities.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Peptide sample, accurately weighed and dissolved in Mobile Phase A to ~1 mg/mL
Procedure:
-
System Preparation: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes at a flow rate of 1.0 mL/min.
-
Sample Injection: Inject 10-20 µL of the prepared peptide solution onto the column.
-
Chromatographic Separation: Run a linear gradient to separate the peptide and impurities. A typical gradient might be:
-
5% to 65% B over 30 minutes
-
65% to 95% B over 2 minutes
-
Hold at 95% B for 3 minutes
-
95% to 5% B over 1 minute
-
Hold at 5% B for 4 minutes (re-equilibration)
-
-
Data Acquisition: Monitor the elution profile at 214 nm or 220 nm.
-
Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by Mass Spectrometry
Objective: To confirm the molecular identity of the synthetic peptide by verifying its mass.
Materials:
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Peptide sample (~0.1 mg/mL in 50:50 water/acetonitrile with 0.1% formic acid for ESI-MS)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) if using MALDI-TOF
Procedure (for ESI-MS):
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a known standard.
-
Sample Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 400-2000 m/z). Multiple charge states of the peptide will likely be observed.
-
Data Analysis: Use the deconvolution software provided with the instrument to process the raw spectrum. The software will calculate the neutral molecular weight from the observed multiply charged ions.
-
Verification: Compare the deconvoluted experimental mass to the theoretical average or monoisotopic mass of Angiogenin (108-122). A match within ±1 Da confirms the identity.
Protocol 3: Quantification by Amino Acid Analysis (AAA)
Objective: To determine the exact amino acid composition and quantify the net peptide content.
Materials:
-
Amino Acid Analyzer or HPLC with pre- or post-column derivatization capabilities
-
Hydrolysis tubes
-
6 M Hydrochloric acid (HCl) with phenol
-
Amino acid standards
-
Derivatization reagents (e.g., ninhydrin, PITC)
Procedure:
-
Hydrolysis: Accurately weigh a precise amount of the lyophilized peptide into a hydrolysis tube. Add 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.
-
Sample Preparation: After hydrolysis, evaporate the HCl under vacuum. Reconstitute the amino acid residue in a suitable buffer.
-
Derivatization: Derivatize the amino acids to make them detectable (e.g., fluorescent or UV-absorbing).
-
Chromatographic Analysis: Inject the derivatized sample into the analyzer. The individual amino acids will be separated and detected.
-
Data Analysis:
-
Identify and quantify each amino acid by comparing retention times and peak areas to the amino acid standards.
-
Calculate the molar ratio of each amino acid and compare it to the theoretical composition of Angiogenin (108-122).
-
Determine the net peptide content by comparing the total amount of recovered amino acids to the initial weight of the lyophilized peptide sample.
-
References
- 1. qyaobio.com [qyaobio.com]
- 2. polypeptide.com [polypeptide.com]
- 3. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Angiogenin (108-122) in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Angiogenin (108-122) peptide in cellular models. The information is designed to help address specific issues you may encounter during your experiments, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known function of the Angiogenin (108-122) peptide?
The Angiogenin (108-122) peptide is a synthetic fragment corresponding to the C-terminal region of the full-length Angiogenin (ANG) protein. Its primary and intended function is to act as an inhibitor of Angiogenin's enzymatic and biological activities. This includes inhibiting its ribonucleolytic activity and its role in processes like neovascularization.
Q2: What are the potential off-target effects of the Angiogenin (108-122) peptide?
While the primary role of the Angiogenin (108-122) peptide is to inhibit the full-length ANG protein, researchers should be aware of potential off-target effects, which may include:
-
Unintended Cellular Signaling: The peptide could potentially interact with other cellular components and trigger signaling pathways independent of Angiogenin inhibition. Given that full-length Angiogenin can activate pathways such as ERK1/2 and PI3K/Akt, it is crucial to investigate if the peptide fragment has any such independent activity.[1]
-
Cytotoxicity: The peptide may exhibit cytotoxic effects that are not related to its intended inhibitory function. This could be due to various factors, including peptide aggregation or non-specific interactions with cellular membranes. While full-length Angiogenin can be cytotoxic under certain conditions (e.g., in the absence of its inhibitor, RNH1), it is important to determine if the peptide fragment possesses intrinsic cytotoxicity.[1][2]
-
Non-specific Binding: The peptide may bind to other proteins or cellular components, leading to unforeseen biological consequences.
Q3: How can I distinguish between the on-target inhibitory effects and potential off-target effects of the Angiogenin (108-122) peptide?
To differentiate between on-target and off-target effects, consider the following experimental controls:
-
Rescue Experiments: After observing an effect with the Angiogenin (108-122) peptide, try to "rescue" the phenotype by adding exogenous full-length Angiogenin. If the effect is reversed, it is likely an on-target effect.
-
Use of a Scrambled Peptide Control: A scrambled peptide with the same amino acid composition but a randomized sequence should be used as a negative control. This peptide should not inhibit Angiogenin and, ideally, should not produce the same cellular effects as the Angiogenin (108-122) peptide.
-
Cell Lines with Varying Angiogenin Expression: Utilize cell lines with high, low, or no expression of Angiogenin. An on-target effect should be more pronounced in cells with higher Angiogenin levels.
-
Dose-Response Analysis: Perform a dose-response curve for the peptide. On-target effects are typically observed at lower concentrations, while off-target effects may appear at higher concentrations.
Q4: What is the stability of the Angiogenin (108-122) peptide in cell culture media?
The stability of peptides in cell culture media can be influenced by factors such as temperature, pH, and the presence of proteases in the serum. It is advisable to prepare fresh stock solutions and minimize freeze-thaw cycles. To assess stability, you can perform a time-course experiment and measure the peptide's inhibitory activity at different time points.
Troubleshooting Guides
Problem 1: Unexpected or High Levels of Cell Death
| Possible Cause | Troubleshooting Step |
| Peptide-induced Cytotoxicity (Off-target) | 1. Perform a dose-response experiment to determine the concentration at which cytotoxicity is observed. 2. Include a scrambled peptide control to see if the effect is sequence-specific. 3. Use a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to quantify cell death. 4. Analyze for markers of apoptosis (e.g., caspase-3 activation, PARP cleavage) to understand the mechanism of cell death. |
| On-target effect leading to apoptosis | In some cellular contexts, inhibition of Angiogenin's pro-survival functions could lead to apoptosis. Use the experimental controls outlined in FAQ Q3 to differentiate this from off-target cytotoxicity. |
| Peptide Aggregation | 1. Ensure the peptide is fully dissolved in the recommended solvent before adding to the culture medium. 2. Visually inspect the media for any precipitates. 3. Consider using a lower concentration of the peptide. |
Problem 2: Inconsistent or No Inhibitory Effect on Angiogenin Activity
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | 1. Prepare fresh stock solutions of the peptide for each experiment. 2. Minimize the number of freeze-thaw cycles. 3. If possible, analyze the integrity of the peptide over time using techniques like HPLC. |
| Incorrect Peptide Concentration | 1. Verify the calculation of the peptide concentration. 2. Perform a dose-response experiment to find the optimal inhibitory concentration. |
| Low Angiogenin Expression in the Cellular Model | 1. Confirm the expression level of Angiogenin in your cell line using techniques like Western blot or qPCR. 2. Consider using a cell line with higher endogenous Angiogenin expression or overexpressing Angiogenin. |
| Experimental Assay Issues | 1. Ensure that the assay used to measure Angiogenin activity (e.g., angiogenesis assay, ribonucleolytic activity assay) is properly validated. 2. Include appropriate positive and negative controls in your assay. |
Problem 3: Observation of Unexplained Cellular Phenotypes
| Possible Cause | Troubleshooting Step |
| Activation of Off-target Signaling Pathways | 1. Use the scrambled peptide control to determine if the phenotype is sequence-specific. 2. Perform a preliminary screen of key signaling pathways that might be affected (e.g., using phospho-antibody arrays). 3. Based on the screen, perform Western blots to analyze the phosphorylation status of specific signaling proteins (e.g., ERK, Akt, JNK). |
| Alterations in Gene Expression | 1. Conduct a gene expression analysis (e.g., qPCR array or RNA-seq) to compare cells treated with the Angiogenin (108-122) peptide, a scrambled control, and a vehicle control. 2. Validate any significant changes in gene expression using qPCR. |
Quantitative Data Summary
The following tables summarize quantitative data related to the full-length Angiogenin protein. While this data is not specific to the Angiogenin (108-122) peptide, it provides a valuable reference for understanding the biological context in which the peptide inhibitor functions. Further studies are required to determine the specific quantitative effects of the peptide itself.
Table 1: Cytotoxicity of Full-Length Angiogenin
| Cell Line | Condition | IC50 (μM) | Reference |
| ΔRNH1 HeLa | - | ~1 | [2] |
Note: This data highlights the cytotoxic potential of full-length Angiogenin in the absence of its inhibitor, RNH1. The cytotoxicity of the Angiogenin (108-122) peptide should be independently evaluated.
Table 2: Signaling Pathways Activated by Full-Length Angiogenin
| Pathway | Cell Type | Effect | Reference |
| ERK1/2 | Various | Proliferation, Migration | [1] |
| PI3K/Akt | Various | Survival, Proliferation | |
| SAPK/JNK | Various | Stress Response |
Note: Researchers should investigate whether the Angiogenin (108-122) peptide independently modulates these or other signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a serial dilution of the Angiogenin (108-122) peptide and a scrambled control peptide. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After peptide treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: On-target vs. potential off-target effects of Angiogenin (108-122).
References
Technical Support Center: Enhancing In Vivo Bioavailability of Angiogenin (108-122)
Welcome to the technical support center for researchers utilizing the neurotrophic peptide Angiogenin (108-122). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies. Our aim is to equip you with the necessary information to improve the bioavailability and efficacy of this promising therapeutic peptide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of Angiogenin (108-122)?
The primary obstacles to achieving optimal in vivo bioavailability for Angiogenin (108-122), like many therapeutic peptides, are its susceptibility to enzymatic degradation, rapid clearance from circulation, and poor permeability across biological membranes.[1][2][3] Peptides are vulnerable to proteases in the bloodstream and tissues, leading to a short half-life.[1][4] Their hydrophilic nature can also limit their ability to cross cell membranes and the blood-brain barrier, which is crucial for neurological applications.
Q2: What are the general strategies to improve the bioavailability of peptides like Angiogenin (108-122)?
Several strategies can be employed to enhance the in vivo performance of therapeutic peptides. These can be broadly categorized into chemical modifications, formulation approaches, and alternative delivery routes. Chemical modifications aim to protect the peptide from degradation and improve its pharmacokinetic profile. Formulation strategies focus on creating a more favorable environment for the peptide's absorption and distribution. Exploring different routes of administration can also bypass significant metabolic barriers.
Q3: Can you provide a summary of chemical modification strategies applicable to Angiogenin (108-122)?
Certainly. The following table summarizes key chemical modification techniques that can be applied to enhance the bioavailability of Angiogenin (108-122):
| Modification Strategy | Description | Advantages | Disadvantages |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. | Increases hydrodynamic size, reduces renal clearance, and masks proteolytic cleavage sites, leading to a longer plasma half-life. | May reduce binding affinity to the target receptor due to steric hindrance. Can increase manufacturing complexity and cost. |
| Lipidation | Attachment of a lipid moiety, such as a fatty acid. | Enhances binding to plasma proteins like albumin, which acts as a carrier and prolongs circulation time. Improves membrane permeability. | Can alter solubility and may lead to aggregation. The position of lipidation is critical to maintain bioactivity. |
| N-terminal Acetylation | Addition of an acetyl group to the N-terminus. | Blocks degradation by aminopeptidases, increasing stability. | A relatively simple modification that may not be sufficient on its own to significantly extend half-life. |
| C-terminal Amidation | Conversion of the C-terminal carboxylic acid to an amide. | Protects against carboxypeptidase degradation and can neutralize the negative charge, potentially improving cell interaction. | Similar to N-terminal acetylation, it may offer only a modest improvement in overall stability. |
| D-amino Acid Substitution | Replacing one or more L-amino acids with their D-isomers. | Makes the peptide resistant to proteases, which are stereospecific for L-amino acids, thereby increasing stability. | Can alter the peptide's conformation, potentially affecting its biological activity. Requires careful selection of substitution sites. |
| Cyclization | Forming a cyclic structure by creating a bond between the N- and C-termini or between side chains. | Reduces conformational flexibility, making the peptide less susceptible to enzymatic degradation. Can improve receptor binding affinity and selectivity. | May be synthetically challenging and could alter the peptide's native conformation and activity. |
Q4: How does Angiogenin exert its biological effects?
Angiogenin is a multifunctional protein that promotes angiogenesis and has neuroprotective activities. It can activate endothelial and smooth muscle cells, leading to cell migration, proliferation, and the formation of new blood vessels. Angiogenin's mechanisms of action include its ribonucleolytic activity, binding to cell surface actin, and translocation to the nucleus to enhance ribosomal RNA transcription. The activation of signaling pathways such as ERK1/2 and Akt is also crucial for its biological functions.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter during in vivo experiments with Angiogenin (108-122).
Problem 1: Low therapeutic efficacy observed in vivo despite in vitro activity.
-
Possible Cause: Rapid degradation and clearance of the peptide in the bloodstream.
-
Troubleshooting Steps:
-
Assess Peptide Stability: Perform a plasma stability assay to determine the half-life of Angiogenin (108-122) in plasma from the animal model being used.
-
Implement Chemical Modifications: Based on the stability data, consider modifying the peptide to enhance its resistance to proteolysis. N-terminal acetylation and C-terminal amidation are good starting points. For more significant improvements, explore PEGylation or lipidation.
-
Utilize Enzyme Inhibitors: Co-administration of broad-spectrum protease inhibitors can be a temporary solution to assess if degradation is the primary issue, though this is not ideal for therapeutic development.
-
Problem 2: Difficulty in achieving desired peptide concentration at the target site (e.g., the central nervous system).
-
Possible Cause: Poor membrane permeability and inability to cross the blood-brain barrier (BBB).
-
Troubleshooting Steps:
-
Enhance Lipophilicity: Lipidation can increase the peptide's ability to cross cell membranes.
-
Carrier-Mediated Transport: Formulate Angiogenin (108-122) within delivery systems like liposomes or nanoparticles. These carriers can be further functionalized with ligands that target receptors on the BBB for enhanced transport.
-
Alternative Administration Routes: For CNS targets, consider direct administration routes such as intranasal or intracerebroventricular injection to bypass the BBB.
-
Problem 3: Peptide solution shows signs of aggregation or precipitation upon formulation.
-
Possible Cause: Poor solubility of the peptide, which can be exacerbated by modifications like lipidation.
-
Troubleshooting Steps:
-
Optimize Formulation Buffer: Experiment with different pH values and the inclusion of solubility-enhancing excipients like arginine or cyclodextrins.
-
Control Peptide Concentration: Determine the maximum soluble concentration of your specific Angiogenin (108-122) formulation.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants such as polysorbate 20 or 80 can help prevent aggregation.
-
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the half-life of Angiogenin (108-122) or its modified analogues in plasma.
Materials:
-
Angiogenin (108-122) peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer).
-
Freshly collected plasma (e.g., from rat, mouse) containing an anticoagulant (e.g., EDTA, heparin).
-
Incubator or water bath at 37°C.
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile with 1% trifluoroacetic acid (TFA)).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Mass spectrometer (optional, for metabolite identification).
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the plasma with the Angiogenin (108-122) peptide to a final concentration of, for example, 10 µg/mL. Mix gently.
-
Immediately take a 100 µL aliquot and add it to 200 µL of quenching solution. This is your t=0 time point. Vortex and place on ice.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
At various time points (e.g., 5, 15, 30, 60, 120 minutes), take 100 µL aliquots and quench as in step 3.
-
Centrifuge all quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate plasma proteins.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of intact peptide remaining at each time point.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½) using a one-phase decay model.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance, volume of distribution) of Angiogenin (108-122) or its modified analogues following systemic administration.
Materials:
-
Angiogenin (108-122) formulated for in vivo administration (sterile, isotonic).
-
Rodents (e.g., mice or rats with cannulated jugular veins for serial blood sampling).
-
Dosing syringes and needles.
-
Blood collection tubes with anticoagulant.
-
Centrifuge.
-
Analytical method for quantifying the peptide in plasma (e.g., LC-MS/MS or ELISA).
Procedure:
-
Acclimate the animals to the experimental conditions.
-
Administer the Angiogenin (108-122) formulation via the desired route (e.g., intravenous bolus, subcutaneous injection) at a specific dose.
-
Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., pre-dose, 2, 5, 15, 30, 60, 120, 240 minutes post-dose).
-
Process the blood samples immediately to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the peptide in each plasma sample using a validated analytical method.
-
Plot the plasma concentration versus time on a semi-logarithmic scale.
-
Perform pharmacokinetic analysis using appropriate software to determine key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Visualizations
Caption: Angiogenin signaling pathways leading to cellular responses.
Caption: Workflow for evaluating modified Angiogenin (108-122) bioavailability.
References
Angiogenin (108-122) Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiogenin (108-122).
Frequently Asked Questions (FAQs)
Q1: What is Angiogenin (108-122) and what is its function?
Angiogenin (108-122) is a synthetic peptide fragment corresponding to the C-terminal region of human Angiogenin (ANG).[1] Angiogenin itself is a 14.1 kDa protein that plays a significant role in angiogenesis, the formation of new blood vessels.[1][2] It is secreted by tumor cells and is a potent inducer of neovascularization.[1] The full-length Angiogenin protein has ribonucleolytic activity and can translocate to the nucleus to enhance ribosomal RNA (rRNA) transcription, promoting cell proliferation, migration, and invasion.[3] The Angiogenin (108-122) fragment, however, has been shown to inhibit the enzymatic and biological activities of the full Angiogenin protein.
Q2: What are the most appropriate negative controls for experiments involving Angiogenin (108-122)?
The most critical negative control for a peptide like Angiogenin (108-122) is a scrambled peptide . A scrambled peptide has the exact same amino acid composition as Angiogenin (108-122) but with the amino acids in a randomized sequence. This type of control is essential to demonstrate that the observed biological effect is due to the specific sequence of Angiogenin (108-122) and not merely a non-specific effect of its amino acid composition.
Other important controls to include are:
-
Vehicle Control: The solvent used to dissolve the Angiogenin (108-122) peptide (e.g., sterile water, PBS, or DMSO). This control accounts for any effects of the solvent on the experimental system.
-
Untreated Control: Cells or tissues that are not exposed to any treatment. This serves as a baseline for the experiment.
Q3: Why is a scrambled peptide a better negative control than a completely unrelated peptide?
A scrambled peptide is superior because it maintains the same overall physicochemical properties (e.g., molecular weight, charge, and amino acid composition) as the active peptide. This minimizes the chances that any observed differences in activity are due to these properties rather than the specific amino acid sequence. Using a completely unrelated peptide introduces more variables, making it difficult to definitively attribute the biological effect to the specific sequence of Angiogenin (108-122).
Q4: Where can I obtain a scrambled peptide control for Angiogenin (108-122)?
Several commercial suppliers specialize in custom peptide synthesis and can generate a scrambled version of the Angiogenin (108-122) sequence. When ordering, you will need to provide the sequence of Angiogenin (108-122), which is typically ENGLPVHLDQSIFRR. The supplier will then synthesize a peptide with the same amino acids in a random order.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background or non-specific effects observed in all treatment groups, including the negative control. | 1. Peptide concentration is too high, leading to off-target effects. 2. Contamination of reagents or cell cultures. 3. Issues with the assay itself (e.g., non-specific antibody binding in an ELISA or Western blot). | 1. Perform a dose-response curve to determine the optimal, lowest effective concentration of Angiogenin (108-122). 2. Use fresh, sterile reagents and test cell cultures for contamination. 3. Optimize the assay by including appropriate blocking steps and titrating antibody concentrations. |
| The scrambled peptide control shows similar activity to Angiogenin (108-122). | 1. The observed effect is not sequence-specific and may be due to the general physicochemical properties of the peptide. 2. The scrambled peptide sequence chosen coincidentally has some biological activity. | 1. Re-evaluate the hypothesis that the effect is sequence-specific. Consider if the charge or hydrophobicity of the peptide could be causing the effect. 2. Synthesize and test a different scrambled version of the peptide. It is also important to ensure the purity of both the active and scrambled peptides. |
| No effect is observed with Angiogenin (108-122) treatment compared to the negative controls. | 1. The peptide may be inactive due to degradation or improper storage. 2. The experimental system (e.g., cell line) may not be responsive to Angiogenin (108-122). 3. The peptide concentration is too low. 4. The assay is not sensitive enough to detect a change. | 1. Ensure the peptide is stored correctly (typically at -20°C or -80°C) and handle it according to the manufacturer's instructions. Use a fresh vial of the peptide if possible. 2. Confirm that the target of Angiogenin (the full-length Angiogenin protein) is present and active in your experimental model. 3. Perform a dose-response experiment with a wider range of concentrations. 4. Optimize the assay for higher sensitivity or choose a more sensitive detection method. |
Experimental Protocols & Methodologies
A crucial step in utilizing Angiogenin (108-122) is to validate its inhibitory effect on the activity of full-length Angiogenin. A common method for this is a ribonuclease activity assay.
Protocol: Ribonuclease Activity Assay
Objective: To determine the inhibitory effect of Angiogenin (108-122) on the ribonucleolytic activity of Angiogenin.
Materials:
-
Recombinant human Angiogenin
-
Angiogenin (108-122) peptide
-
Scrambled control peptide
-
Yeast tRNA (or other suitable RNA substrate)
-
Assay buffer (e.g., 30 mM HEPES, pH 7.5, 30 mM NaCl)
-
RNA precipitation solution (e.g., 0.3% uranyl acetate in 25 mM perchloric acid)
-
Microcentrifuge
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Angiogenin in the assay buffer.
-
Prepare stock solutions of Angiogenin (108-122) and the scrambled peptide in the appropriate vehicle.
-
In separate microcentrifuge tubes, pre-incubate Angiogenin with either Angiogenin (108-122), the scrambled peptide, or the vehicle control for 15-30 minutes at room temperature.
-
Prepare a solution of tRNA in the assay buffer.
-
To initiate the reaction, add the tRNA solution to the Angiogenin/peptide mixtures. The final reaction volume and concentrations will need to be optimized for your specific conditions.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the RNA precipitation solution. This will precipitate the undigested tRNA.
-
Incubate on ice for 5 minutes.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undigested tRNA.
-
Carefully transfer the supernatant, which contains the digested RNA fragments, to a new tube.
-
Measure the absorbance of the supernatant at 260 nm. An increase in absorbance indicates RNA digestion.
-
Compare the absorbance values from the Angiogenin (108-122) treated samples to the scrambled peptide and vehicle controls. A reduction in absorbance in the presence of Angiogenin (108-122) indicates inhibition of ribonuclease activity.
Quantitative Data Summary
| Treatment Group | Description | Expected Outcome |
| Positive Control | Full-length Angiogenin + Vehicle | High ribonuclease activity |
| Experimental Group | Full-length Angiogenin + Angiogenin (108-122) | Reduced ribonuclease activity |
| Negative Control 1 | Full-length Angiogenin + Scrambled Peptide | High ribonuclease activity (similar to positive control) |
| Negative Control 2 | No Angiogenin (Substrate only) | Minimal to no ribonuclease activity |
Visualizations
Caption: A typical experimental workflow for evaluating the biological activity of Angiogenin (108-122).
References
Technical Support Center: Interpreting Unexpected Results in Angiogenin (108-122) Functional Assays
Welcome to the technical support center for Angiogenin (108-122) functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of the Angiogenin (108-122) peptide in common functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected function of the Angiogenin (108-122) peptide in functional assays?
The Angiogenin (108-122) peptide is a synthetic fragment corresponding to the C-terminal region of human Angiogenin (ANG). It is expected to act as an inhibitor of Angiogenin's biological and enzymatic activities.[1] Therefore, in functional assays such as tube formation and cell proliferation, this peptide should antagonize the pro-angiogenic and proliferative effects of full-length Angiogenin.
Q2: What is a typical effective concentration for Angiogenin (108-122) as an inhibitor?
Q3: Can the Angiogenin (108-122) peptide have off-target effects?
While specific off-target effects for the Angiogenin (108-122) peptide have not been extensively documented in publicly available literature, it is a possibility with any synthetic peptide. Potential off-target effects could arise from interactions with other proteins or signaling pathways. If you observe unexpected cellular responses that are inconsistent with the known function of Angiogenin, further investigation into potential off-target effects may be warranted.
Q4: How should I prepare and store the Angiogenin (108-122) peptide to ensure its activity?
Proper handling and storage of synthetic peptides are critical for obtaining reliable and reproducible results. Peptides containing amino acids such as methionine, cysteine, and tryptophan are susceptible to oxidation. It is recommended to store the lyophilized peptide at -20°C or -80°C. For creating stock solutions, use a sterile, appropriate solvent (as recommended by the manufacturer) and aliquot the solution to avoid repeated freeze-thaw cycles. The stability of the peptide in your specific cell culture media should also be considered, as components in the media could potentially degrade the peptide over time.
Troubleshooting Guides
Tube Formation Assay
Unexpected Result: No inhibition of tube formation by Angiogenin (108-122) at expected concentrations.
| Potential Cause | Recommended Action |
| Peptide Inactivity | - Verify Peptide Quality: Ensure the peptide was sourced from a reputable supplier and has a high purity (>95%).- Proper Storage and Handling: Confirm that the peptide was stored correctly and that stock solutions were prepared and stored to minimize degradation.- Test a Fresh Aliquot: Use a fresh, previously unopened aliquot of the peptide. |
| Suboptimal Peptide Concentration | - Perform a Dose-Response Experiment: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal inhibitory concentration for your specific cell type and assay conditions. |
| Assay Conditions | - Incubation Time: Optimize the incubation time for both the Angiogenin stimulation and the peptide inhibition. The timing of peptide addition relative to Angiogenin stimulation is crucial.- Matrigel Quality: Ensure the Matrigel is from a reliable lot and has been properly handled and polymerized. |
| Cell-Specific Factors | - Cell Health and Passage Number: Use healthy, low-passage endothelial cells (e.g., HUVECs) as their responsiveness can decrease with higher passage numbers.- Receptor Expression: Confirm that the endothelial cells express the necessary receptors for Angiogenin activity. |
Unexpected Result: Increased tube formation or other unexpected morphological changes with Angiogenin (108-122).
| Potential Cause | Recommended Action |
| Peptide Contamination | - Check for Endotoxins: Peptides can sometimes be contaminated with endotoxins which can have pro-inflammatory and pro-angiogenic effects.- TFA Contamination: Trifluoroacetic acid (TFA) is often used in peptide synthesis and can be cytotoxic or cause other cellular effects at high concentrations. Consider using a peptide with a different salt form (e.g., acetate or HCl). |
| Off-Target Effects | - Literature Search: Conduct a thorough literature search for any known off-target effects of similar peptides.- Control Experiments: Include appropriate controls, such as a scrambled peptide sequence, to determine if the observed effect is specific to the Angiogenin (108-122) sequence. |
Cell Proliferation Assay
Unexpected Result: No inhibition of Angiogenin-induced cell proliferation by Angiogenin (108-122).
| Potential Cause | Recommended Action |
| Peptide Inactivity/Concentration | - (See recommendations for Tube Formation Assay) |
| Assay Sensitivity | - Cell Seeding Density: Optimize the initial cell seeding density to ensure that the cells are in the exponential growth phase during the assay.- Assay Duration: The duration of the proliferation assay may need to be optimized to detect significant differences in proliferation rates. |
| Cell Line Variability | - Cell Line Response: Different endothelial cell lines may have varying sensitivities to Angiogenin and its inhibitors. |
Unexpected Result: Angiogenin (108-122) alone affects basal cell proliferation.
| Potential Cause | Recommended Action |
| Peptide Cytotoxicity | - Perform a Cytotoxicity Assay: Use an independent assay (e.g., LDH release or trypan blue exclusion) to assess if the peptide is causing cell death at the concentrations used.- Dose-Response for Cytotoxicity: Determine the concentration at which the peptide becomes cytotoxic to your cells. |
| Off-Target Signaling | - Signaling Pathway Analysis: Investigate if the peptide is activating or inhibiting other signaling pathways known to regulate cell proliferation (e.g., by Western blot for key signaling proteins). |
Experimental Protocols
Endothelial Cell Tube Formation Assay
-
Matrigel Coating: Thaw Matrigel on ice and pipette 50-100 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest and resuspend endothelial cells (e.g., HUVECs) in serum-free or low-serum medium at a concentration of 1-2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare solutions of full-length Angiogenin (as a positive control for tube formation) and various concentrations of the Angiogenin (108-122) peptide.
-
Cell Seeding and Treatment: Add the cell suspension to the Matrigel-coated wells. Immediately add the treatment solutions (Angiogenin alone, Angiogenin + Angiogenin (108-122), or Angiogenin (108-122) alone).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe tube formation under a microscope. Capture images and quantify tube length, number of junctions, and/or number of loops using appropriate image analysis software.
Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Seed endothelial cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Serum Starvation (Optional): To synchronize the cells, you may serum-starve them for 4-6 hours prior to treatment.
-
Treatment: Replace the medium with fresh low-serum medium containing the desired concentrations of full-length Angiogenin and/or the Angiogenin (108-122) peptide.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell type and experimental design.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
Visualizations
Caption: Angiogenin Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Results.
References
Minimizing variability in Angiogenin (108-122) experimental results
Welcome to the technical support center for Angiogenin (108-122). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Angiogenin (108-122) and what is its function?
Angiogenin (108-122) is a peptide fragment derived from the C-terminal region of human Angiogenin (ANG), a 14.1 kDa protein.[1] ANG is a potent stimulator of new blood vessel formation (angiogenesis) and plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and invasion.[2][3] The full-length protein has ribonucleolytic activity that is critical for its biological functions.[1][2] The (108-122) fragment has been reported to inhibit the enzymatic and biological activities of the full-length Angiogenin.
Q2: How should I reconstitute and store Angiogenin (108-122)?
Proper reconstitution and storage are critical for maintaining the peptide's activity and ensuring experimental consistency.
-
Reconstitution:
-
It is recommended to centrifuge the vial briefly before opening to ensure the lyophilized powder is at the bottom.
-
Angiogenin (108-122) is soluble in sterile, distilled water. One supplier suggests a solubility of up to 50 mg/mL in water.
-
To reconstitute, gently add the appropriate volume of sterile water to the vial. Avoid vigorous shaking or vortexing, which can cause peptide aggregation and degradation. Instead, gently swirl or roll the vial to dissolve the peptide.
-
For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first, followed by dilution with an aqueous buffer, can be a useful strategy.
-
-
Storage:
-
Lyophilized Powder: Store at -20°C for long-term stability. It can be kept at 2-8°C for up to six months.
-
Reconstituted Solution: Aliquot the reconstituted peptide into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -80°C.
-
Q3: What are the most common sources of variability in experiments with Angiogenin (108-122)?
Variability in experimental results can arise from several factors:
-
Peptide Quality and Purity: Using low-purity peptides can lead to inconsistent and unreliable results. Always source peptides from reputable suppliers who provide a certificate of analysis (CoA) with purity data (e.g., from HPLC and mass spectrometry).
-
Improper Handling and Storage: As detailed in Q2, incorrect reconstitution and storage can lead to peptide degradation.
-
Inaccurate Concentration: Errors in reconstitution can lead to incorrect peptide concentrations, affecting the dose-response in your experiments.
-
Cell Culture Conditions: The passage number, confluency, and overall health of your cells can significantly impact their response to Angiogenin (108-122).
-
Assay-Specific Variability: Factors such as incubation times, reagent quality, and detection methods can all contribute to variability.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Angiogenin (108-122).
Problem 1: Low or No Biological Activity
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Ensure the peptide was stored correctly (lyophilized at -20°C, reconstituted at -80°C) and that freeze-thaw cycles were minimized. Consider using a fresh vial of peptide. |
| Incorrect Reconstitution | Verify the solvent used for reconstitution is appropriate (sterile water is recommended). Confirm the calculations for the desired stock concentration. |
| Low Peptide Purity | If possible, check the purity of your peptide stock using analytical techniques like HPLC. Always purchase from a reputable supplier. |
| Cellular Response Issues | Ensure the cell line used is responsive to Angiogenin. Check the cell passage number and ensure they are healthy and not stressed. |
Problem 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent technique when adding the peptide and other reagents. |
| Uneven Cell Seeding | Ensure a uniform cell monolayer by carefully seeding cells and allowing them to attach evenly before treatment. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity. |
| Peptide Aggregation | Visually inspect the reconstituted peptide solution for any precipitates. If aggregation is suspected, try sonicating the solution briefly. Consider sequence modifications to include solubility-enhancing residues if aggregation is a persistent issue. |
Problem 3: Peptide Solubility Issues
| Potential Cause | Troubleshooting Step |
| High Peptide Concentration | Try dissolving the peptide at a lower concentration. |
| Incorrect Solvent | While water is recommended, for very hydrophobic peptides, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer. |
| pH of the Solution | The solubility of peptides can be pH-dependent. If solubility in water is poor, try a buffer with a pH that is different from the peptide's isoelectric point (pI). |
Experimental Protocols
Below are detailed methodologies for key experiments involving Angiogenin. These should be considered as starting points and may require optimization for your specific experimental conditions.
Peptide Reconstitution Protocol
-
Preparation: Briefly centrifuge the vial of lyophilized Angiogenin (108-122) to collect the powder at the bottom.
-
Reconstitution:
-
Determine the volume of sterile, distilled water needed to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Carefully add the water to the vial.
-
Gently swirl the vial until the peptide is completely dissolved. Do not vortex or shake vigorously.
-
-
Aliquoting and Storage:
-
Aliquot the reconstituted peptide into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Cell Migration (Wound Healing) Assay Protocol
This protocol is adapted from general wound healing assay procedures and should be optimized for your cell line.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 24-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a scratch in the cell monolayer.
-
Washing: Gently wash the wells with serum-free media to remove detached cells.
-
Treatment: Add serum-free media containing different concentrations of Angiogenin (108-122) to the wells. Include a vehicle control (media without the peptide).
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 4, 8, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different time points to quantify cell migration.
Signaling Pathways and Experimental Workflows
Angiogenin Signaling Pathway
Angiogenin activates several downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.
References
Validation & Comparative
Comparative Analysis of Angiogenin (108-122) and Other Angiogenin Inhibitors
A comprehensive guide for researchers and drug development professionals on the validation of the inhibitory activity of Angiogenin (108-122) against its parent protein, Angiogenin. This guide provides a comparative analysis with alternative inhibitors, supported by experimental data and detailed protocols.
Angiogenin (ANG), a 14 kDa protein, is a potent stimulator of neovascularization and is implicated in tumor growth and metastasis. Its enzymatic ribonucleolytic activity is crucial for its angiogenic function. The peptide fragment Angiogenin (108-122), corresponding to the C-terminal region of ANG, has been identified as an inhibitor of both the enzymatic and biological activities of angiogenin. This guide provides an objective comparison of the inhibitory performance of Angiogenin (108-122) with other known ANG inhibitors, supported by quantitative data and detailed experimental methodologies.
Comparative Inhibitory Activity
The inhibitory potential of Angiogenin (108-122) and other selected inhibitors against Angiogenin's functions are summarized below. The data highlights the diversity of inhibitory mechanisms and their varying potencies.
| Inhibitor | Type | Target Activity | Quantitative Data | Reference |
| Angiogenin (108-122) | Peptide Fragment | Ribonucleolytic Activity | 39% inhibition of tRNA cleavage | [1] |
| Angiogenin (108-123) | Peptide Fragment | Ribonucleolytic Activity | Kᵢ = 278 µM | [2] |
| NCI-65828 | Small Molecule | Ribonucleolytic Activity | Kᵢ = 81 µM | [3] |
| Cellular Proliferation (T24 cells) | IC₅₀ = 1.3 ± 0.5 µM | [1] | ||
| Cellular Proliferation (HeLa cells) | IC₅₀ = 1.9 ± 0.4 µM | [1] | ||
| Cellular Proliferation (UROtsa cells) | IC₅₀ = 3.2 ± 0.8 µM | |||
| Neomycin | Aminoglycoside | Cellular Proliferation | Abolishes ANG-induced proliferation at 50 µM | |
| Endothelial Cell Proliferation | IC₅₀ ≈ 100 µM (induced by other growth factors) | |||
| Monoclonal Antibody (26-2F) | Antibody | Neutralization of ANG activity | Potent in vitro and in vivo neutralization |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of Angiogenin inhibitors.
Ribonucleolytic Activity Assay (tRNA Cleavage Assay)
This assay measures the enzymatic activity of Angiogenin by monitoring the cleavage of transfer RNA (tRNA).
Materials:
-
Recombinant human Angiogenin
-
Yeast tRNA
-
Assay buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl)
-
Inhibitor stock solution (e.g., Angiogenin (108-122) dissolved in assay buffer)
-
Urea-polyacrylamide gel (e.g., 15%)
-
TBE buffer (Tris-borate-EDTA)
-
Gel loading buffer
-
Staining solution (e.g., SYBR Gold or ethidium bromide)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing Angiogenin and varying concentrations of the inhibitor in the assay buffer.
-
Pre-incubate the mixtures at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding tRNA to each mixture.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding an equal volume of gel loading buffer containing formamide to denature the RNA.
-
Separate the RNA fragments by electrophoresis on a urea-polyacrylamide gel.
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the RNA fragments using a gel imaging system.
-
Quantify the intensity of the intact tRNA band and the cleavage products to determine the percentage of inhibition.
In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)
The CAM assay is a widely used in vivo model to assess the pro- and anti-angiogenic effects of substances.
Materials:
-
Fertilized chicken eggs (e.g., day 3 of incubation)
-
Sterile phosphate-buffered saline (PBS)
-
Thermostable methylcellulose discs
-
Angiogenin solution
-
Inhibitor solution
-
Incubator (37°C, 50-60% humidity)
-
Stereomicroscope
-
Image analysis software
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
Prepare thermostable methylcellulose discs containing Angiogenin alone (positive control), the inhibitor alone (negative control), Angiogenin plus the inhibitor, or PBS (vehicle control).
-
Carefully place the discs on the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After a set incubation period (e.g., 48-72 hours), observe the CAM under a stereomicroscope.
-
Capture images of the blood vessels surrounding the discs.
-
Quantify the angiogenic response by measuring parameters such as the number and length of blood vessels using image analysis software. A significant reduction in vessel growth in the presence of the inhibitor indicates anti-angiogenic activity.
Signaling Pathways and Mechanisms of Inhibition
Understanding the signaling cascade initiated by Angiogenin is key to elucidating the mechanism of action of its inhibitors.
Caption: Angiogenin signaling pathway in endothelial cells.
Angiogenin initiates its pro-angiogenic effects by binding to a putative 170-kDa receptor on the surface of endothelial cells. This interaction triggers intracellular signaling cascades involving phospholipase C (PLC), which in turn activates the ERK1/2 and Akt pathways, promoting cell proliferation and migration. Concurrently, the Angiogenin-receptor complex is internalized via endocytosis, and Angiogenin translocates to the nucleus where it stimulates ribosomal RNA (rRNA) transcription, a critical step for protein synthesis and cell growth.
Caption: Experimental workflow for validating Angiogenin inhibitors.
The inhibitory activity of Angiogenin (108-122) is attributed to its ability to interfere with the enzymatic and biological functions of the full-length Angiogenin protein. As a C-terminal fragment, it is hypothesized to compete with or allosterically inhibit the active site of Angiogenin, thereby blocking its ribonucleolytic activity which is essential for its angiogenic effects. This inhibition of enzymatic activity subsequently prevents the downstream signaling events that lead to endothelial cell proliferation and new blood vessel formation.
References
A Comparative Analysis of Full-Length Angiogenin and its Inhibitory Fragment, Angiogenin (108-122)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of full-length Angiogenin (ANG), a potent pro-angiogenic protein, and its C-terminal fragment, Angiogenin (108-122), which has been identified as an inhibitor of ANG's functions. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the molecular pathways involved to aid in research and development efforts targeting angiogenesis.
Executive Summary
Full-length Angiogenin is a 123-amino acid protein that plays a critical role in the formation of new blood vessels, a process known as angiogenesis. It is implicated in various physiological and pathological processes, including tumor growth and metastasis. In contrast, the synthetic peptide fragment Angiogenin (108-122), derived from the C-terminal region of the full-length protein, has been shown to antagonize the pro-angiogenic effects of the parent molecule. This guide will delve into the functional differences between these two molecules, presenting data on their respective activities in key angiogenesis-related assays.
Data Presentation: Full-Length Angiogenin vs. Angiogenin (108-122)
The following tables summarize the known activities and quantitative data for full-length Angiogenin and its inhibitory fragment.
| Feature | Full-Length Angiogenin | Angiogenin (108-122) |
| Primary Function | Pro-angiogenic | Anti-angiogenic (Inhibitor of full-length Angiogenin) |
| Molecular Size | ~14.2 kDa (123 amino acids) | ~1.8 kDa (15 amino acids) |
| Mechanism of Action | Induces endothelial cell proliferation, migration, and tube formation; possesses ribonucleolytic activity; activates intracellular signaling (ERK1/2, Akt); undergoes nuclear translocation to stimulate rRNA transcription. | Competitively inhibits the ribonucleolytic activity of full-length Angiogenin; blocks Angiogenin-induced neovascularization. |
| Assay | Full-Length Angiogenin Effect | Angiogenin (108-122) Effect | Quantitative Data |
| Ribonucleolytic Activity | Exhibits weak, but essential, ribonuclease activity. | Inhibits the ribonucleolytic activity of full-length Angiogenin. | Angiogenin (108-123) has an apparent inhibition constant (Ki) of 278 μM against full-length Angiogenin's activity on tRNA.[1] |
| Endothelial Cell Proliferation | Stimulates proliferation. | Inhibits Angiogenin-induced proliferation. | Specific quantitative data on the percentage of inhibition by Angiogenin (108-122) is not readily available in the reviewed literature. |
| Endothelial Cell Migration | Promotes migration. | Inhibits Angiogenin-induced migration. | Direct comparative data on the inhibition of cell migration by Angiogenin (108-122) is not detailed in the reviewed literature. |
| Endothelial Cell Tube Formation | Induces the formation of capillary-like structures. | Inhibits Angiogenin-induced tube formation. | The inhibitory effect is documented, but specific quantitative comparisons are not available in the reviewed literature. |
| In Vivo Angiogenesis (Chick Chorioallantoic Membrane - CAM Assay) | Induces neovascularization. | Significantly decreases Angiogenin-induced neovascularization.[1] | While the significant decrease is noted, specific quantitative data on the reduction of blood vessel formation by Angiogenin (108-122) is not provided in the reviewed literature. |
Signaling Pathways and Mechanisms of Action
Full-length Angiogenin exerts its pro-angiogenic effects through a multi-faceted mechanism involving both extracellular and intracellular events. It binds to receptors on the surface of endothelial cells, activating downstream signaling cascades, and is also internalized and translocates to the nucleus.
Angiogenin (108-122) is understood to function as a competitive inhibitor, primarily targeting the enzymatic activity of the full-length protein. This inhibition of ribonucleolytic activity is crucial as this enzymatic function is essential for Angiogenin's biological effects. By blocking this activity, the downstream pro-angiogenic events are consequently suppressed.
Angiogenin Signaling Pathway and Inhibition by Angiogenin (108-122)
References
A Comparative Guide to Synthetic Angiogenin Inhibitors: Angiogenin (108-122) and Other Key Antagonists
For Researchers, Scientists, and Drug Development Professionals
Angiogenin (ANG), a potent inducer of neovascularization, plays a critical role in both physiological and pathological angiogenesis, making it a key target for therapeutic intervention, particularly in oncology. This guide provides an objective comparison of the synthetic peptide inhibitor Angiogenin (108-122) with other notable synthetic angiogenin inhibitors, supported by available experimental data and detailed methodologies for key assays.
Overview of Angiogenin and its Inhibition
Angiogenin, a 14 kDa protein, is a member of the ribonuclease A superfamily.[1] Its pro-angiogenic activity is multifaceted, involving the stimulation of endothelial cell proliferation, migration, and invasion.[2] ANG exerts its biological functions through several mechanisms, including its ribonucleolytic activity, which is crucial for its angiogenic effects, and by interacting with cellular receptors to activate downstream signaling pathways.[2][3] The development of inhibitors targeting angiogenin is a promising strategy for anti-cancer therapies.[3] This guide focuses on a comparative analysis of three synthetic inhibitors: the peptide fragment Angiogenin (108-122), the aminoglycoside antibiotic Neomycin, and the small molecule inhibitor NCI-65828.
Comparative Analysis of Angiogenin Inhibitors
This section details the mechanism of action and available quantitative data for each inhibitor. It is important to note that the presented data originates from various studies and may not be directly comparable due to differing experimental conditions.
Angiogenin (108-122)
Angiogenin (108-122) is a synthetic peptide corresponding to the C-terminal region of the full-length angiogenin protein.
Mechanism of Action: Angiogenin (108-122) acts as a competitive inhibitor, likely by binding to the active site of angiogenin and preventing its interaction with its natural substrates. This inhibition targets the ribonucleolytic activity of angiogenin, which is essential for its pro-angiogenic functions.
Neomycin
Neomycin is an aminoglycoside antibiotic that has been identified as an inhibitor of angiogenin-induced angiogenesis.
Mechanism of Action: Neomycin's primary mechanism of anti-angiogenic activity is the inhibition of the nuclear translocation of angiogenin in endothelial cells. This process is crucial for angiogenin to exert its effects on gene expression related to angiogenesis. Neomycin's inhibitory effect appears to be linked to its ability to inhibit phospholipase C. It is noteworthy that neomycin does not directly inhibit the ribonucleolytic activity of angiogenin.
NCI-65828
NCI-65828 is a small molecule inhibitor of angiogenin identified through high-throughput screening.
Mechanism of Action: NCI-65828 directly inhibits the ribonucleolytic activity of angiogenin, which is a critical component of its biological function. By blocking this enzymatic activity, NCI-65828 can suppress angiogenin-mediated cellular processes.
Quantitative Data Summary
The following tables summarize the available quantitative data for the discussed angiogenin inhibitors.
Table 1: Inhibition of Angiogenin Ribonucleolytic Activity
| Inhibitor | Inhibition Constant (Ki) | Assay Substrate |
| Angiogenin (108-123) | 278 µM | transfer ribonucleic acid |
| NCI-65828 | 81 µM | Not Specified |
Note: Data for Angiogenin (108-123), a slightly longer but structurally related peptide, is presented here due to the availability of specific Ki values.
Table 2: Inhibition of Endothelial and Cancer Cell Proliferation
| Inhibitor | Cell Type | Effective Concentration / IC50 |
| Neomycin | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM (abolishes ANG-induced proliferation) |
| NCI-65828 | UROtsa (Bladder) | 3.2 ± 0.8 μM |
| NCI-65828 | T24 (Bladder Cancer) | 1.3 ± 0.5 μM |
| NCI-65828 | HeLa (Cervical Cancer) | 1.9 ± 0.4 μM |
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate angiogenin inhibitors are provided below.
Ribonuclease Activity Assay
This assay measures the enzymatic activity of angiogenin and its inhibition.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 30 mM HEPES, pH 7.5, 30 mM NaCl).
-
Substrate: Use a suitable fluorogenic RNA substrate or yeast tRNA.
-
Enzyme and Inhibitor Incubation: Pre-incubate Angiogenin with varying concentrations of the inhibitor in the reaction buffer for a specified time (e.g., 15 minutes at room temperature).
-
Initiate Reaction: Add the substrate to the enzyme-inhibitor mixture to start the reaction.
-
Measurement: Monitor the increase in fluorescence (for fluorogenic substrates) or analyze the cleavage products of tRNA using gel electrophoresis.
-
Data Analysis: Calculate the initial reaction velocities and determine the inhibition constant (Ki) or IC50 value by fitting the data to appropriate enzyme inhibition models.
Endothelial Cell Proliferation Assay
This assay assesses the effect of inhibitors on the growth of endothelial cells.
Protocol:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in complete growth medium.
-
Cell Attachment: Allow cells to attach for 24 hours.
-
Treatment: Replace the medium with a basal medium containing a low serum concentration. Add Angiogenin (e.g., 100 ng/mL) and varying concentrations of the inhibitor. Include control wells with no inhibitor and no Angiogenin.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Quantification: Assess cell proliferation using a suitable method, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation compared to the control (Angiogenin alone) and determine the IC50 value.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of inhibitors to block the formation of capillary-like structures by endothelial cells.
Protocol:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix solution (e.g., Matrigel) and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing Angiogenin and varying concentrations of the inhibitor.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified matrix.
-
Incubation: Incubate the plate for 6 to 18 hours to allow for the formation of tube-like structures.
-
Visualization and Imaging: Visualize the tube network using a phase-contrast microscope and capture images.
-
Quantification: Analyze the images to quantify the extent of tube formation. Parameters such as the total tube length, number of junctions, and number of loops can be measured using image analysis software.
-
Data Analysis: Calculate the percentage of inhibition of tube formation compared to the control and determine the IC50 value.
Visualizing Pathways and Workflows
Angiogenin Signaling Pathway
The following diagram illustrates the key signaling events initiated by angiogenin that lead to angiogenesis.
References
A Comparative Analysis of Angiogenin (108-122) and Other Angiogenic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of Angiogenin (108-122) with other prominent angiogenic inhibitors, namely Endostatin and a Thrombospondin-1 (TSP-1) derived peptide. The comparison is supported by experimental data on their efficacy in inhibiting key processes of angiogenesis, detailed methodologies for relevant assays, and visualizations of their signaling pathways.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The development of angiogenic inhibitors is a key area of research for novel therapeutic strategies. This guide focuses on a comparative analysis of three distinct peptide-based angiogenic inhibitors:
-
Angiogenin (108-122): A C-terminal fragment of the pro-angiogenic protein Angiogenin, which acts as an antagonist to the full-length protein.
-
Endostatin: A naturally occurring 20-kDa C-terminal fragment of collagen XVIII known for its broad-spectrum anti-angiogenic activities.
-
Thrombospondin-1 (TSP-1) Derived Peptides (e.g., ABT-510): Synthetic peptides that mimic the anti-angiogenic domain of the matricellular protein Thrombospondin-1.
This comparison aims to provide researchers with a clear overview of their mechanisms of action, relative potencies, and the experimental basis for their evaluation.
Data Presentation: Comparative Efficacy of Angiogenic Inhibitors
The following table summarizes the inhibitory activities of Angiogenin (108-122), Endostatin, and a Thrombospondin-1 mimetic peptide on key angiogenic processes. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Inhibitor | Target Process | Cell Type | IC50 / Effective Concentration | Reference |
| Angiogenin (108-123) | tRNA Degradation | Cell-free assay | Ki: 278 µM | [1] |
| Endostatin | VEGF-induced Migration | HUVEC | ~1.3 pM | [2] |
| Endostatin (recombinant) | Proliferation | HUVEC | Inhibition at 200-800 µg/ml | [3] |
| Thrombospondin-1 mimetic (ABT-526) | VEGF-induced Migration & Tube Formation | HMVEC | Nanomolar range | [4] |
| Thrombospondin-1 mimetic (ABT-510) | Apoptosis Induction | ID8, SKOV3, OVCAR3, CAOV3 | 1-50 nM | [5] |
Signaling Pathways
The anti-angiogenic effects of these inhibitors are mediated through distinct signaling pathways.
Angiogenin (108-122): Competitive Inhibition of Angiogenin Signaling
Angiogenin (108-122) and related C-terminal peptides are believed to function by competitively inhibiting the binding of full-length Angiogenin to its cellular receptors, such as a putative 170-kDa receptor and cell-surface actin. This prevents the initiation of downstream signaling cascades and the nuclear translocation of Angiogenin, which are crucial for its pro-angiogenic activities.
Endostatin: Multi-Targeted Inhibition of Angiogenesis
Endostatin exerts its anti-angiogenic effects by interacting with multiple cell surface receptors, including integrins (α5β1 and αvβ3) and receptor tyrosine kinases like VEGFR2. By binding to these receptors, Endostatin can interfere with the signaling of pro-angiogenic factors like VEGF and FGF, leading to the inhibition of endothelial cell proliferation, migration, and the induction of apoptosis.
Thrombospondin-1 (TSP-1) Derived Peptides: CD36-Mediated Anti-Angiogenic Signaling
Thrombospondin-1 derived peptides, such as ABT-510, mimic the anti-angiogenic activity of the full-length TSP-1 protein. They primarily act by binding to the CD36 receptor on endothelial cells. This interaction triggers a signaling cascade that can lead to the inhibition of endothelial cell migration, proliferation, and the induction of apoptosis.
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow:
Protocol:
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the angiogenic inhibitors. Include a vehicle control.
-
Incubation: Incubate the cells for a further 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle control.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
Workflow:
Protocol:
-
Cell Seeding: Seed endothelial cells in a 6-well plate and grow until a confluent monolayer is formed.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the angiogenic inhibitors or a vehicle control.
-
Imaging: Immediately capture images of the scratch at defined locations (time 0).
-
Incubation and Imaging: Incubate the plate at 37°C and capture images of the same locations at various time points (e.g., 6, 12, and 24 hours).
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software. The percentage of wound closure is calculated as: [(Initial Area - Final Area) / Initial Area] x 100%.
In Vitro Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Workflow:
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in basal medium containing the angiogenic inhibitors or vehicle control. Seed the cells onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells/well.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Visualize and photograph the formation of capillary-like structures using an inverted microscope.
-
Quantification: Analyze the images to quantify parameters such as the total tube length, number of junctions, and number of loops using specialized software. The percentage of inhibition is calculated relative to the control.
Conclusion
Angiogenin (108-122), Endostatin, and Thrombospondin-1 derived peptides represent distinct classes of angiogenic inhibitors with different mechanisms of action and potencies. While Angiogenin (108-122) acts as a specific antagonist to its parent molecule, Endostatin and TSP-1 peptides exhibit broader inhibitory effects by targeting multiple pathways crucial for angiogenesis. The choice of inhibitor for therapeutic development will depend on the specific context of the disease and the desired pharmacological profile. The experimental protocols provided in this guide offer a standardized framework for the in vitro evaluation and comparison of these and other potential anti-angiogenic agents.
References
- 1. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 2. embopress.org [embopress.org]
- 3. Recombinant Human Endostatin Suppressed the Biological Behavior of Human Umbilical Vein Endothelial Cells Under Hypoxic and Hypoxic/Starvation Conditions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Angiogenin (108-122) and Anti-VEGF Therapies in Angiogenesis Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of different anti-angiogenic strategies is paramount. This guide provides an objective, data-driven comparison of two distinct approaches to inhibiting neovascularization: the peptide fragment Angiogenin (108-122) and the well-established class of anti-Vascular Endothelial Growth Factor (VEGF) therapies.
This comprehensive analysis delves into their mechanisms of action, presents available quantitative data from key experimental assays, and provides detailed protocols for the cited experiments to facilitate reproducibility and further investigation.
Mechanisms of Action: Targeting Different Facets of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a complex process involving multiple signaling pathways. Angiogenin (108-122) and anti-VEGF therapies intervene at different points in this cascade.
Angiogenin (108-122): An Inhibitor of a Multifunctional Pro-Angiogenic Factor
Angiogenin (ANG) is a multifaceted protein that promotes neovascularization through several mechanisms, including its ribonucleolytic activity and interaction with endothelial and smooth muscle cells.[1][2] The synthetic peptide Angiogenin (108-122), corresponding to a C-terminal region of the parent protein, acts as an antagonist, inhibiting the biological and enzymatic activities of angiogenin. Its inhibitory action is thought to disrupt the downstream signaling pathways that lead to cell migration, invasion, and proliferation.
Anti-VEGF Therapies: Neutralizing a Key Angiogenic Driver
Vascular Endothelial Growth Factor (VEGF), particularly VEGF-A, is a potent signaling protein that is a central regulator of angiogenesis.[3][4] It stimulates the proliferation, migration, and survival of endothelial cells by binding to its receptors (VEGFRs) on the cell surface. Anti-VEGF therapies, such as the monoclonal antibodies bevacizumab and ranibizumab, and the fusion protein aflibercept, function by directly binding to VEGF-A, thereby preventing it from activating its receptors and initiating the downstream signaling cascade.
Signaling Pathways: A Visual Representation
To illustrate the distinct points of intervention, the following diagrams depict the signaling pathways of Angiogenin and VEGF.
Performance Data: A Comparative Overview
Direct comparative studies between Angiogenin (108-122) and anti-VEGF therapies are limited. However, by examining data from key anti-angiogenic assays, we can draw inferences about their relative efficacy.
In Vitro Efficacy
| Therapy | Assay | Cell Type | Metric | Result | Reference |
| Ranibizumab | VEGFR2 Activation | Porcine Aortic Endothelial Cells | IC50 | 675 - 1140 pM | |
| Bevacizumab | VEGFR2 Activation | Porcine Aortic Endothelial Cells | IC50 | 845 - 1476 pM | |
| Aflibercept | VEGFR1 Activation | Porcine Aortic Endothelial Cells | IC50 | 15 - 16 pM | |
| Ranibizumab | Cell Proliferation | Malignant Melanoma Cells | Survival Rate | 57.5% at 0.25 mg/ml | |
| Angiogenin (108-123) | Nuclease Activity | tRNA substrate | Inhibition | Significant |
In Vivo Efficacy
| Therapy | Model | Tumor Type | Metric | Result | Reference |
| Bevacizumab | Mouse Xenograft | Colorectal Cancer | Tumor Growth Inhibition | 49% | |
| Aflibercept | Mouse Xenograft | Colorectal Cancer | Tumor Growth Inhibition | 79% | |
| Bevacizumab | Mouse Xenograft | Neuroblastoma | Angiogenesis Reduction | 30-63% | |
| Aflibercept | Mouse Xenograft | Retinoblastoma | Tumor Growth Inhibition | Significant (p < 0.001) | |
| Angiogenin Antagonists (mAb) | Mouse Xenograft | Colon, Lung, Fibrosarcoma | Tumor Establishment | 65% tumor-free mice | |
| Angiogenin (108-123) | Chick Chorioallantoic Membrane | N/A | Neovascularization | Significantly decreased |
Experimental Protocols
For the purpose of standardized comparison and replication, detailed protocols for key assays are provided below.
4.1. Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of the test compound (Angiogenin (108-122) or anti-VEGF therapy). Include a vehicle control. Incubate for the desired treatment period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control.
4.2. Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of substances on the formation of new blood vessels on the CAM of a developing chick embryo.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Sample Application: Place a sterile filter paper disc or a carrier sponge soaked with the test substance (Angiogenin (108-122) or anti-VEGF therapy) onto the CAM. A vehicle control should also be applied.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Analysis: On the day of analysis, open the window and examine the CAM for changes in vascularization. Capture images using a stereomicroscope.
-
Quantification: Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the applied substance.
4.3. Murine Xenograft Tumor Model
This in vivo model assesses the effect of therapies on tumor growth and angiogenesis in a living organism.
Protocol:
-
Cell Culture: Culture human cancer cells (e.g., colorectal, neuroblastoma) in appropriate media.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups. Administer the test compounds (Angiogenin (108-122) or anti-VEGF therapies) and a vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured, and tissues can be processed for histological analysis (e.g., CD31 staining for microvessel density).
-
Data Analysis: Calculate the tumor growth inhibition percentage for each treatment group compared to the control group.
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a head-to-head comparison of Angiogenin (108-122) and anti-VEGF therapies.
Conclusion
Both Angiogenin (108-122) and anti-VEGF therapies represent viable strategies for inhibiting angiogenesis, albeit through distinct mechanisms. Anti-VEGF therapies have a well-documented clinical track record and demonstrate potent inhibition of VEGF-driven angiogenesis. The available data suggests that aflibercept may have a higher potency in some models compared to bevacizumab and ranibizumab.
Angiogenin (108-122), as an antagonist of a multifunctional pro-angiogenic factor, offers an alternative therapeutic approach. While direct quantitative comparisons with anti-VEGF agents are not yet widely available, preliminary studies demonstrate its ability to inhibit neovascularization in preclinical models.
Further head-to-head studies employing standardized protocols are necessary to definitively establish the comparative efficacy and potential synergistic effects of these two classes of anti-angiogenic agents. The experimental designs and protocols outlined in this guide provide a framework for such future investigations, which will be crucial for advancing the development of more effective anti-angiogenic treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antiangiogenic and Antitumor Activities of Aflibercept, a Soluble VEGF Receptor-1 and -2, in a Mouse Model of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
Validating the Binding Specificity of Angiogenin (108-122) to its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the binding specificity of the Angiogenin (108-122) peptide to its primary target, actin. It includes a comparative analysis with alternative molecules, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction to Angiogenin (108-122) and its Target
Angiogenin (ANG) is a potent angiogenic factor that plays a crucial role in the formation of new blood vessels. A key step in its mechanism of action is the interaction with actin on the surface of endothelial cells.[1][2] This binding is mediated, in part, by the C-terminal region of Angiogenin. The synthetic peptide Angiogenin (108-122) corresponds to a segment of this C-terminal domain and is believed to be involved in the protein's biological activity.[3] Validating the specific binding of this peptide to actin is essential for understanding its mechanism of action and for the development of potential therapeutic agents that could modulate angiogenesis.
Comparative Analysis of Binding Agents
To objectively assess the binding specificity of Angiogenin (108-122), it is useful to compare its performance with other molecules known to interact with Angiogenin or the Angiogenin-actin axis. The following table summarizes the quantitative binding data for Angiogenin (108-122) and selected alternatives.
| Molecule/Peptide | Target | Binding Affinity/Inhibitory Constant | Comments |
| Angiogenin (108-122) | Actin | Data not available; expected to be in the µM range | Acts as a competitive inhibitor of the Angiogenin-actin interaction. |
| Angiogenin (108-123) | Angiogenin | Ki ≈ 278 µM | Inhibits the ribonucleolytic activity of Angiogenin, a function dependent on its interaction with cellular components.[4] |
| chANG and chGNA | Angiogenin | Kd ≈ 44 nM | Peptide antagonists that bind to Angiogenin and inhibit its interaction with actin. |
| Full-length Angiogenin | Actin | Kd ≈ 1-10 nM | High-affinity interaction with endothelial cell surface actin.[1] |
Experimental Protocols for Validating Binding Specificity
The following are detailed protocols for key experiments to validate the binding of Angiogenin (108-122) to actin.
Co-sedimentation Assay
This assay determines if a peptide binds to filamentous actin (F-actin) by assessing its presence in the pellet after ultracentrifugation.
Materials:
-
Purified Angiogenin (108-122) peptide
-
Monomeric actin (G-actin)
-
Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0)
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
SDS-PAGE equipment and reagents
-
Densitometer for protein quantification
Procedure:
-
Actin Polymerization:
-
Prepare G-actin in G-buffer.
-
Induce polymerization by adding polymerization buffer to a final 1x concentration.
-
Incubate at room temperature for at least 1 hour to allow for the formation of F-actin.
-
-
Binding Reaction:
-
In ultracentrifuge tubes, mix a constant concentration of Angiogenin (108-122) peptide with increasing concentrations of F-actin.
-
Include control tubes with peptide alone and F-actin alone.
-
Incubate the mixtures at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
-
Sedimentation:
-
Centrifuge the tubes at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the F-actin and any bound proteins.
-
-
Analysis:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Blue) and quantify the amount of Angiogenin (108-122) in the pellet and supernatant fractions using densitometry. An increase of the peptide in the pellet fraction in the presence of F-actin indicates binding.
-
Peptide Pull-Down Assay
This method uses an immobilized peptide to "pull down" its binding partner from a cell lysate.
Materials:
-
Biotinylated Angiogenin (108-122) peptide
-
Streptavidin-conjugated agarose or magnetic beads
-
Endothelial cell lysate
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)
-
Western blotting equipment and reagents
-
Anti-actin antibody
Procedure:
-
Immobilization of Bait Peptide:
-
Incubate biotinylated Angiogenin (108-122) with streptavidin beads for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads several times with wash buffer to remove any unbound peptide.
-
-
Binding to Prey Protein:
-
Incubate the peptide-bound beads with endothelial cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-actin antibody. The presence of a band corresponding to actin in the eluate indicates an interaction.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free quantitative analysis of binding kinetics and affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Purified Angiogenin (108-122) peptide (as the ligand)
-
Purified actin (as the analyte)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the Angiogenin (108-122) peptide over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of purified actin over the immobilized peptide surface and a reference flow cell (without peptide).
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of actin binding to the peptide.
-
-
Data Analysis:
-
Generate sensorgrams (response units vs. time).
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizing Key Pathways and Workflows
Angiogenin Signaling Pathway
Angiogenin binding to its receptor on endothelial cells initiates a signaling cascade that promotes angiogenesis. This involves the activation of the ERK1/2 and Akt pathways, as well as the translocation of Angiogenin to the nucleus to stimulate ribosomal RNA (rRNA) transcription.
Caption: Angiogenin signaling cascade in endothelial cells.
Experimental Workflow for Binding Validation
The following diagram illustrates a logical workflow for validating the binding of Angiogenin (108-122) to actin.
Caption: Workflow for validating peptide-protein binding specificity.
By employing these comparative analyses, detailed experimental protocols, and clear visualizations, researchers can effectively and objectively validate the binding specificity of Angiogenin (108-122) to its target, actin. This foundational knowledge is critical for advancing our understanding of angiogenesis and for the development of novel therapeutic strategies.
References
- 1. Binding of human angiogenin inhibits actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actin is a binding protein for angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
Unraveling the Specificity of Angiogenin (108-122): A Comparative Analysis of Cross-Reactivity with Other Ribonucleases
For researchers, scientists, and drug development professionals, understanding the specificity of peptide inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity of the Angiogenin (ANG) C-terminal peptide (108-122) with other members of the ribonuclease (RNase) superfamily, supported by experimental data and detailed protocols.
Angiogenin, a potent inducer of neovascularization, is a member of the RNase A superfamily, sharing approximately 33-35% sequence homology with pancreatic RNase A.[1] Despite this similarity, its ribonucleolytic activity is significantly lower, suggesting a distinct substrate specificity.[2][3][4] The C-terminal peptide of Angiogenin, encompassing amino acids 108-122, has been identified as an inhibitor of ANG's enzymatic and biological functions.[5] This guide delves into the cross-reactivity of this inhibitory peptide, a critical factor in its potential as a selective therapeutic agent.
Comparative Analysis of Inhibitory Activity
Data on the direct cross-reactivity of the Angiogenin (108-122) peptide with other ribonucleases is limited. However, studies on other peptide inhibitors of Angiogenin provide valuable insights into the potential for selective inhibition.
One study identified a separate peptide inhibitor ("peptide 1") that demonstrated selectivity for Angiogenin over RNase A. At a concentration of 1.2 mM, this peptide inhibited only ~30% of RNase A activity, indicating a clear preference for Angiogenin. Another study reported that the Angiogenin C-terminal peptide (108-123) inhibits Angiogenin's nuclease activity with an apparent inhibition constant (Ki) of 278 µM, achieving 39% inhibition when tRNA is used as a substrate. While this does not directly quantify the effect on other ribonucleases, the focus of the study was on the specific inhibition of Angiogenin.
The table below summarizes the available quantitative data on the inhibition of Angiogenin and RNase A by relevant peptides.
| Inhibitor | Target Enzyme | Substrate | Inhibition | Apparent Inhibition Constant (Ki) |
| Angiogenin (108-123) | Angiogenin | tRNA | 39% | 278 µM |
| Peptide 1 | Angiogenin | - | - | - |
| Peptide 1 | RNase A | - | ~30% at 1.2 mM | - |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the cross-reactivity and inhibitory activity of Angiogenin peptides.
Ribonuclease Inhibition Assay
This protocol is adapted from a study on peptide inhibitors of Angiogenin and can be used to assess the inhibition of both Angiogenin and other ribonucleases.
Materials:
-
Enzyme (Angiogenin or other RNase)
-
Peptide inhibitor (e.g., Angiogenin 108-122)
-
Substrate (e.g., tRNA or a fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM MES-NaOH, pH 6.0, containing 0.10 M NaCl)
-
Spectrofluorometer or Spectrophotometer
Procedure:
-
Prepare a solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the peptide inhibitor in the assay buffer.
-
In a cuvette, mix the enzyme solution with varying concentrations of the peptide inhibitor.
-
Incubate the mixture for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 25 °C).
-
Initiate the reaction by adding the substrate to the cuvette.
-
Monitor the change in fluorescence or absorbance over time to determine the reaction rate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
For determining the inhibition constant (Ki), fit the data to the appropriate inhibition model.
tRNA Cleavage Assay
This method is used to specifically assess the inhibition of Angiogenin's ribonucleolytic activity towards its known substrate, tRNA.
Materials:
-
Angiogenin
-
Peptide inhibitor (e.g., Angiogenin 108-122)
-
tRNA (e.g., yeast tRNA)
-
Reaction Buffer
-
Denaturing polyacrylamide gel
-
Staining agent (e.g., methylene blue or SYBR Gold)
Procedure:
-
Incubate purified tRNA with Angiogenin in the presence and absence of the peptide inhibitor at various concentrations.
-
The reaction is carried out for a specific time course (e.g., 0 to 90 minutes).
-
Stop the reaction at different time points.
-
Separate the cleavage products by electrophoresis on a denaturing polyacrylamide gel.
-
Visualize the tRNA fragments by staining the gel.
-
Quantify the intensity of the bands corresponding to cleaved and uncleaved tRNA to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
The inhibitory action of Angiogenin (108-122) is expected to interfere with the downstream signaling pathways activated by Angiogenin. Angiogenin is known to activate the ERK1/2 and Akt signaling pathways, which are crucial for cell proliferation, migration, and survival.
Below are diagrams illustrating the experimental workflow for assessing cross-reactivity and the signaling pathway of Angiogenin.
References
- 1. qyaobio.com [qyaobio.com]
- 2. Genetic selection for peptide inhibitors of angiogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging biological functions of ribonuclease 1 and angiogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three decades of research on angiogenin: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the mechanism of action of Angiogenin (108-122) through knockout/knockdown studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-angiogenic peptide Angiogenin (108-122) with alternative therapeutic strategies. We delve into its mechanism of action, supported by data from studies on the full-length Angiogenin protein, and present detailed experimental protocols for key angiogenesis assays.
Angiogenin (ANG), a 14 kDa protein, is a potent mediator of neovascularization, playing a critical role in both physiological and pathological angiogenesis.[1] Its pro-angiogenic activities are multifaceted, involving enzymatic and non-enzymatic functions that stimulate endothelial cell proliferation, migration, and the formation of new blood vessels.[2][3] The C-terminal peptide fragment, Angiogenin (108-122), has been identified as an inhibitor of the full-length protein's biological and enzymatic activities.[4] This guide explores the mechanism of this inhibition and compares its potential with other anti-angiogenic approaches.
Mechanism of Action: The Inhibitory Role of Angiogenin (108-122)
The pro-angiogenic cascade of full-length Angiogenin involves several key steps that are targeted by the inhibitory fragment Angiogenin (108-122).
-
Receptor Binding and Internalization: Angiogenin binds to receptors on the surface of endothelial cells, a crucial first step for its internalization.
-
Signal Transduction: Upon binding, Angiogenin activates intracellular signaling pathways, including the ERK1/2 and Akt pathways, which are critical for cell proliferation and survival.
-
Nuclear Translocation: Following internalization, Angiogenin translocates to the nucleus.
-
Stimulation of rRNA Transcription: In the nucleus, Angiogenin stimulates the transcription of ribosomal RNA (rRNA), a rate-limiting step for protein synthesis and cell growth.
-
Induction of Proteolytic Activity: Angiogenin upregulates the expression of matrix metallopeptidase-2 (MMP-2), facilitating the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion.
Angiogenin (108-122) and its analogues are believed to inhibit angiogenesis by disrupting these processes. It has been reported that the C-terminal peptide Angiogenin (108-123) interferes with ANG-induced cellular survival, proliferation, and endothelial tube formation by disrupting the ERK1/2 signaling pathway and subsequent MMP2 expression. Furthermore, it is suggested to inhibit the nuclear translocation of Angiogenin, thereby preventing the stimulation of rRNA transcription.
Caption: Angiogenin (108-122) Signaling Pathway Inhibition.
Comparative Performance of Anti-Angiogenic Agents
The therapeutic landscape for inhibiting angiogenesis is diverse, with various agents targeting different aspects of the neovascularization process. This section compares Angiogenin (108-122) with other notable anti-angiogenic strategies.
| Agent/Class | Target | Mechanism of Action | Reported Efficacy (Example) |
| Angiogenin (108-123) Peptide | Full-length Angiogenin | Competitive inhibitor of ribonucleolytic activity and biological functions, including ERK1/2 signaling and nuclear translocation. | Apparent inhibition constant (Ki) of 278 µM for ribonucleolytic activity. |
| VEGF Inhibitors (e.g., Bevacizumab) | Vascular Endothelial Growth Factor (VEGF) | Monoclonal antibody that binds to VEGF-A, preventing its interaction with VEGF receptors on endothelial cells. | Dose-dependent inhibition of endothelial cell tube formation. |
| Endostatin | Integrins (α5β1, αvβ3), VEGFRs | A C-terminal fragment of collagen XVIII that inhibits endothelial cell migration, proliferation, and induces apoptosis. | Broad-spectrum inhibition of various tumor types. |
| Neomycin | Phospholipase C (PLC) | An aminoglycoside antibiotic that inhibits the nuclear translocation of Angiogenin and other growth factors. | Abolishes Angiogenin-induced endothelial cell proliferation at 50 µM. |
Experimental Protocols
Reproducible and standardized assays are crucial for evaluating the efficacy of anti-angiogenic compounds. Below are detailed protocols for two key in vitro angiogenesis assays.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well culture plates
-
Test compounds (e.g., Angiogenin (108-122), control peptides)
-
Calcein AM (for fluorescence-based quantification)
Protocol:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of test compounds.
-
Seed 1.5 x 10^4 cells per well onto the solidified matrix.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualize and quantify tube formation (e.g., number of junctions, total tube length) using a microscope and appropriate imaging software. For fluorescent quantification, cells can be pre-labeled with Calcein AM.
Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic response of endothelial cells to pro- or anti-angiogenic stimuli.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium
-
Chemoattractant (e.g., full-length Angiogenin or VEGF)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Test compounds
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of endothelial cell basal medium containing a chemoattractant to the lower chamber of each well.
-
Harvest HUVECs and resuspend them in basal medium with or without test compounds.
-
Seed 1 x 10^5 cells in 100 µL of the cell suspension into the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours.
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
Caption: Workflow for In Vitro Angiogenesis Assays.
Conclusion
The Angiogenin (108-122) peptide represents a targeted approach to inhibiting angiogenesis by directly interfering with the multifaceted pro-angiogenic functions of its parent protein, Angiogenin. While further studies, ideally involving knockout/knockdown models, are needed to fully delineate its precise intracellular mechanism of inhibition, the existing evidence strongly supports its potential as an anti-angiogenic agent. Its mechanism, focused on inhibiting Angiogenin-specific pathways, offers a distinct strategy compared to broader-acting inhibitors like those targeting the VEGF pathway. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of Angiogenin (108-122) and other novel anti-angiogenic candidates.
References
- 1. Molecular basis for the autonomous promotion of cell proliferation by angiogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenesis in cancer therapy--endostatin and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endostatin-based anti-angiogenic therapy and immune modulation: mechanisms and synergistic potential in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 5. Endogenous angiogenin in endothelial cells is a general requirement for cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dichotomy: Angiogenin (108-122) Peptide Exhibits Inhibitory Effects Contrasting the Pro-Angiogenic Nature of the Full-Length Protein
A Comparative Analysis of Angiogenin and its C-Terminal Fragment Across Cellular Models
For researchers and drug development professionals investigating the complex role of Angiogenin (ANG) in cellular processes, a critical distinction emerges between the full-length protein and its C-terminal fragment, Angiogenin (108-122). While Angiogenin is a well-established promoter of cell proliferation, migration, and angiogenesis, evidence suggests that the Angiogenin (108-122) peptide acts as an inhibitor of these processes. This guide provides a comparative overview of their effects, supported by available experimental data and detailed methodologies, to elucidate the functional divergence and aid in future research directions.
Contrasting Biological Activities: Stimulation vs. Inhibition
Full-length Angiogenin is known to stimulate a cascade of events leading to the formation of new blood vessels, a process crucial in both normal physiology and pathological conditions like cancer. It exerts its effects on a variety of cell types, including endothelial and cancer cells. In stark contrast, synthetic peptides derived from the C-terminal region of Angiogenin, including the 108-122 and 108-123 fragments, have been shown to inhibit the enzymatic and biological activities of the native protein.[1]
This inhibitory action presents a compelling avenue for therapeutic intervention, where targeting the pro-angiogenic functions of Angiogenin is desired.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory effects of Angiogenin C-terminal peptides and the stimulatory effects of the full-length Angiogenin protein across different experimental setups.
Table 1: Inhibitory Effects of Angiogenin C-Terminal Peptides
| Peptide Fragment | Assay Type | Target | Observed Effect | Reference |
| Angiogenin (108-122) | Ribonuclease Activity Assay | tRNA | 39% inhibition of ribonucleolytic activity | [2] |
| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | Neovascularization | Significant decrease in neovascularization | [1] |
Table 2: Pro-Proliferative and Pro-Migratory Effects of Full-Length Angiogenin on Various Cell Lines
| Cell Line | Assay Type | Effect |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay, Migration Assay, Tube Formation | Increased proliferation, migration, and tube formation |
| Calf Pulmonary Artery Endothelial (CPAE) Cells | Proliferation Assay | Increased proliferation |
| HeLa (Cervical Cancer) | Proliferation Assay, Migration Assay | Increased proliferation and migration |
| T24 (Bladder Cancer) | Proliferation Assay | Increased proliferation |
| UROtsa (Bladder Epithelial) | Proliferation Assay | Increased proliferation |
| PC3 (Prostate Cancer) | Angiogenesis Induction | Induces angiogenesis |
| SH-SY5Y (Neuroblastoma) | Neurite Outgrowth | Promotes neurite extension |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Ribonuclease Activity Assay (Inhibition by Angiogenin 108-122)
This protocol is designed to measure the enzymatic activity of Angiogenin and the inhibitory effect of its peptide fragments using tRNA as a substrate.
Materials:
-
Recombinant human Angiogenin
-
Angiogenin (108-122) peptide
-
Yeast tRNA
-
RNase-free buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl)
-
Fluorescent RNA-binding dye (e.g., RiboGreen)
-
96-well microplate, black
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of Angiogenin (108-122) peptide in RNase-free water.
-
In a 96-well plate, add the RNase-free buffer.
-
Add the Angiogenin (108-122) peptide to the designated wells at various concentrations.
-
Add a fixed concentration of recombinant human Angiogenin to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the yeast tRNA substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a chelating agent (e.g., EDTA) or by heat inactivation.
-
Add the fluorescent RNA-binding dye to all wells and incubate in the dark as per the manufacturer's instructions.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
The percentage of inhibition is calculated by comparing the fluorescence in the peptide-treated wells to the control wells (Angiogenin alone).
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model used to assess angiogenesis and the anti-angiogenic potential of compounds.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile phosphate-buffered saline (PBS)
-
Thermostable, non-toxic carrier for the peptide (e.g., methylcellulose disc)
-
Angiogenin (108-123) peptide
-
Recombinant human Angiogenin (as a positive control for angiogenesis)
-
Stereomicroscope
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
Prepare the methylcellulose discs containing the Angiogenin (108-123) peptide at the desired concentration. Prepare control discs with the carrier alone and positive control discs with recombinant Angiogenin.
-
On day 10 of incubation, gently place the discs on the CAM surface.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After 72 hours of incubation, open the window and observe the CAM under a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the disc. A significant reduction in vessel formation in the peptide-treated group compared to the positive control indicates anti-angiogenic activity.
Cell Proliferation Assay (e.g., MTT Assay)
This assay is used to assess the effect of a substance on cell viability and proliferation.
Materials:
-
Selected cell line (e.g., HUVEC, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
Angiogenin (108-122) peptide or full-length Angiogenin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test substance (Angiogenin or its peptide). Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell proliferation is determined by comparing the absorbance of treated wells to that of control wells.
Visualizing the Pathways and Processes
To better understand the mechanisms of action, the following diagrams illustrate the known signaling pathway of full-length Angiogenin and the workflows of the key experimental assays.
Caption: Signaling pathway of full-length Angiogenin.
Caption: Workflow for Ribonuclease Activity Inhibition Assay.
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
References
Benchmarking Angiogenin (108-122) Against Leading Angiogenesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic activity of the Angiogenin-derived peptide, Angiogenin (108-122), against established angiogenesis inhibitors: Bevacizumab, Sunitinib, and Endostatin. This document summarizes the available quantitative data from key in vitro angiogenesis assays, details the experimental protocols for these assays, and visualizes the relevant biological pathways to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Angiogenin (108-122) and Selected Inhibitors
Angiogenin (108-122): Angiogenin is a potent stimulator of new blood vessel formation.[1] However, synthetic peptides derived from the C-terminal region of angiogenin, including Angiogenin (108-122), have been shown to inhibit the enzymatic and biological activities of the full-length protein.[2] Specifically, the related peptide Angiogenin (108-123) has been demonstrated to significantly decrease neovascularization, indicating its role as an angiogenesis inhibitor.[2][3] These peptides are thought to exert their inhibitory effects by interfering with the signaling cascades initiated by angiogenin that are necessary for endothelial cell proliferation and the formation of new blood vessels.[3]
Bevacizumab (Avastin®): A humanized monoclonal antibody that targets and neutralizes vascular endothelial growth factor A (VEGF-A). By binding to VEGF-A, Bevacizumab prevents it from activating its receptors (VEGFRs) on the surface of endothelial cells, thereby inhibiting a critical signaling pathway in angiogenesis.
Sunitinib (Sutent®): A small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). Sunitinib's anti-angiogenic effects are primarily mediated through the inhibition of VEGFRs and platelet-derived growth factor receptors (PDGFRs), which are involved in endothelial cell proliferation and migration.
Endostatin: A naturally occurring, 20-kDa C-terminal fragment of collagen XVIII. Endostatin is a broad-spectrum angiogenesis inhibitor that has been shown to inhibit endothelial cell migration and proliferation and can induce cell cycle arrest.
Comparative Analysis of In Vitro Anti-Angiogenic Activity
The following tables summarize the available quantitative data on the inhibitory effects of Angiogenin (108-122) and the selected angiogenesis inhibitors in key in vitro assays. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Endothelial Cell Proliferation
| Compound | Assay Type | Cell Type | Concentration/IC50 | % Inhibition | Citation(s) |
| Angiogenin (108-122) | Data Not Available | - | - | - | |
| Bevacizumab | Proliferation Assay | Ba/F3-VEGFR2 | IC50: 3.7 µg/mL | - | |
| Sunitinib | Proliferation Assay | HUVECs | IC50: 40 nM | - | |
| Endostatin | Proliferation Assay | EAhy926 | IC50: ~100 nM | - | |
| Proliferation Assay | BAEC | IC50: 5 nM | - | ||
| Proliferation Assay | HUVEC | IC50: 1 nM | - |
Table 2: Inhibition of Endothelial Cell Migration
| Compound | Assay Type | Cell Type | Concentration | % Inhibition | Citation(s) |
| Angiogenin (108-122) | Data Not Available | - | - | - | |
| Bevacizumab | Migration Assay | EqUVECs | Dose-dependent | Not specified | |
| Sunitinib | Wound Healing Assay | PTEC | 1 µM | ~15-20% | |
| Endostatin | Migration Assay | Human Endothelial Cells | 30-35 ng/mL (serum) | Reduced migratory phenotype from 50% to 13% |
Table 3: Inhibition of Endothelial Tube Formation
| Compound | Assay Type | Cell Type | Concentration | % Inhibition | Citation(s) |
| Angiogenin (108-122) | Data Not Available | - | - | - | |
| Bevacizumab | Tube Formation Assay | HUVECs | 100 µg/mL | Promoted tube formation under hypoxia | |
| Sunitinib | Tube Formation Assay | Data Not Available | - | - | |
| Endostatin | Tube Formation Assay | Data Not Available | - | - |
Note: The available data for Angiogenin (108-122) in these specific in vitro assays is limited. Further research is required to establish its potency in comparison to other inhibitors.
Experimental Protocols
Detailed methodologies for the key in vitro angiogenesis assays are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Basement membrane extract (e.g., Matrigel®)
-
96-well tissue culture plates
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell basal medium (EBM) supplemented with growth factors
-
Test compounds (Angiogenin (108-122), Bevacizumab, Sunitinib, Endostatin)
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with a digital camera
Protocol:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in EBM containing a low serum concentration.
-
Add the test compounds at various concentrations to the HUVEC suspension.
-
Seed the HUVEC suspension onto the solidified basement membrane matrix.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
(Optional) For fluorescent visualization, add Calcein AM to the wells and incubate for 30 minutes.
-
Capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Fibronectin or collagen to coat the membrane
-
HUVECs
-
EBM with low serum
-
Chemoattractant (e.g., VEGF)
-
Test compounds
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Light microscope
Protocol:
-
Coat the underside of the Transwell insert membrane with fibronectin or collagen and allow it to dry.
-
Add EBM containing the chemoattractant and the test compounds to the lower chamber of the 24-well plate.
-
Seed HUVECs in low-serum EBM into the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of migrated cells in several random fields of view under a light microscope.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of test compounds on the proliferation of endothelial cells.
Materials:
-
96-well tissue culture plates
-
HUVECs
-
EGM (Endothelial Growth Medium)
-
Test compounds
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a low density in EGM and allow them to adhere overnight.
-
Replace the medium with fresh EGM containing various concentrations of the test compounds.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the untreated control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in angiogenesis and a general workflow for benchmarking anti-angiogenic compounds.
Caption: Overview of key signaling pathways in angiogenesis and points of inhibition.
Caption: General workflow for benchmarking anti-angiogenic compounds in vitro.
Conclusion
This guide provides a comparative overview of the anti-angiogenic peptide Angiogenin (108-122) and the established inhibitors Bevacizumab, Sunitinib, and Endostatin. While the inhibitory nature of Angiogenin C-terminal peptides is documented, there is a clear need for further quantitative studies to determine the specific potency of Angiogenin (108-122) in standardized in vitro angiogenesis assays. The provided experimental protocols and pathway diagrams serve as a resource for researchers to conduct such comparative studies and to better understand the mechanisms of action of these anti-angiogenic agents. Future research should focus on direct, head-to-head comparisons in the same experimental systems to provide a more definitive assessment of the relative efficacy of Angiogenin (108-122).
References
A Structural and Functional Comparison of Angiogenin (108-122) and Other Peptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide inhibitor Angiogenin (108-122) with other synthetic peptide inhibitors of human angiogenin, supported by experimental data. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, ophthalmology, and inflammatory diseases, where inhibition of angiogenesis is a key therapeutic strategy.
Introduction to Angiogenin and its Role in Angiogenesis
Angiogenin (ANG) is a 14.1 kDa protein and a potent inducer of neovascularization, the formation of new blood vessels.[1] It is secreted by tumor cells and is implicated in tumor growth and metastasis.[1][2] Structurally, ANG shares 33% sequence homology with pancreatic RNase A and possesses ribonucleolytic activity, which is crucial for its angiogenic function.[1] The mechanism of ANG-induced angiogenesis is multifaceted, involving:
-
Ribonucleolytic Activity: ANG's enzymatic activity is essential for its biological function.[3]
-
Cell Surface Interactions: ANG binds to endothelial and smooth muscle cells, activating signaling pathways like ERK1/2 and Akt, which lead to cell migration, invasion, and proliferation.
-
Nuclear Translocation: ANG translocates to the nucleus of endothelial cells, where it stimulates ribosomal RNA (rRNA) transcription, a critical step for cell growth and proliferation.
Given its central role in pathological angiogenesis, ANG has emerged as a significant target for the development of anti-cancer therapies.
Peptide Inhibitors of Angiogenin
Peptide-based inhibitors have been developed to target ANG's activity. These peptides can act through various mechanisms, including blocking the active site or interfering with its binding to cellular receptors. This guide focuses on a comparative analysis of Angiogenin (108-122), a C-terminal fragment of ANG, and other synthetic peptides identified through genetic selection.
Comparative Analysis of Peptide Inhibitors
The following table summarizes the key characteristics of Angiogenin (108-122) and two other well-characterized peptide inhibitors, designated here as Peptide 1 and Peptide 2.
| Feature | Angiogenin (108-122) | Peptide 1 | Peptide 2 |
| Sequence | Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg | Acetyl-LDDAEEWGG | Acetyl-AEDYDYSWW |
| Inhibition Constant (Ki) for Angiogenin | Not explicitly found as a Ki value, but the related peptide Ang(108-123) has a Ki of 278 µM. | 641 ± 53 µM | 56.4 ± 4.1 µM |
| Inhibition Constant (Ki) for RNase A | Not Available | > 1.2 mM (low inhibition) | 17.5 ± 1.1 µM |
| Selectivity | Not Available | Selective for Angiogenin over RNase A. | More selective for RNase A over Angiogenin. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Ribonucleolytic Activity Inhibition Assay
This assay measures the ability of a peptide to inhibit the enzymatic activity of angiogenin.
Materials:
-
Human Angiogenin
-
Peptide inhibitors
-
RNase A (for selectivity testing)
-
6-carboxyfluorescein-dArUdA-6-carboxytetramethylrhodamine (6-FAM-dArUdA-6-TAMRA) substrate
-
0.05 M MES-NaOH buffer, pH 6.0
-
0.10 M NaCl
-
Fluorometer
Protocol:
-
Prepare solutions of angiogenin and the peptide inhibitor in the MES-NaOH buffer containing NaCl.
-
In a fluorometer cuvette, mix the angiogenin solution with varying concentrations of the peptide inhibitor.
-
Initiate the reaction by adding the 6-FAM-dArUdA-6-TAMRA substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.
-
The inhibition constant (Ki) is determined by non-linear least-squares regression analysis of the reaction rates at different inhibitor concentrations.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses the anti-angiogenic activity of peptides.
Materials:
-
Fertilized chicken eggs
-
Peptide inhibitors
-
Sterile filter paper discs
-
Incubator at 37.5°C with 85% humidity
-
Stereomicroscope
-
Methanol and acetone mixture (1:1)
Protocol:
-
Incubate fertilized chicken eggs for 6 days.
-
On day 6, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Saturate a sterile filter paper disc with a known concentration of the peptide inhibitor or a vehicle control.
-
Place the disc on the CAM, avoiding major blood vessels.
-
Seal the window with sterile tape and return the egg to the incubator for an additional 48-72 hours.
-
On the day of analysis, fix the CAM with a methanol/acetone mixture.
-
Excise the CAM around the filter disc and photograph it under a stereomicroscope.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring vessel density in the treated area compared to the control.
Endothelial Cell Tube Formation Assay
This in vitro assay evaluates the ability of peptides to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME) or Matrigel
-
96-well plates
-
Peptide inhibitors
-
Calcein AM (for visualization)
-
Inverted microscope with fluorescence capabilities
Protocol:
-
Coat the wells of a 96-well plate with BME and allow it to solidify at 37°C.
-
Harvest HUVECs and resuspend them in EGM-2.
-
Add the peptide inhibitor at various concentrations to the HUVEC suspension.
-
Seed the HUVEC suspension onto the BME-coated wells.
-
Incubate the plate at 37°C for 6-18 hours to allow for tube formation.
-
For visualization, the cells can be stained with Calcein AM.
-
Capture images using an inverted microscope.
-
Quantify the inhibition of angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of angiogenin and a typical workflow for comparing peptide inhibitors.
References
Independent validation of published findings on Angiogenin (108-122)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the Angiogenin (108-122) peptide and its closely related analogue, Angiogenin (108-123), as inhibitors of angiogenesis. The information is based on published findings and includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
Angiogenin (ANG) is a potent stimulator of new blood vessel formation, a process known as angiogenesis. The C-terminal region of Angiogenin has been identified as a key inhibitory domain. Synthetic peptides derived from this region, specifically Angiogenin (108-122) and (108-123), have been shown to inhibit the biological and enzymatic activities of the full-length Angiogenin protein. This guide summarizes the available quantitative data, experimental protocols, and known signaling pathways associated with these inhibitory peptides.
Data Presentation: Quantitative Comparison
Published studies have provided quantitative data on the inhibitory effects of Angiogenin C-terminal peptides. While specific data for Angiogenin (108-122) is limited, the closely related peptide Angiogenin (108-123) has been studied more extensively.
| Peptide | Assay | Substrate | Inhibition Constant (Ki) | Inhibition (%) | Binding Mode | Reference |
| Angiogenin (108-123) | Ribonuclease Activity | transfer ribonucleic acid | 278 µM | 39% | Competitive | [1] |
| Angiogenin (108-121) | Ribonuclease Activity | Reticulocyte ribonucleic acid | Not determined | 108% (transient) | Competitive | [1] |
| Control Peptides | Ribonuclease Activity | transfer ribonucleic acid | Not determined | 0% | Non-binding | [1] |
Experimental Protocols
In Vivo Angiogenesis Inhibition: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis. Synthetic peptides corresponding to the C-terminal region of Angiogenin, such as Ang (108-123), have been shown to significantly decrease neovascularization induced by Angiogenin in this assay.[2]
Detailed Methodology: [3]
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 85% humidity for 3 days.
-
Windowing: A small window is carefully made in the eggshell to expose the CAM, a highly vascularized membrane.
-
Sample Application: A sterile filter paper disc or a carrier of choice containing the test peptide (e.g., Angiogenin (108-122) or a control peptide) is placed on the CAM.
-
Incubation: The eggs are resealed and incubated for a further 48-72 hours to allow for an angiogenic response.
-
Quantification: The CAM is then excised, and the degree of angiogenesis is quantified by counting the number of blood vessel branch points or by using image analysis software to measure vessel density and length.
In Vitro Angiogenesis Inhibition: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis. Inhibitory peptides are expected to disrupt this process.
Detailed Methodology:
-
Matrix Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel), which provides the substrate for tube formation.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix.
-
Treatment: The cells are treated with the test peptide (e.g., Angiogenin (108-122)), a positive control (e.g., full-length Angiogenin), and a negative control (e.g., a scrambled peptide).
-
Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of tubes is observed under a microscope and can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.
Signaling Pathways and Experimental Workflows
Angiogenin Signaling Pathway and Proposed Inhibition by Angiogenin (108-122)
Full-length Angiogenin is known to induce the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) in endothelial cells, a key step in the signaling cascade that promotes cell proliferation and angiogenesis. It is hypothesized that inhibitory C-terminal peptides like Angiogenin (108-122) compete with the full-length protein for receptor binding, thereby preventing the activation of downstream signaling pathways, including the ERK1/2 pathway.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Angiogenin (108-122)
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides such as Angiogenin (108-122) is a critical component of laboratory safety and environmental responsibility. Due to the often-unknown biological and toxicological properties of novel peptides, a cautious and systematic approach to waste management is paramount.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of Angiogenin (108-122), ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][3] All handling of Angiogenin (108-122), particularly in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[1][4]
Key Safety and Handling Data Summary
| Precaution | Specification | Rationale |
| Personal Protective Equipment (PPE) | Chemical safety glasses, nitrile gloves, lab coat. | To prevent eye and skin contact with the peptide. |
| Handling Area | Well-ventilated area or chemical fume hood. | To avoid inhalation of the peptide, especially in powdered form. |
| Peptide Form | Treat as a potentially hazardous material. | Specific toxicity data for Angiogenin (108-122) is not readily available. |
| Spill Response | Use absorbent materials to contain the spill, then decontaminate the area. | To minimize exposure and environmental contamination. |
Step-by-Step Disposal Procedures
The appropriate disposal method for Angiogenin (108-122) waste depends on its form (solid or liquid) and must align with your institution's specific environmental health and safety guidelines.
Step 1: Waste Segregation
Proper segregation at the point of generation is crucial. All materials contaminated with Angiogenin (108-122) must be disposed of as hazardous chemical waste.
-
Solid Waste : This includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper. Collect all solid waste in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (HDPE) containers are generally suitable. The container must be kept closed except when adding waste.
-
Liquid Waste : This includes unused peptide solutions, solvents used for reconstitution (e.g., DMSO, acetonitrile, water with acetic acid or TFA), and contaminated buffers. Liquid waste should be collected in a separate, leak-proof, and clearly labeled container.
Step 2: Labeling of Waste Containers
Accurate and detailed labeling is a critical safety and compliance measure. Each waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "Angiogenin (108-122) Waste"
-
The primary hazards associated with the waste (e.g., "Potentially Toxic," "Chemical Waste")
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
Step 3: Storage of Peptide Waste
Waste should be stored safely in a designated satellite accumulation area within the laboratory.
-
Store waste containers in a secondary containment tray to prevent spills.
-
The storage area should be away from general lab traffic and clearly marked.
-
Ensure that incompatible waste types are stored separately.
Step 4: Arranging for Final Disposal
Peptide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Once a waste container is approximately 90% full or has reached the maximum accumulation time allowed by your institution (e.g., 90 days), arrange for a pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
Experimental Protocols: Chemical Decontamination
For liquid waste containing Angiogenin (108-122), a chemical inactivation step may be considered prior to collection, if permitted by your institution's EHS.
Objective: To denature the peptide, reducing its potential biological activity.
Materials:
-
1 M Sodium Hydroxide (NaOH) or 10% bleach solution
-
Appropriate PPE (gloves, goggles, lab coat)
-
Chemical fume hood
-
pH indicator strips
Procedure:
-
In a chemical fume hood, carefully add the liquid peptide waste to an excess of the inactivation solution (e.g., a 1:10 ratio of waste to 10% bleach solution).
-
Allow the mixture to react for a minimum of 30 minutes to ensure denaturation.
-
If a strong acid or base was used, neutralize the solution to a pH between 6.0 and 8.0.
-
Dispose of the neutralized solution as hazardous liquid chemical waste, following the steps outlined above.
Note: Always consult with your institution's EHS department before performing any chemical decontamination of waste.
Disposal Workflow for Angiogenin (108-122)
Caption: Workflow for the proper disposal of Angiogenin (108-122) waste.
Considerations for Biohazardous Waste
If Angiogenin (108-122) was used in experiments involving biological materials such as cell cultures or animal models, the resulting waste must be treated as biohazardous. This may require an initial decontamination step, such as autoclaving, before being processed as chemical waste. Always consult your institution's biosafety guidelines for handling mixed chemical and biological waste.
References
Personal protective equipment for handling Angiogenin (108-122)
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to prevent contamination and minimize exposure when working with Angiogenin (108-122). The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should meet ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact.[4] Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles. An N95 respirator is a suitable option. |
Operational Plan for Safe Handling
A systematic approach to handling Angiogenin (108-122) from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
For long-term storage of the lyophilized peptide, a temperature of -20°C is recommended.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.
2. Reconstitution and Aliquoting:
-
Handle the lyophilized powder in a controlled environment, minimizing exposure to air and moisture.
-
Use the appropriate personal protective equipment, including respiratory protection, when weighing the powder.
-
Reconstitute the peptide with a suitable solvent as recommended by the supplier. For peptides, sterile bacteriostatic water is often used.
-
To aid dissolution, gently swirl the vial; avoid vigorous shaking.
-
For long-term storage of the reconstituted peptide, it is advisable to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. Experimental Procedures:
-
Follow standard laboratory practices for all experimental work.
-
Ensure that all equipment used for handling the peptide is properly cleaned and decontaminated after use.
Disposal Plan
Proper disposal of Angiogenin (108-122) and contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions should be treated as chemical waste and disposed of according to local, state, and federal regulations.
-
Contaminated Materials: All materials that have come into contact with the peptide, such as pipette tips, gloves, and vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing the peptide, such as from cell culture media, should be decontaminated with a suitable method, like treatment with 10% bleach, before disposal, or collected as chemical waste, depending on institutional and local regulations.
Caption: Workflow for the safe handling of Angiogenin (108-122).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
